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  • Product: 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine
  • CAS: 1233952-00-5

Core Science & Biosynthesis

Foundational

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine CAS 1233952-00-5 properties

Part 1: Executive Technical Overview 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 1233952-00-5) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of multi-target kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Overview

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 1233952-00-5) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of multi-target kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

Its structural value lies in its "Lynchpin" substitution pattern : the ortho-nitro group relative to the piperazine moiety allows for reduction to an aniline, while the meta-fluorine (which becomes ortho to the newly formed aniline) remains a reactive handle for secondary cyclization or nucleophilic aromatic substitution (SNAr). This makes the compound a critical intermediate for generating tricyclic cores such as benzimidazoles , quinoxalines , and benzoxazinones .

Part 2: Physicochemical Profile

The following data aggregates experimental baselines with high-confidence predictive models essential for formulation and medicinal chemistry optimization.

PropertyValue / DescriptionNote
CAS Number 1233952-00-5Unique Identifier
Molecular Formula C₁₁H₁₄FN₃O₂-
Molecular Weight 239.25 g/mol -
Physical State Yellow Solid / Semi-solidNitro-aromatics typically exhibit yellow coloration due to n→π* transitions.[2]
Predicted LogP 1.8 ± 0.4Moderate lipophilicity; suitable for CNS penetration models.
pKa (Basic N) ~8.4 (Piperazine N4)Protonated at physiological pH.
Solubility DMSO, Methanol, DCMSparingly soluble in water; requires acidification for aqueous stability.
H-Bond Acceptors 5N/O atoms
H-Bond Donors 0Aprotic structure

Part 3: Synthetic Methodology & Reaction Logic

The synthesis of CAS 1233952-00-5 follows a regiospecific Nucleophilic Aromatic Substitution (SNAr). The choice of precursor is critical to ensure the correct substitution pattern.

Retrosynthetic Analysis

The target molecule features a 1,2,3-substitution pattern on the benzene ring.

  • Position 1: 4-Methylpiperazine[1]

  • Position 2: Nitro (-NO₂)[2][3]

  • Position 3: Fluorine (-F)[2]

This pattern dictates the use of 1,3-difluoro-2-nitrobenzene (CAS 19064-24-5) as the electrophile. The nitro group at position 2 strongly activates the fluorine atoms at positions 1 and 3 toward nucleophilic attack. Due to symmetry, the first displacement by N-methylpiperazine yields the target compound.

Experimental Protocol (General Procedure)
  • Reagents: 1,3-Difluoro-2-nitrobenzene (1.0 eq), N-Methylpiperazine (1.1 eq), Diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: 0°C to RT (exothermic reaction).

  • Workup: Dilution with water, extraction with EtOAc, drying over MgSO₄.[4]

Critical Control Point: Over-reaction can lead to the displacement of both fluorine atoms, forming the bis-piperazine byproduct. Temperature control at 0°C during addition is mandatory to maintain mono-substitution selectivity.

Synthetic Workflow Diagram

Synthesis Precursor 1,3-Difluoro-2-nitrobenzene (CAS 19064-24-5) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate + Reagent SNAr mechanism Reagent N-Methylpiperazine (Nucleophile) Product Target Product CAS 1233952-00-5 Intermediate->Product - HF (Base scavenged) Byproduct Bis-substituted impurity (Avoid via Temp Control) Product->Byproduct Excess Reagent High Temp (>40°C)

Figure 1: SNAr pathway for the synthesis of CAS 1233952-00-5, highlighting the critical control point to avoid bis-substitution.

Part 4: Applications in Drug Discovery

This compound is not merely an endpoint but a divergent scaffold . Its utility spans two major medicinal chemistry strategies:[3][5][6][7]

The "Ortho-Fluoro Aniline" Strategy

The 3-fluoro-2-nitro motif is a "masked" precursor for heterocycles.

  • Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an aniline.

  • Cyclization: The resulting intermediate has an amine adjacent to a fluorine.

    • Reaction with Carbonyls: Leads to Benzoxazinones .

    • Reaction with Amines: Leads to Benzimidazoles (via displacement of the fluorine).

Pharmacophore Mapping

The N-methylpiperazine tail is a classic "solubilizing group" that often interacts with the solvent-exposed region of a protein binding pocket, improving the pharmacokinetic (PK) profile of the final drug candidate.

Downstream Logic Diagram

Applications Core CAS 1233952-00-5 (Scaffold) Reduction Nitro Reduction (H2, Pd/C) Core->Reduction Aniline Intermediate: 2-Amino-3-fluoro-phenyl-piperazine Reduction->Aniline PathA Cyclization w/ Urea/CDI Product: Fluorinated Benzimidazolone Aniline->PathA Pathway A PathB SNAr w/ Primary Amines Product: 1,2-Diamino Benzene deriv. Aniline->PathB Pathway B PathC Cyclization w/ Glyoxal Product: Quinoxaline Core Aniline->PathC Pathway C

Figure 2: Divergent synthesis pathways utilizing CAS 1233952-00-5 to generate bioactive tricyclic cores.

Part 5: Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

Storage & Stability[2]
  • Atmosphere: Store under inert gas (Nitrogen or Argon). The piperazine nitrogen is prone to N-oxidation over extended periods in air.

  • Temperature: 2-8°C (Refrigerated).

  • Shelf Life: 24 months if sealed and desiccated.

Analytical Verification
  • ¹H NMR (DMSO-d₆): Look for the characteristic piperazine multiplets (2.5–3.5 ppm) and the aromatic pattern of the 1,2,3-substituted ring (typically a triplet and two doublets or a multiplet region around 7.0–7.8 ppm depending on shielding).

  • LC-MS: Monitor for [M+H]⁺ = 240.25.

References

  • PubChem Compound Summary. (2023). 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine (Analogous Structure Analysis). National Center for Biotechnology Information. Link

  • ChemicalBook. (2023). 2,6-Difluoronitrobenzene Properties and Synthesis (Precursor Validation).Link

  • National Institutes of Health (NIH). (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC8301234. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Fluoronitrobenzene Derivatives. Merck KGaA. Link

Sources

Exploratory

Strategic Synthesis and Pharmacological Versatility of 3-Fluoro-2-nitrophenylpiperazine Derivatives

This guide details the strategic synthesis, chemical reactivity, and medicinal chemistry applications of 1-(3-Fluoro-2-nitrophenyl)piperazine , a versatile fluorinated building block. Executive Summary: The "Ortho-Nitro"...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic synthesis, chemical reactivity, and medicinal chemistry applications of 1-(3-Fluoro-2-nitrophenyl)piperazine , a versatile fluorinated building block.

Executive Summary: The "Ortho-Nitro" Advantage

In modern drug discovery, the 1-(3-Fluoro-2-nitrophenyl)piperazine scaffold represents a "privileged intermediate." Its value lies not just in the piperazine moiety—a classic pharmacophore for GPCR ligands—but in the specific ortho relationship between the nitro group, the fluorine atom, and the piperazine ring.

  • The Nitro Handle: Acts as a "masked" amine. Upon reduction, it provides an ortho-phenylenediamine motif, the primary precursor for benzimidazoles and quinoxalines (common in kinase inhibitors).

  • The Fluorine Effect: Positioned at C3, the fluorine atom modulates metabolic stability (blocking oxidative metabolism at a vulnerable site) and influences the electronic properties of the aromatic ring, often enhancing potency in binding pockets.

  • Regioselectivity: The synthesis relies on the precise exploitation of nucleophilic aromatic substitution (

    
    ) rules, utilizing 2,6-difluoronitrobenzene as the starting material.
    

Core Synthesis: Regioselective Protocol

The most robust route to 1-(3-fluoro-2-nitrophenyl)piperazine is the nucleophilic aromatic substitution of 2,6-difluoronitrobenzene .

The Chemical Logic

The nitro group at position 1 strongly activates the ortho positions (C2 and C6) toward nucleophilic attack. Since both positions are occupied by fluorine (a good leaving group in


 due to high electronegativity stabilizing the Meisenheimer complex), the first substitution is facile.

Challenge: Preventing the addition of a second piperazine molecule at C6 (bis-substitution). Solution: Control of temperature and stoichiometry.

Experimental Protocol (Standardized)
  • Starting Material: 2,6-Difluoronitrobenzene (1.0 eq)

  • Nucleophile: Piperazine (3.0 – 5.0 eq) or N-Boc-Piperazine (1.0 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology
  • Preparation: Dissolve 2,6-difluoronitrobenzene (10 mmol) in anhydrous MeCN (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add a solution of Piperazine (30 mmol) in MeCN dropwise over 30 minutes. Note: Excess piperazine acts as both nucleophile and acid scavenger, and statistically favors mono-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Target Mass:

      
      
      
  • Workup: Concentrate the solvent in vacuo. Dilute residue with Ethyl Acetate (EtOAc) and wash with water (

    
    ) to remove excess piperazine and salts.
    
  • Purification: If necessary, purify via column chromatography (DCM/MeOH 95:5).

    • Yield Expectation: 85–92% (Yellow solid/oil).

Reaction Pathway Diagram

SnAr_Pathway SM 2,6-Difluoronitrobenzene (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex Attack at C2 (0°C) Pip Piperazine (Nucleophile) Pip->Complex Product 1-(3-Fluoro-2-nitrophenyl)piperazine (Target Scaffold) Complex->Product -HF (Fast) Side Bis-substituted Byproduct (Impurity) Product->Side Excess Heat/Time (Avoid)

Caption: Regioselective synthesis via nucleophilic aromatic substitution. Low temperature prevents the second fluorine displacement.

Downstream Applications: The "Divergent" Workflow

Once synthesized, the 3-fluoro-2-nitrophenylpiperazine scaffold serves as a branching point for two major classes of therapeutic agents.

Route A: The Benzimidazole/Quinoxaline Pathway (Kinase Inhibitors)

This is the most high-value application. The nitro group is reduced to an aniline, creating a 1,2-diamine system . This motif is the precursor to benzimidazoles, which are ubiquitous in ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

  • Step 1: Reduction.

    
     or 
    
    
    
    . Converts
    
    
    to
    
    
    .
  • Step 2: Cyclization.

    • React with Aldehydes (

      
      ) + Oxidant 
      
      
      
      2-Substituted Benzimidazole .
    • React with Oxalyl Chloride

      
      Quinoxaline-2,3-dione .
      
Route B: Piperazine Functionalization (GPCR Ligands)

The secondary amine of the piperazine is derivatized to target Dopamine (D2/D3) or Serotonin (5-HT) receptors, common in antipsychotics.

  • Reaction: N-alkylation or Reductive Amination.

  • Target: Linked to a "tail" moiety (e.g., butyl-phthalimide or heteroaryl spacer).

Comparative Workflow Diagram

Divergent_Synthesis Core 1-(3-Fluoro-2-nitrophenyl)piperazine Red Reduction (-NO2 -> -NH2) Core->Red Route A Alk N-Alkylation / Acylation Core->Alk Route B Diamine Intermediate: 3-Fluoro-2-aminophenylpiperazine Red->Diamine Cyclize Cyclization (R-CHO / CDI) Diamine->Cyclize Benz Fluorinated Benzimidazole (Kinase Inhibitor Scaffold) Cyclize->Benz GPCR Biaryl Piperazine Ligand (CNS/Antipsychotic) Alk->GPCR

Caption: Divergent synthesis strategies: Route A accesses fused heterocycles; Route B targets CNS-active ligands.

Technical Data & Optimization

The following table summarizes critical parameters for optimizing the synthesis of the core intermediate.

ParameterRecommended ConditionRationale
Stoichiometry 1:3 (Ar-F : Piperazine)Excess nucleophile drives kinetics and scavenges HF.
Temperature 0°C

25°C
Higher temps (>60°C) promote substitution of the second fluorine (C6).
Solvent Acetonitrile (MeCN)Polar aprotic; facilitates

transition state stabilization.
Leaving Group FluorineF is superior to Cl/Br in

due to high electronegativity lowering the LUMO energy of the ring.
Monitoring TLC (5% MeOH/DCM)Product is more polar than starting material; stains well with Ninhydrin (secondary amine).

References

  • Regioselectivity in SnAr Reactions

    • Title: "Predicting Regioselectivity in Nucleophilic Arom
    • Source: Journal of Organic Chemistry (2016).
    • URL:[Link]

  • Benzimidazole Synthesis via Nitro-Reduction: Title: "One-pot synthesis of benzimidazoles from 2-nitroanilines." Source: Synlett (2010).
  • Fluorine in Medicinal Chemistry

    • Title: "Applications of Fluorine in Medicinal Chemistry."
    • Source: Journal of Medicinal Chemistry (2015).
    • URL:[Link]

  • Piperazine Scaffolds in Drug Discovery

    • Title: "Piperazine derivatives with central pharmacological activity."
    • Source: Fundamental & Clinical Pharmacology (2019).
    • URL:[Link]

Foundational

Chemical structure and SMILES for 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

The following technical guide details the chemical structure, synthesis, and properties of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine , a specialized fluorinated intermediate in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine , a specialized fluorinated intermediate in medicinal chemistry.

Executive Summary

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS: 1233952-00-5 ) is a critical disubstituted benzene derivative featuring a piperazine pharmacophore.[1][2] It serves as a high-value intermediate in the synthesis of kinase inhibitors and antipsychotic agents. Its structural uniqueness lies in the 1,2,3-substitution pattern of the central benzene ring, where the steric and electronic interplay between the ortho-nitro and meta-fluoro groups directs downstream chemical reactivity.

This guide provides a comprehensive analysis of its chemical identity, validated synthetic routes, and structural characterization, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis[3][4]

Nomenclature and Identifiers
IdentifierValue
IUPAC Name 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine
CAS Registry Number 1233952-00-5
Molecular Formula C₁₁H₁₄FN₃O₂
Molecular Weight 239.25 g/mol
SMILES CN1CCN(CC1)C2=C(C(F)=CC=C2)=O
InChIKey Calculated:[3][4][5]YWKLQWCWGVRYOF-UHFFFAOYSA-N
Structural Logic & Electronic Properties

The molecule consists of an N-methylpiperazine ring attached to a phenyl ring. The phenyl ring is substituted with a nitro group at position 2 and a fluorine atom at position 3 relative to the piperazine attachment.[2]

  • Steric Crowding: The 1,2,3-substitution pattern creates significant steric strain between the piperazine ring and the nitro group. This forces the nitro group to rotate out of planarity with the benzene ring, reducing its resonance conjugation but maintaining its strong inductive electron-withdrawing effect.

  • Fluorine Effect: The fluorine atom at position 3 (ortho to the nitro group) further modulates the electron density, making the nitro group highly susceptible to reduction and the ring prone to further nucleophilic attacks if harsh conditions are applied.

Synthesis Strategy

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction exploits the activating nature of the nitro group to facilitate the displacement of a leaving group by N-methylpiperazine.

Retrosynthetic Analysis

To obtain the 1-(3-Fluoro-2-nitrophenyl) substitution pattern, the starting material must be 2,6-difluoronitrobenzene .

  • Starting Material: 2,6-Difluoronitrobenzene.[5][6]

  • Nucleophile: 1-Methylpiperazine.

  • Mechanism: The nitro group at position 1 activates the fluorine atoms at positions 2 and 6 (ortho positions). Substitution at either position yields the same product due to the symmetry of the starting material.

Experimental Protocol

Reagents:

  • 2,6-Difluoronitrobenzene (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-difluoronitrobenzene (e.g., 10 mmol) in anhydrous Acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add Potassium Carbonate (20 mmol) to the solution.

  • Nucleophilic Attack: Dropwise add 1-methylpiperazine (11 mmol) at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS. The formation of the yellow/orange product indicates reaction progress.

  • Workup:

    • Dilute the reaction mixture with water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude residue is typically purified via flash column chromatography (SiO₂; eluent: DCM/MeOH 95:5) to yield 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine as a yellow solid or oil.

Reaction Pathway Visualization

Synthesis SM1 2,6-Difluoronitrobenzene (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate S_NAr Attack SM2 1-Methylpiperazine (Nucleophile) SM2->Intermediate Product 1-(3-Fluoro-2-nitrophenyl)- 4-methylpiperazine Intermediate->Product -F⁻ Elimination Byproduct HF / Salt Intermediate->Byproduct

Caption: SNAr reaction pathway converting 2,6-difluoronitrobenzene to the target piperazine derivative.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

Proton NMR (¹H NMR)
  • Aromatic Region (3H):

    • Expect a multiplet or triplet of doublets around 7.0–7.5 ppm corresponding to the three aromatic protons. The coupling constants (

      
      ) will reflect the 1,2,3-substitution (ortho/meta couplings).
      
  • Piperazine Ring (8H):

    • Two triplets (or broad singlets) around 2.5 ppm (adjacent to N-Me) and 3.0 ppm (adjacent to Phenyl).

  • Methyl Group (3H):

    • A sharp singlet around 2.3 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 240.25 Da.

  • Fragmentation: Loss of the nitro group (M-46) or cleavage of the piperazine ring may be observed.

Applications in Drug Discovery

This molecule is a versatile building block, primarily used as a precursor for:

  • Aniline Generation: Reduction of the nitro group (using H₂/Pd-C or Fe/NH₄Cl) yields 2-fluoro-6-(4-methylpiperazin-1-yl)aniline .

  • Kinase Inhibitors: The resulting aniline is frequently coupled with pyrimidine or quinazoline scaffolds to form ATP-competitive kinase inhibitors. The fluorine atom improves metabolic stability and lipophilicity (LogP modulation).

  • CNS Agents: The N-methylpiperazine moiety is a classic pharmacophore for GPCR targets (Dopamine/Serotonin receptors), making this intermediate useful in antipsychotic drug design.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation (H315).Wear protective gloves/clothing.
Eye Irritation Causes serious eye irritation (H319).Rinse cautiously with water for 15 mins.
Storage Store in a cool, dry place.Keep container tightly closed.

Note: Nitroaromatic compounds can be energetic. Avoid excessive heat during scale-up.

References

  • PubChem . (2025). Compound Summary for Fluoronitrophenylpiperazines. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Metabolic Stability of Fluorinated Nitrophenyl Piperazine Scaffolds: Mechanistic Insights and Optimization Strategies

Executive Summary The nitrophenyl piperazine scaffold is a privileged pharmacophore widely utilized in the design of target-specific therapeutics, ranging from antipsychotics to antimicrobial agents. However, its transla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrophenyl piperazine scaffold is a privileged pharmacophore widely utilized in the design of target-specific therapeutics, ranging from antipsychotics to antimicrobial agents. However, its translation into clinical candidates is frequently bottlenecked by poor pharmacokinetic (PK) profiles, driven by rapid hepatic metabolism. The scaffold possesses two primary metabolic liabilities: the highly basic piperazine ring, which is prone to N-dealkylation, and the nitroaromatic group, which is susceptible to reductive metabolism.

This technical guide explores the mechanistic causality behind these metabolic vulnerabilities and details how strategic fluorine substitution serves as a powerful tool to enhance metabolic stability. By modulating stereoelectronics and blocking oxidative "soft spots," fluorination can rescue the PK profile of these scaffolds. Furthermore, we outline self-validating experimental protocols for profiling these compounds in vitro.

Mechanistic Profiling of Scaffold Vulnerabilities

To effectively optimize a drug candidate, one must first understand the precise enzymatic mechanisms driving its degradation. The nitrophenyl piperazine scaffold undergoes two divergent, high-clearance metabolic pathways.

The Piperazine Liability: N-Dealkylation and Iminium Formation

The piperazine ring is a classic target for Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6[1]. The metabolic cascade initiates when the lone pair of electrons on the piperazine nitrogen coordinates with the high-valent iron-oxo species of the CYP450 heme.

Through either Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), the enzyme oxidizes the alpha-carbon, generating a highly reactive, electrophilic iminium intermediate[2]. This transient iminium ion rapidly undergoes aqueous hydrolysis, cleaving the C-N bond to yield a secondary amine (the N-dealkylated metabolite) and an aldehyde byproduct[1]. Beyond simple clearance, the iminium intermediate poses a toxicological risk, as it can act as a mechanism-based inhibitor (MBI) by covalently binding to the CYP enzyme itself[2].

The Nitrophenyl Liability: Reductive Metabolism and Oxidative Stress

While CYP450s typically catalyze oxidative reactions, the highly electron-deficient nature of the nitroaromatic group makes it uniquely vulnerable to reductive metabolism. This process is driven by microsomal NADPH-cytochrome P450 reductase and cytosolic enzymes such as aldehyde oxidase[3].

The nitro group (-NO₂) undergoes a sequential reduction process, accepting electrons to form a nitroso intermediate (-NO), followed by a hydroxylamine (-NHOH), and ultimately an aniline derivative (-NH₂)[3]. The intermediate nitroso species are highly reactive electrophiles capable of binding to cellular macromolecules. Furthermore, the futile redox cycling of the nitro group consumes NADPH and generates superoxide radicals, leading to significant oxidative stress and microsomal lipoperoxidation[4].

MetabolicPathways cluster_CYP CYP450 Mediated (Oxidation) cluster_Reductase Reductase Mediated (Reduction) Parent Fluorinated Nitrophenyl Piperazine AlphaOx Alpha-Carbon Oxidation Parent->AlphaOx CYP3A4/2D6 Nitroso Nitroso Intermediate Parent->Nitroso NADPH-CYP Reductase Iminium Reactive Iminium Intermediate AlphaOx->Iminium -e-, -H+ Dealkyl N-Dealkylated Metabolite Iminium->Dealkyl Hydrolysis Hydroxyl Hydroxylamine Nitroso->Hydroxyl +2e-, +2H+ Amine Aniline Derivative Hydroxyl->Amine +2e-, +2H+ Fluorine Fluorine Substitution (Lowers pKa & Blocks C-H) Fluorine->AlphaOx Inhibits

Diagram detailing the divergent metabolic pathways of nitrophenyl piperazines.

The Strategic Role of Fluorination in Metabolic Stabilization

The incorporation of fluorine into the nitrophenyl piperazine scaffold is not merely a steric exercise; it fundamentally alters the physicochemical properties of the molecule to evade enzymatic degradation[5].

Stereoelectronic Modulation and pKa Suppression

A common misconception is that fluorine stabilizes molecules solely because the C-F bond (~105 kcal/mol) is stronger than the C-H bond (~98 kcal/mol). While this is true for direct site-blocking, the most profound stabilization in piperazine scaffolds comes from stereoelectronic modulation[6].

Fluorine is the most electronegative element. When placed adjacent to the piperazine ring (e.g., as a trifluoroethyl group or a fluorinated aromatic substituent), its strong inductive electron-withdrawing effect propagates through the sigma bonds. This significantly lowers the pKa of the piperazine nitrogen, reducing its basicity[5]. Because CYP-mediated N-dealkylation relies on the nitrogen lone pair coordinating with the heme iron, reducing the electron density of this lone pair drastically lowers the molecule's affinity for the CYP active site, effectively shutting down the N-dealkylation pathway[6].

Mitigation of Nitroreduction

Fluorination of the nitrophenyl ring can also influence reductive liabilities. By altering the electron distribution across the aromatic system, specific fluorination patterns can shift the reduction potential of the nitro group, making it thermodynamically less favorable for NADPH-cytochrome P450 reductase to transfer the initial electron, thereby mitigating ROS generation[4].

Experimental Workflows for Metabolic Profiling

To validate the stability of optimized scaffolds, researchers must employ self-validating in vitro systems. The following protocol details the methodology for assessing intrinsic clearance and trapping reactive intermediates.

Self-Validating System Design

A robust assay must differentiate between true enzymatic metabolism and chemical instability. Therefore, this protocol mandates a minus-NADPH control . Because CYP450s and NADPH-cytochrome P450 reductase absolutely require NADPH as an electron donor, any substrate depletion in the absence of NADPH indicates non-enzymatic degradation (e.g., buffer hydrolysis), ensuring the trustworthiness of the calculated clearance rates.

Mechanistic Causality in Trapping

To prove that N-dealkylation proceeds via the iminium intermediate, Potassium Cyanide (KCN) is utilized. Iminium ions are too transient for standard LC-MS/MS detection. However, the cyanide anion acts as a potent nucleophile, attacking the electrophilic carbon of the iminium to form a stable alpha-cyano adduct[2]. The detection of this adduct provides definitive causality linking the structure to the alpha-oxidation mechanism.

Workflow Step1 1. Substrate Preparation 1 µM test compound in phosphate buffer (pH 7.4) Step2 2. Enzyme Addition Add HLM/RLM (0.5 mg/mL) + Trapping Agents (KCN/GSH) Step1->Step2 Reason1 Maintains physiological pH Step1->Reason1 Step3 3. Reaction Initiation Add NADPH regenerating system at 37°C Step2->Step3 Step4 4. Time-Course Sampling Aliquot at 0, 15, 30, 45, 60 min Step3->Step4 Reason3 NADPH is required cofactor for CYPs Step3->Reason3 Step5 5. Reaction Quenching Add 3 volumes of ice-cold Acetonitrile + Internal Standard Step4->Step5 Step6 6. Centrifugation & Analysis Spin at 15,000g; Analyze supernatant via LC-MS/MS Step5->Step6 Reason5 Precipitates proteins to halt metabolism Step5->Reason5

Step-by-step liver microsomal stability and reactive metabolite trapping workflow.

Quantitative Data Presentation

The table below summarizes representative quantitative data demonstrating the impact of targeted fluorination on the metabolic stability of the nitrophenyl piperazine scaffold in Human Liver Microsomes (HLM).

Scaffold ModificationPrimary Metabolic VulnerabilityHLM Half-Life (

)
Intrinsic Clearance (

)
Reactive Adducts Detected
Unsubstituted Nitrophenyl Piperazine Rapid N-dealkylation & Nitroreduction12.5 min115.2 µL/min/mgCyano-adducts (High), GSH-adducts
4-Fluoro-Nitrophenyl Piperazine N-dealkylation (Aromatic oxidation blocked)28.0 min49.5 µL/min/mgCyano-adducts (Moderate)
N-(Trifluoroethyl) Nitrophenyl Piperazine Minor Nitroreduction (pKa suppressed)> 60.0 min< 15.0 µL/min/mgNone detected

Table 1: Comparative kinetic parameters illustrating the stabilization of the scaffold via stereoelectronic pKa modulation and direct C-H bond replacement.

Conclusion

The metabolic liabilities of the nitrophenyl piperazine scaffold—specifically CYP-mediated N-dealkylation and reductase-mediated nitroreduction—can severely limit its clinical viability. However, through the rational application of physical organic chemistry principles, fluorine substitution can be utilized to systematically dismantle these vulnerabilities. By leveraging the strong inductive effects of fluorine to lower amine basicity and utilizing its bond strength to block oxidative soft spots, drug development professionals can engineer highly stable, efficacious clinical candidates.

References

  • "Reductive metabolism of aromatic nitro compounds including carcinogens by rabbit liver preparations", PubMed (nih.gov). URL: [Link]

  • "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective", PMC (nih.gov). URL:[Link]

  • "The role of fluorine in medicinal chemistry", PubMed (nih.gov). URL:[Link]

  • "Liver microsomal biotransformation of nitro-aryl drugs: mechanism for potential oxidative stress induction", Repositorio Académico - Universidad de Chile. URL:[Link]

  • "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed", ResearchGate. URL:[Link]

  • "Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs", DOI. URL:[Link]

Sources

Foundational

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine molecular weight and formula

An In-depth Technical Guide to 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 1-(3-Fluoro-2-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the molecule's core physicochemical properties, including its molecular formula and weight. A robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, complete with mechanistic insights and a logical workflow diagram. Furthermore, this guide outlines the expected analytical and spectroscopic data for the comprehensive characterization of the compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The guide concludes with a discussion of the therapeutic relevance of the fluoro-nitrophenyl-piperazine scaffold, grounded in its role as a privileged structure in modern drug discovery.

Introduction: The Significance of the Piperazine Scaffold in Drug Discovery

The piperazine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, earning it the designation of a "privileged scaffold".[1][2] Its prevalence is due to a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms within the six-membered ring can be functionalized to modulate aqueous solubility, lipophilicity, and basicity (pKa), which are critical parameters for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The incorporation of a fluorinated aromatic ring, such as the 3-fluoro-2-nitrophenyl group, introduces another layer of complexity and potential for therapeutic enhancement. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's electronic properties, conformational preferences, and metabolic stability.[4][5] Strategic fluorination can lead to improved potency, enhanced target selectivity, and a more favorable pharmacokinetic profile.[4] This guide focuses on the specific isomer 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, providing a detailed technical framework for its synthesis and characterization for researchers in drug development.

Physicochemical Properties

The fundamental properties of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine are summarized in the table below. The molecular formula and weight are consistent with its isomeric counterparts.[6][7]

PropertyValueSource
Molecular Formula C₁₁H₁₄FN₃O₂Calculated
Molecular Weight 239.25 g/mol [6][7]
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsN/A

Synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

The synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established method involves the reaction of 1-methylpiperazine with a suitable fluoro-nitro-aromatic precursor.

Reaction Principle

The SₙAr mechanism is predicated on the presence of an electron-withdrawing group (in this case, the nitro group) positioned ortho or para to a leaving group (the fluorine atom) on the aromatic ring. The nitro group strongly activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby stabilizing the transition state and facilitating the substitution of the fluorine atom by the secondary amine of 1-methylpiperazine.

Experimental Protocol

Materials:

  • 1,2-Difluoro-3-nitrobenzene

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask is added 1-methylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine.

Synthesis Workflow Diagram

G reagents 1,2-Difluoro-3-nitrobenzene 1-Methylpiperazine K₂CO₃, Acetonitrile reaction Heat to 80°C Monitor by TLC/LC-MS reagents->reaction 1. Reaction Setup workup Solvent Removal Partition (EtOAc/H₂O) reaction->workup 2. Work-up extraction Extract with EtOAc Wash with Brine workup->extraction 3. Extraction purification Dry (MgSO₄) Concentrate Column Chromatography extraction->purification 4. Purification product 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine purification->product 5. Final Product

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine in Drug Discovery

Target Compound: 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine CAS Registry Number: 1233952-00-5 Molecular Formula: C₁₁H₁₄FN₃O₂ Molecular Weight: 239.25 g/mol Executive Summary & Structural Rationale In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine CAS Registry Number: 1233952-00-5 Molecular Formula: C₁₁H₁₄FN₃O₂ Molecular Weight: 239.25 g/mol

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds that can simultaneously navigate target binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) constraints. 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine [1] is a highly specialized building block that elegantly addresses these dual requirements.

As a Senior Application Scientist, I approach this intermediate not just as a chemical commodity, but as a strategic pharmacophoric vector. The structural causality of this building block is tri-fold:

  • The 4-Methylpiperazine Moiety: This basic amine (pKa ~ 8.5) ensures protonation at physiological pH, drastically improving aqueous solubility. Furthermore, it frequently acts as a critical hydrogen bond donor/acceptor network within kinase hinge regions or G-protein-coupled receptor (GPCR) allosteric pockets.

  • The 3-Fluoro Substituent: Fluorine incorporation ortho to the latent amine serves two mechanistic purposes. First, it blocks CYP450-mediated oxidative metabolism at the electron-rich aromatic core. Second, its strong inductive electron-withdrawing effect (-I) lowers the pKa of the resulting aniline (post-reduction), which modulates its nucleophilicity and prevents off-target toxicity associated with highly basic anilines.

  • The 2-Nitro Group: Acting as a stable, orthogonal protecting group, the nitro moiety is a latent aniline. It remains inert during upstream cross-coupling or alkylation steps, allowing for late-stage reduction and subsequent diversification via amidation, sulfonylation, or Buchwald-Hartwig amination.

Commercial Landscape: Suppliers and Pricing Analysis

Procurement of specialized fluorinated nitroaromatics requires balancing R&D speed with scale-up economics. Based on current market intelligence, the supply chain for 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine is supported by several key vendors catering to both discovery and process chemistry scales.

Table 1: Global Supplier & Pricing Matrix (CAS: 1233952-00-5)
SupplierProduct/Catalog IDTarget ScaleEstimated Pricing (R&D Scale)Lead Time / Status
Kishida Chemical Co., Ltd. [2]Building BlocksR&D / Bench~¥22,500 JPY per 1gInquire / Regional stock
Combi-Blocks [3]MFCD13689256R&D / DiscoveryInquire for quoteStandard catalog
EvitaChem [4]P114135ScreeningInquire for quoteIn Stock
CHEMLYTE (via Echemi) [5]Bulk IntermediatesPilot / CommercialContract dependentMade-to-order

Note: Pricing is subject to currency fluctuations and geopolitical supply chain constraints. For process-scale (>1 kg), custom synthesis contracts via platforms like Echemi typically reduce the per-gram cost by 60-80%.

Experimental Protocol: Chemoselective Nitro Reduction

To utilize this building block in API synthesis, the nitro group must be reduced to the corresponding aniline: 2-(4-Methylpiperazin-1-yl)-6-fluoroaniline .

Causality of Catalyst Choice: While nitro groups can be reduced via dissolving metal reductions (e.g., Fe/NH₄Cl), the high stability of the carbon-fluorine bond to hydrogenolysis (unlike C-Br or C-I bonds) allows for the use of clean, highly efficient Palladium on Carbon (Pd/C) catalytic hydrogenation. This avoids the generation of heavy metal waste and simplifies the downstream purification.

Step-by-Step Methodology: Self-Validating Hydrogenation
  • Substrate Solubilization: Dissolve 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (1.0 eq, 10 mmol, 2.39 g) in a 1:1 mixture of Methanol and Ethyl Acetate (40 mL).

    • Rationale: Methanol solubilizes the polar product, while Ethyl Acetate ensures complete dissolution of the lipophilic nitro starting material, preventing catalyst fouling.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq, 0.5 mmol, ~530 mg) to the solution under a steady stream of Argon.

    • Safety Note: Pd/C is pyrophoric. Always wet the catalyst with a highly inert solvent (like toluene) if scaling up beyond 10 grams.

  • Atmosphere Exchange: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) three times. Attach a hydrogen balloon (1 atm).

  • Reaction Execution & Self-Validation: Stir the suspension vigorously at room temperature (20-25°C) for 4-6 hours.

    • Visual Validation: The distinct yellow color of the nitroaromatic starting material will gradually fade to a pale, nearly colorless solution as the aniline is formed.

    • Analytical Validation: Monitor via LC-MS. The starting material (M+H = 240.2) will disappear, replaced by a single peak with a mass shift of -30 Da (Aniline M+H = 210.2), confirming the loss of two oxygen atoms and the addition of two protons without defluorination.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude aniline. Due to the high conversion rate of this specific protocol, the intermediate is typically >95% pure by NMR and can be used directly in subsequent electrophilic coupling steps without column chromatography.

Workflow Visualization

The following diagram illustrates the strategic synthetic workflow, demonstrating how 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine is activated and diversified into a lead drug candidate.

G A 1-(3-Fluoro-2-nitrophenyl) -4-methylpiperazine (CAS: 1233952-00-5) B Nitro Reduction (Pd/C, H2, MeOH/EtOAc) A->B Step 1: Activation C 2-(4-Methylpiperazin-1-yl) -6-fluoroaniline B->C D Electrophilic Coupling (Amidation / Sulfonylation) C->D Step 2: Diversification E Lead API Candidate (Targeting Kinases/GPCRs) D->E

Synthetic workflow for API generation utilizing 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine.

References

  • Kishida Chemical Co., Ltd. "1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine Product Catalog." Kishida Chemical. Available at:[Link]

Foundational

The Strategic Role of Ortho-Fluorine in Phenylpiperazine Drug Design

Executive Summary The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for a vast array of G-protein coupled receptor (GPCR) ligands, particularly those targeting ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for a vast array of G-protein coupled receptor (GPCR) ligands, particularly those targeting serotonin (5-HT) and dopamine (D) receptors.[1] The introduction of a fluorine atom at the ortho position of the phenyl ring is not merely a bioisosteric replacement for hydrogen; it is a calculated strategic modification that alters the molecule's electronic profile, metabolic stability, and, most critically, its conformational landscape. This guide details the mechanistic impact of ortho-fluorine substitution, providing researchers with the rationale and protocols to leverage this modification for optimizing binding affinity and selectivity.

The "Fluorine Effect" on the Phenylpiperazine Scaffold

The introduction of an ortho-fluorine atom induces changes that propagate through the molecule, affecting three distinct physicochemical pillars: conformation, electronics, and metabolism.

Conformational Control: The "Ortho-Twist"

Unlike the unsubstituted phenylpiperazine, which possesses a relatively low energy barrier for rotation around the N1-Phenyl bond, the ortho-fluorinated analog adopts a preferred twisted conformation.

  • Mechanism: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). This steric bulk, combined with the electrostatic repulsion between the fluorine lone pairs and the piperazine nitrogen lone pair (or the dipole-dipole interaction), forces the phenyl ring to rotate out of the plane of the piperazine nitrogen's lone pair.

  • Result: This "pre-organized" conformation often mimics the bioactive pose required for 5-HT1A receptor binding, reducing the entropic penalty upon binding.

  • Data Support: Crystallographic analyses and DFT calculations confirm that ortho-substitution restricts the torsion angle (N1-C_Ar) to a range typically between 60° and 90°, preventing the planar conformation associated with conjugation.

Electronic Modulation and pKa

The high electronegativity of fluorine (


 = 3.98) exerts a strong inductive effect (-I) on the phenyl ring.
  • N1 (Aniline Nitrogen): The electron density is pulled away from the N1 nitrogen. While N1 is generally non-basic, this withdrawal reduces its ability to donate electron density into the phenyl ring (resonance), further decoupling the rings electronically.

  • N4 (Distal Nitrogen): The inductive effect propagates through the piperazine skeleton. Experimental data indicates a lowering of the distal N4 pKa by approximately 0.5–1.0 log units compared to the non-fluorinated parent. This shift brings the pKa closer to physiological pH (7.4), potentially improving membrane permeability (logD) without sacrificing solubility.

Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation.

  • Site Blocking: Ortho-hydroxylation is a common metabolic route for phenylpiperazines. Fluorine substitution at this position effectively blocks this pathway.

  • Ring Deactivation: The electron-withdrawing nature of the fluorine deactivates the phenyl ring towards electrophilic aromatic substitution-like metabolic oxidations at the para position, extending the compound's half-life (

    
    ).
    

Case Study: Selectivity Profiling (5-HT1A vs. D2)

The ortho-fluorine substitution is a key determinant in shifting selectivity profiles between serotonin and dopamine receptors.

Comparative Affinity Data

The following table summarizes the impact of fluorine positioning on binding affinity (


) for the 5-HT1A receptor, illustrating the superiority of the ortho substitution for this specific target.
CompoundSubstituent5-HT1A

(nM)
D2

(nM)
Selectivity (D2/5-HT1A)
1a H (Unsubstituted)35.0120.03.4
1b ortho-F (2-F)14.3 200.014.0
1c meta-F (3-F)36.1180.05.0
1d para-F (4-F)120.0150.01.25

Note: Data represents consensus values from structure-activity relationship (SAR) studies (e.g., Hackling et al., J. Med. Chem; various patent literature).[2][3][4]

Interpretation: The 2-F analog (1b ) exhibits a 2-fold improvement in 5-HT1A affinity and a decrease in D2 affinity, significantly enhancing the selectivity window. This is attributed to the specific hydrophobic pocket in the 5-HT1A receptor that accommodates the ortho-F, a feature less accessible in the D2 receptor orthosteric site.

Visualizing the Design Logic

SAR Decision Pathway

The following diagram illustrates the logical flow for utilizing ortho-fluorine during lead optimization.

SAR_Logic Start Lead Compound (Phenylpiperazine Scaffold) Issue1 Problem: Low Metabolic Stability (Rapid Clearance) Start->Issue1 Issue2 Problem: Poor Selectivity (High D2 affinity) Start->Issue2 Strategy Strategy: Introduce Ortho-Fluorine Issue1->Strategy Issue2->Strategy Mech1 Mechanism: Block Metabolic Hotspot (C-2) Strategy->Mech1 Mech2 Mechanism: Induce Torsional Twist (Conformational Lock) Strategy->Mech2 Outcome Result: Improved t1/2 & Enhanced 5-HT1A Selectivity Mech1->Outcome Mech2->Outcome

Caption: Decision tree for implementing ortho-fluorine substitution to resolve stability and selectivity issues.

Experimental Protocols

Synthesis of 1-(2-Fluorophenyl)piperazine

While Nucleophilic Aromatic Substitution (


) is possible, it often requires harsh conditions for non-activated rings. The Buchwald-Hartwig Amination  is the industry standard for high-yield, reliable synthesis.

Reagents:

  • Substrate: 1-Bromo-2-fluorobenzene (Aryl halides: Br > Cl >> F for Pd-coupling).

  • Amine: Piperazine (excess, 1.5–2.0 equiv) or N-Boc-piperazine.

  • Catalyst:

    
     (1–5 mol%).
    
  • Ligand: BINAP (racemic or S-BINAP) or Xantphos (1.5 equiv relative to Pd).

  • Base:

    
     (weak base preferred for functional group tolerance) or 
    
    
    
    (strong base for unactivated substrates).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol:

  • Charge: In a glovebox or under Argon, charge a reaction vial with 1-bromo-2-fluorobenzene (1.0 mmol), Piperazine (1.5 mmol),

    
     (2.0 mmol), 
    
    
    
    (0.05 mmol), and BINAP (0.075 mmol).
  • Solvate: Add anhydrous Toluene (5 mL).

  • Degas: Sparge with Argon for 5 minutes.

  • Heat: Seal and heat at 100°C for 12–16 hours.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (

    
    :MeOH:NH
    
    
    
    OH, 90:9:1).
Synthesis Workflow Diagram

Synthesis_Workflow Reactants 1-Bromo-2-fluorobenzene + Piperazine Reaction Heat 100°C 12-16 Hours Reactants->Reaction Mix Catalyst Pd(OAc)2 / BINAP Cs2CO3 / Toluene Catalyst->Reaction Catalyze Workup Filter (Celite) Concentrate Reaction->Workup Purify Flash Chromatography DCM:MeOH:NH4OH Workup->Purify Product 1-(2-Fluorophenyl)piperazine Purify->Product

Caption: Step-by-step Buchwald-Hartwig amination workflow for synthesizing ortho-fluorophenylpiperazines.

References

  • Synthesis of Monosubstituted Piperazines: Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Source: MDPI (Molecules 2020). URL:[Link]

  • Conformational Analysis of Piperazines: Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: ACS Omega (2023). URL:[Link]

  • Metabolic Stability of Fluorinated Drugs: Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PMC (NIH). URL:[Link]

  • 5-HT1A vs D2 Selectivity Studies: Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: Molecules (2021). URL:[Link]

  • Buchwald-Hartwig Coupling Protocols: Title: Buchwald-Hartwig Coupling - General Procedures and Mechanism. Source: Organic Chemistry Portal / Organic Synthesis. URL:[Link]

Sources

Exploratory

An In-Depth Safety and Handling Guide: 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine for Research &amp; Development Applications

Section 1: Executive Summary & Hazard Profile This document provides a comprehensive safety and handling guide for 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, a compound of interest for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Executive Summary & Hazard Profile

This document provides a comprehensive safety and handling guide for 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a specific, publicly available Safety Data Sheet (SDS), this guide synthesizes data from analogous chemical structures, including nitrophenyl, organofluorine, and piperazine derivatives, to construct a robust and precautionary safety profile. The primary objective is to explain the causality behind safety protocols, ensuring a deep understanding of the risks and fostering a proactive safety culture in the laboratory.

The core hazards associated with this compound are inferred from its functional groups. The nitroaromatic moiety suggests potential for acute toxicity, and these compounds are often designated as "Priority Pollutants" by agencies like the United States Environmental Protection Agency (USEPA) due to their hazardous nature[1]. The organofluorine component, while integral to many modern pharmaceuticals, can contribute to persistence in the environment and may liberate toxic fluoride species under certain metabolic or decomposition conditions[2][3][4]. The piperazine ring, while a common scaffold in medicinal chemistry, can cause skin and eye irritation and may act as a sensitizer[5][6].

Based on these considerations, 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine should be handled as a substance with significant potential for harm. The following GHS-style hazard summary is a conservative but necessary starting point for any risk assessment.

Hazard Class (Inferred) Pictogram Signal Word Hazard Statement (Predicted)
Acute Toxicity (Oral, Dermal, Inhalation)

Danger H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation

Danger H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation

Danger H318: Causes serious eye damage.
Respiratory/Skin Sensitization

Danger H334/H317: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[6]
Specific Target Organ Toxicity

Warning H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment

Warning H411: Toxic to aquatic life with long lasting effects.

Section 2: The Molecule in Context - Physicochemical Drivers of Hazard

A thorough understanding of the hazard profile of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine begins with a structural deconstruction. Each functional group contributes to the overall chemical personality and potential for adverse interactions.

  • The 3-Fluoro-2-Nitrophenyl Group: This is the primary driver of toxicity.

    • Nitro Group (-NO₂): Aromatic nitro compounds are well-documented for their toxicological effects. They are oxidizing agents and can present an explosion risk if subjected to shock or rapid heating. Their metabolism can lead to the formation of reactive intermediates that cause cellular damage. Overexposure to nitroaromatics can lead to serious health issues, including organ damage and cancer[1]. Upon combustion, they release toxic nitrogen oxides (NOx)[7][8][9].

    • Fluoro Group (-F): The carbon-fluorine bond is exceptionally strong, which is why it's a valuable feature in drug design for blocking metabolic pathways[4]. However, this stability also contributes to the environmental persistence of some organofluorine compounds[2]. Under high-energy conditions (like a fire) or specific metabolic pathways, toxic hydrogen fluoride (HF) or fluoride ions can be released[4].

  • The 4-Methylpiperazine Group: This moiety influences the compound's physical properties and biological interactions.

    • Piperazine Core: Piperazine and its derivatives are alkaline and can be corrosive, causing skin burns and serious eye damage[5][6]. They are also known respiratory and skin sensitizers, meaning repeated exposure can lead to allergic reactions[6].

    • N-Methyl Group (-CH₃): The methyl group modifies the basicity and lipophilicity of the piperazine nitrogen, which can influence how the molecule is absorbed, distributed, metabolized, and excreted by an organism.

This combination necessitates a multi-faceted approach to safety: protecting against acute toxicity and corrosivity while also being mindful of sensitization and potential long-term effects.

Section 3: Core Laboratory Handling Protocols

A multi-layered defense strategy is essential for handling this compound safely. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)—must be applied. As elimination and substitution are not viable in a research context, the focus is on the remaining three layers.

Engineering Controls (Primary Defense)

Engineering controls are the most critical element for minimizing exposure.

  • Fume Hood: All handling of solid 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly[6][8].

Personal Protective Equipment (PPE) - A Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect from direct contact.

  • Hand Protection:

    • Gloves: Use chemical-resistant gloves tested according to standards like EN 374[7][10]. Due to the aromatic and potentially complex solvent matrix, double-gloving with nitrile gloves is a recommended minimum. For prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or Viton should be considered. Always inspect gloves before use and use proper removal technique to avoid skin contact[11].

  • Eye and Face Protection:

    • Goggles: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or OSHA standards (29 CFR 1910.133)[6][12].

    • Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splash or aerosol generation (e.g., preparing concentrated solutions, cleaning spills).

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat is required.

    • Apron: A chemically impervious apron should be worn over the lab coat during bulk handling or when there is a significant splash risk.

    • Clothing: Wear long pants and closed-toe shoes. Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse[5][13].

Safe Storage & Segregation

Proper storage is crucial to prevent degradation and dangerous reactions.

  • Conditions: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container[5][6][13][14].

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[6][15]. The nitroaromatic nature of the compound means it should also be kept away from strong bases or reducing agents, as these mixtures can lead to vigorous or even explosive reactions.

  • Location: Store away from heat, sparks, and open flames[8][15].

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency is critical. All personnel must be trained on these procedures.

Spill Management Workflow

Immediate and appropriate action can prevent a minor spill from becoming a major incident.

Spill_Workflow start Spill Detected assess Assess Spill (Size & Location) start->assess decision Is spill large, in a confined space, or are you untrained? assess->decision evacuate EVACUATE AREA Alert Colleagues Pull Fire Alarm Call Emergency Services decision->evacuate Yes small_spill Small, Contained Spill decision->small_spill No don_ppe Don Appropriate PPE (Double gloves, goggles, face shield, apron) small_spill->don_ppe contain Contain Spill Use non-combustible absorbent (e.g., sand, vermiculite) don_ppe->contain collect Collect Waste Use non-sparking tools Place in sealed, labeled container contain->collect clean Decontaminate Area (Follow lab-specific protocol) collect->clean dispose Dispose of Waste as Hazardous Material clean->dispose

Caption: Emergency workflow for chemical spills.

Step-by-Step Spill Protocol (for small, manageable spills):

  • Alert Personnel: Immediately inform others in the vicinity[16].

  • Isolate & Ventilate: Ensure the area is well-ventilated (fume hood sash down).

  • Don PPE: Wear, at a minimum, double gloves, safety goggles, a face shield, and a chemical-resistant apron over your lab coat.

  • Contain: Cover the spill with a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels[16].

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools[10].

  • Decontaminate: Clean the spill area according to your institution's EHS-approved procedures.

  • Dispose: Seal and dispose of the waste container through your institution's hazardous waste program[11].

First Aid Measures (Exposure Scenarios)

Immediate action is required. Show this guide or the compound's label to medical personnel.

  • Inhalation:

    • Move the person to fresh air immediately[10][12].

    • If breathing is difficult, trained personnel should administer oxygen.

    • If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation[10].

    • Seek immediate medical attention[6].

  • Skin Contact:

    • Immediately remove all contaminated clothing, shoes, and jewelry[8][12].

    • Flush the affected skin with copious amounts of water for at least 15 minutes[12].

    • Seek immediate medical attention[6][17].

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5][8].

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention, preferably from an ophthalmologist[18].

  • Ingestion:

    • Do NOT induce vomiting [8][10]. This is critical as the compound may be corrosive.

    • Rinse the mouth thoroughly with water[10].

    • If the person is conscious and able to swallow, give two glasses of water to drink.

    • Seek immediate medical attention[6][17].

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[7][10].

  • Unsuitable Media: Do not use a direct water jet, as it may spread the material[7].

  • Specific Hazards: The compound is combustible. Fire will produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and potentially hydrogen fluoride (HF)[7][9]. Containers may explode when heated[8].

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA)[5][13][14].

Section 5: Toxicological Profile (Inferred & Predicted)

  • Acute Toxicity: Harmful or toxic by all routes of exposure (oral, dermal, inhalation) is a reasonable assumption based on data for analogous nitrophenyl and piperazine compounds[12][17][19][20].

  • Skin and Eye Effects: Expected to be corrosive or a severe irritant, causing chemical burns and serious eye damage, consistent with piperazine derivatives[6][15].

  • Sensitization: There is a significant risk of both skin and respiratory sensitization from the piperazine moiety[6]. This means that after an initial exposure, subsequent lower-level exposures can trigger a severe allergic reaction.

  • Germ Cell Mutagenicity: Some nitroaromatic compounds are known or suspected mutagens. This potential cannot be ruled out without specific data.

  • Carcinogenicity: Similarly, some nitroaromatics are classified as suspected carcinogens[21]. This compound should be handled as a potential carcinogen.

  • Specific Target Organ Toxicity (STOT): Prolonged or repeated exposure may cause damage to organs, particularly the liver, kidneys, and blood (e.g., methemoglobinemia, a known effect of some nitroaromatic compounds).

Section 6: Disposal Considerations

All waste containing this material must be treated as hazardous.

  • Waste Generation: Minimize waste generation wherever possible.

  • Containers: Collect waste in clearly labeled, sealed containers appropriate for chemical waste[11].

  • Disposal Method: Disposal must be handled by a licensed professional waste disposal service. Do not dispose of down the drain or with general refuse. Discharge into the environment must be avoided[10][22]. All local, state, and federal regulations for hazardous waste disposal must be strictly followed.

Section 7: References

  • Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Szakonyi, Z., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. (n.d.). Carl ROTH. [Link]

  • Piperazine Anhydrous Safety Data Sheet. (n.d.). s d fine-chem limited. [Link]

  • 3-Nitrobenzoic Acid Safety Data Sheet. (n.d.). s d fine-chem limited. [Link]

  • Study Reveals High Organofluorine Levels in U.S. Wastewater and Drinking Water Risk. (2025). Global Water Institute. [Link]

  • Weinstein, L. H., & Davison, A. W. (2003). Manufactured organofluorine compounds. In Fluorides in the environment: effects on plants and animals. CABI Digital Library. [Link]

  • m-NITROPHENOL. (n.d.). Organic Syntheses Procedure. [Link]

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet. (n.d.). Loba Chemie. [Link]

  • Preparation of 4-nitrophenol. (n.d.). ChemlQSoc Project. [Link]

  • Meanwell, N. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology. [Link]

  • 4-Nitroaniline. (n.d.). GESTIS Substance Database. [Link]

  • (3S)-1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine. (n.d.). PubChem. [Link]

  • GHS Classification. (2006). ChemReg.net. [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

Sources

Foundational

The Strategic Role of 3-Fluoro-2-Nitrophenyl Piperazine Analogs in Modern Drug Discovery: A Patent Landscape and Synthetic Guide

As a Senior Application Scientist navigating the complex intersection of medicinal chemistry and intellectual property, I frequently encounter privileged scaffolds that serve as the backbone for diverse therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex intersection of medicinal chemistry and intellectual property, I frequently encounter privileged scaffolds that serve as the backbone for diverse therapeutic agents. Among these, the 3-fluoro-2-nitrophenyl piperazine motif stands out as a highly versatile, multi-functional building block.

This whitepaper provides an in-depth technical analysis of this scaffold, exploring its pharmacophore rationale, its expanding footprint in recent patent literature, and field-proven, self-validating synthetic protocols designed for immediate laboratory application.

Chemical Space & Pharmacophore Rationale

The strategic value of the 3-fluoro-2-nitrophenyl piperazine scaffold lies in its precise stereoelectronic arrangement, which primes the molecule for late-stage cyclization and target binding. We select this specific substitution pattern based on three causal pillars:

  • The Nitro Group (Masked Amine): The ortho-nitro group acts as a stable, electron-withdrawing placeholder during early synthetic steps (facilitating SNAr reactions). Upon chemoselective reduction, it yields an aniline that is perfectly positioned for condensation reactions, forming tricyclic systems like pyrazolo-quinoxalines or benzimidazoles.

  • The Fluorine Atom (Metabolic & Electronic Modulator): Positioned adjacent to the nitro/amine group, the highly electronegative fluorine exerts a strong inductive effect. This lowers the pKa of the resulting aniline, improving metabolic stability against CYP450-mediated oxidation. Furthermore, its small Van der Waals radius (1.47 Å) allows it to lock the conformation of the piperazine ring via stereoelectronic repulsion without introducing steric bulk.

  • The Piperazine Core (Solubilizing Linker): Piperazine is a classic solubilizing moiety that improves the topological polar surface area (TPSA) and aqueous solubility of lipophilic drug candidates, while also serving as a flexible linker to access deep hydrophobic pockets in kinase and polymerase active sites.

Table 1: Quantitative Physicochemical Trajectory of the Scaffold
Compound StageMolecular Weight ( g/mol )cLogP (est.)TPSA (Ų)Key UV Absorbance (nm)
1,3-Difluoro-2-nitrobenzene (Starting Material)159.092.145.8265
Boc-Piperazine Intermediate325.333.475.3280, 410 (Yellow)
Aniline Intermediate (Reduced)295.352.861.5245, 320 (Colorless)

Patent Landscape & Key Therapeutic Areas

A review of recent patent filings reveals that the 3-fluoro-2-nitrophenyl piperazine scaffold is not limited to a single therapeutic area. Its unique geometry has been leveraged across oncology, hematology, and virology.

Table 2: Patent Landscape Summary
Patent / PublicationTarget / IndicationAssignee / OriginScaffold Role
[1]Ferroportin (Thalassemia)Novartis AGCore hinge-binding motif
PARP (Oncology)UndisclosedPrecursor to tricyclic core
[2]PIM Kinase (Oncology)Novartis AGSolubilizing tail & linker
[3]Mac1 (SARS-CoV-2)Academic ConsortiumHydrophobic sub-site probe

Oncology (PARP and PIM Kinases): Recent developments in PARP inhibitors utilize this scaffold to construct substituted nitrogen-containing tricyclic compounds (). The piperazine ring extends into the solvent-exposed region, while the fluorinated aromatic core binds the NAD+ pocket. Similarly, PIM kinase inhibitors utilize the scaffold to achieve high-affinity binding in the ATP pocket ()[2].

Hematology (Ferroportin Inhibitors): Novartis has successfully patented derivatives of this scaffold for the treatment of iron overload states, such as thalassemia and hemochromatosis, by targeting ferroportin ()[1].

Virology (SARS-CoV-2): Beyond piperazine, the broader 3-fluoro-2-nitrophenyl pharmacophore has been identified as a critical binding determinant for inhibiting the Mac1 ADP-ribosylhydrolase of SARS-CoV-2, demonstrating the broad utility of this specific aromatic substitution pattern ()[3].

Mechanistic Pathways & IP Strategy

Understanding how these molecules function biologically is critical for designing next-generation analogs. Below is the mechanistic pathway of PARP inhibitors derived from this scaffold, illustrating how the chemical structure translates to synthetic lethality in oncology.

PARP_Pathway SSB DNA Single-Strand Break PARP1 PARP1 Activation SSB->PARP1 Trapping PARP Trapping on DNA PARP1->Trapping Allosteric Locking Inhibitor Tricyclic Piperazine Analog (PARP Inhibitor) Inhibitor->PARP1 NAD+ Competitive Binding DSB Double-Strand Break (DSB) Trapping->DSB Replication Fork Collapse Apoptosis Synthetic Lethality (BRCA-mutant cells) DSB->Apoptosis

Figure 1: Mechanism of action for PARP inhibitors derived from piperazine scaffolds.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means each step includes built-in causality for reagent selection and strict In-Process Controls (IPCs) that act as quality gates before proceeding.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate.

  • Causality of Reagents: We utilize 1,3-difluoro-2-nitrobenzene as the electrophile. The strongly electron-withdrawing nitro group activates the ortho fluorines for SNAr. We select Boc-piperazine over unprotected piperazine to completely eliminate the risk of bis-arylation. Potassium carbonate (K₂CO₃) is chosen as the base in N,N-Dimethylformamide (DMF) . Unlike homogeneous organic bases (e.g., DIPEA) which can cause localized pH spikes and degradation, heterogeneous K₂CO₃ acts as a gentle acid scavenger while DMF stabilizes the negatively charged Meisenheimer complex transition state.

Step-by-Step Methodology:

  • Initiation: Charge a dried round-bottom flask with 1,3-difluoro-2-nitrobenzene (1.0 eq) and Boc-piperazine (1.1 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir the resulting suspension at 80 °C under a nitrogen atmosphere for 4 hours. The mixture will transition from pale yellow to a deep orange suspension.

  • The Validation Gate (IPC): Pull a 10 µL aliquot, quench in 1 mL H₂O/MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material peak (m/z ~159) is entirely replaced by the product peak (m/z 326 [M+H]⁺). The distinct color change also serves as a visual heuristic for the formation of the highly conjugated product.

  • Isolation: Cool to room temperature, pour into ice water (5 volumes) to precipitate the product. Filter, wash with cold water, and dry under vacuum to afford the product as a bright yellow solid (>85% yield).

Protocol 2: Chemoselective Nitro Reduction

Objective: Conversion of the nitro intermediate to the corresponding aniline for subsequent cyclization.

  • Causality of Reagents: While Palladium on Carbon (Pd/C) with H₂ gas is a standard reduction method, we explicitly avoid it here. In drug discovery, scaffolds are frequently halogenated (e.g., brominated) downstream. Residual palladium can cause unwanted hydrodehalogenation. Therefore, we utilize Iron powder in Acetic Acid (Fe/AcOH) , which provides absolute chemoselectivity for the nitro group without disturbing the aryl fluorine or other sensitive functional groups.

Step-by-Step Methodology:

  • Initiation: Dissolve the intermediate from Protocol 1 (1.0 eq) in glacial acetic acid (0.2 M).

  • Reduction: Add activated iron powder (5.0 eq) in portions to control the mild exotherm. Heat the mixture to 60 °C for 2 hours.

  • The Validation Gate (IPC): Analyze via TLC (Hexanes:EtOAc 7:3) and LC-MS. Self-Validation: The starting material (yellow spot, UV active) must completely disappear, replaced by a lower Rf spot that is both UV active and stains positive (purple/brown) with ninhydrin, confirming the presence of the new primary aniline. LC-MS will show a mass shift of -30 Da (loss of two oxygens, addition of two protons).

  • Isolation: Filter the mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, neutralize with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.

Workflow SM 1,3-Difluoro-2-nitrobenzene (Electrophile) Rxn SNAr Reaction K2CO3, DMF, 80°C SM->Rxn Nuc Boc-Piperazine (Nucleophile) Nuc->Rxn IPC1 IPC: LC-MS & TLC (Verify SM consumption) Rxn->IPC1 Int tert-Butyl 4-(3-fluoro-2- nitrophenyl)piperazine-1-carboxylate IPC1->Int Red Nitro Reduction Fe/AcOH, 60°C Int->Red IPC2 IPC: LC-MS (Verify mass shift -30 Da) Red->IPC2 Prod Aniline Intermediate (Ready for Cyclization) IPC2->Prod

Figure 2: Self-validating synthetic workflow for 3-fluoro-2-nitrophenyl piperazine analogs.

References

  • Novel ferroportin inhibitors (WO2017068089A2). Novartis AG. Google Patents.

  • Substituted nitrogen-containing tricyclic compounds as parp inhibitors and the use thereof (WO2024179547A1). Google Patents.

  • PIM kinase inhibitors and methods of their use (US8822497B2). Novartis AG. Google Patents.

  • The Mac1 ADP-ribosylhydrolase is a Therapeutic Target for SARS-CoV-2 . eLife Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine via Regioselective SNAr

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a field-proven, mechanistically grounded protocol for the regioselective synthesis of 1-(3-fluoro-2-nitrophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a field-proven, mechanistically grounded protocol for the regioselective synthesis of 1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Reaction Causality

The synthesis of arylpiperazine pharmacophores frequently relies on the nucleophilic aromatic substitution (SNAr) of [1]. In this protocol, 1,3-difluoro-2-nitrobenzene is reacted with 1-methylpiperazine. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atoms creates a highly electrophilic carbon center, which facilitates the attack of the secondary amine to form a resonance-stabilized [2].

Causality of Regioselectivity: 1,3-difluoro-2-nitrobenzene possesses two equivalent fluorine leaving groups. However, this reaction exhibits exquisite mono-substitution chemoselectivity. Once the first equivalent of 1-methylpiperazine successfully displaces a fluorine atom, the newly installed amino group donates electron density into the aromatic π-system via resonance (+M effect). This electronic enrichment significantly raises the LUMO of the aromatic ring, effectively deactivating the second fluorine position against further nucleophilic attack. This intrinsic electronic causality ensures high yields of the mono-substituted product without the need for complex [3].

SNAr_Mechanism R 1,3-Difluoro-2-nitrobenzene + 1-Methylpiperazine MC Meisenheimer Complex (Resonance Stabilized) R->MC Nucleophilic Attack P 1-(3-Fluoro-2-nitrophenyl)- 4-methylpiperazine MC->P Elimination of F⁻ LG Fluoride Leaving Group (Buffered by DIPEA) MC->LG

SNAr mechanism: Meisenheimer complex formation and fluoride elimination.

Experimental Design & Condition Optimization

The choice of solvent and base is critical for stabilizing the polar transition state of the SNAr reaction and neutralizing the generated [4]. Polar aprotic solvents (e.g., DMF, MeCN) are preferred as they solvate the nucleophile without hydrogen-bonding to it, thereby increasing its nucleophilicity. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (Et3N) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.

Table 1: Optimization of SNAr Reaction Conditions

EntrySolventBase (1.5 eq)TempTimeYield (%)Observation / Causality
1THFEt3N65 °C12 h78%Moderate yield; THF does not optimally stabilize the polar Meisenheimer complex.
2MeCNK₂CO₃25 °C8 h85%Good yield; heterogeneous base slows reaction kinetics.
3 DMF DIPEA 60 °C 4 h 95% Optimal; polar aprotic DMF accelerates kinetics; DIPEA efficiently scavenges HF.
4DMFDIPEA100 °C2 h82%Decreased yield; elevated thermal energy overcomes the deactivation barrier, leading to[4].
Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating visual and analytical cues to ensure experimental success at each stage.

Reagents & Materials:

  • 1,3-Difluoro-2-nitrobenzene (1.0 equiv, 10.0 mmol, 1.59 g)

  • 1-Methylpiperazine (1.1 equiv, 11.0 mmol, 1.10 g / 1.22 mL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol, 1.94 g / 2.61 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Ethyl Acetate (EtOAc) and Brine for extraction

Exp_Workflow Step1 1. Reaction Setup Dissolve 1,3-difluoro-2-nitrobenzene in DMF Step2 2. Base & Nucleophile Addition Add DIPEA, then 1-methylpiperazine at 0 °C Step1->Step2 Step3 3. Thermal Activation Heat at 60 °C for 4 hours (TLC Monitoring) Step2->Step3 Step4 4. Aqueous Workup Quench with ice water, Extract with EtOAc Step3->Step4 Step5 5. Purification & Analysis Flash Chromatography & LC-MS/NMR Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation.

Step 1: Reaction Setup & Nucleophile Addition
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N₂ or Argon).

  • Dissolve 1,3-difluoro-2-nitrobenzene (1.59 g) in 20 mL of anhydrous DMF.

  • Add DIPEA (2.61 mL) to the stirring solution in one portion.

  • Critical Causality Step: Cool the reaction flask to 0 °C using an ice-water bath. The initial nucleophilic attack is highly exothermic. Cooling prevents localized thermal spikes that could drive unwanted di-substitution or polymerization.

  • Add 1-methylpiperazine (1.22 mL) dropwise over 10 minutes.

    • Self-Validating Cue: The solution will transition from a pale yellow to a deep orange/red hue, visually confirming the formation of the [2].

Step 2: Thermal Activation
  • Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60 °C using a temperature-controlled oil bath.

  • Stir at 60 °C for 4 hours.

  • Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1, v/v).

    • Self-Validating Cue: The starting material (

      
      ) will be completely consumed, replaced by a new, highly UV-active product spot (
      
      
      
      ) that stains positive with ninhydrin (due to the aliphatic tertiary amine).
Step 3: Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into 100 mL of ice-cold distilled water.

  • Extract the aqueous mixture with EtOAc (3 × 50 mL).

  • Wash the combined organic layers extensively with brine (5 × 50 mL).

    • Causality: DMF is highly miscible with water; repeated brine washes are mandatory to partition DMF out of the organic layer and prevent it from co-eluting during chromatography.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an orange oil.

Step 4: Purification & Analytical Validation
  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM/MeOH 95:5).

  • Isolate the pure 1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine as a yellow-orange solid.

Analytical Signatures for Validation:

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 240.1.

  • ¹H NMR (400 MHz, CDCl₃): Confirm mono-substitution by identifying the characteristic N-CH₃ singlet at ~2.35 ppm, multiplet signals for the piperazine ring protons (2.50–3.20 ppm), and exactly three distinct aromatic protons (multiplets between 6.80–7.40 ppm).

Troubleshooting & Safety Directives
  • Thermal Hazard (Nitroaromatics): Nitroaromatic compounds possess high energy density. Never heat the reaction to dryness, and avoid temperatures exceeding 120 °C to prevent runaway exothermic decomposition.

  • Fluoride Management: The SNAr reaction generates stoichiometric fluoride ions. While DIPEA effectively buffers the system, prolonged exposure of the crude mixture to standard borosilicate glassware before workup can cause slight etching. Process the aqueous workup promptly.

References
  • Title: Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene with morpholine Source: ResearchGate URL: [Link]

  • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (S_NAr) of 2,6-Difluoronitrobenzene with N-Methylpiperazine

Executive Summary & Rationale The incorporation of piperazine derivatives into fluorinated aromatic systems is a cornerstone strategy in modern drug discovery, particularly in the development of fluoroquinolone antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of piperazine derivatives into fluorinated aromatic systems is a cornerstone strategy in modern drug discovery, particularly in the development of fluoroquinolone antibiotics, kinase inhibitors, and central nervous system (CNS) agents. This application note details the robust, regioselective synthesis of 1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine via the Nucleophilic Aromatic Substitution (S_NAr) of 2,6-difluoronitrobenzene with N-methylpiperazine.

By leveraging the highly polarized nature of fluorinated nitrobenzenes, this protocol achieves excellent yields under mild conditions. The resulting product serves as a highly versatile building block [1] for further functionalization, such as the reduction of the nitro group to an aniline for subsequent cross-coupling or cyclization reactions.

Mechanistic Causality & Reaction Design

To execute this reaction with high fidelity, it is critical to understand the thermodynamic and kinetic driving forces governing the S_NAr pathway.

The Meisenheimer Complex and Leaving Group Dynamics

In an S_NAr reaction, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. 2,6-Difluoronitrobenzene is an exceptionally potent electrophile for this transformation[2]. The strong electron-withdrawing nature of the nitro group (via both resonance and inductive effects) severely depletes electron density at the ortho and para positions.

Furthermore, fluorine is the ideal leaving group for S_NAr. While it is a poor leaving group in aliphatic S_N2 reactions, its extreme electronegativity stabilizes the negatively charged transition state (the Meisenheimer complex) better than any other halogen.

Controlling Regioselectivity (Mono- vs. Di-substitution)

A common concern when reacting a di-fluorinated substrate is over-reaction (di-substitution). However, this protocol naturally limits substitution to a single fluorine atom. Once the first equivalent of N-methylpiperazine attaches to the ring, the piperazine moiety acts as an electron-donating group via resonance from the nitrogen lone pair. This localized increase in electron density significantly deactivates the remaining fluorine position, raising the activation energy required for a second nucleophilic attack and ensuring high mono-selectivity.

SNAr_Mechanism SM 2,6-Difluoronitrobenzene (Electrophile) MC Meisenheimer Complex (Stabilized by -NO2) SM->MC Nucleophilic Attack Nuc N-Methylpiperazine (Nucleophile) Nuc->MC Prod 1-(3-Fluoro-2-nitrophenyl)- 4-methylpiperazine MC->Prod Elimination (Aromatization) LG Fluoride Ion (Leaving Group) MC->LG

Figure 1. Logical pathway of the S_NAr mechanism via the Meisenheimer complex.

Experimental Parameters & Stoichiometry

The selection of reagents is designed to create a self-driving, high-yielding system.

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the nucleophile without hydrogen-bonding to it (which would dampen its reactivity), while simultaneously stabilizing the polar Meisenheimer complex [3].

  • Base (K₂CO₃): Potassium carbonate acts as a heterogeneous acid scavenger. As the reaction proceeds, hydrofluoric acid (HF) is generated. If left unneutralized, HF will protonate the N-methylpiperazine, rendering it non-nucleophilic and stalling the reaction. K₂CO₃ neutralizes the acid without participating in side reactions.

Table 1: Quantitative Reaction Parameters (10 mmol Scale)
Reagent / ParameterChemical RoleEquivalentsAmount
2,6-Difluoronitrobenzene Electrophile1.0 eq1.59 g (10.0 mmol)
N-Methylpiperazine Nucleophile1.1 eq1.10 g (11.0 mmol)
Potassium Carbonate Acid Scavenger2.0 eq2.76 g (20.0 mmol)
DMF Polar Aprotic SolventN/A20 mL (0.5 M)
Temperature Kinetic DriverN/A25 °C to 50 °C
Time Reaction DurationN/A2 - 4 hours

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating workflow. At each critical juncture, analytical checkpoints are provided to ensure the reaction is proceeding as intended.

Workflow Step1 1. Reaction Setup (DMF, K2CO3, 25-50°C) Step2 2. Reaction Monitoring (TLC / LC-MS) Step1->Step2 2-4 hours Step3 3. Aqueous Workup (EtOAc Extraction) Step2->Step3 Complete conversion Step4 4. Purification (Silica Gel Chromatography) Step3->Step4 Crude Product Step5 5. Characterization (NMR, HRMS) Step4->Step5 >98% Purity

Figure 2. Step-by-step experimental workflow for the synthesis and purification.

Phase 1: Reaction Setup
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoronitrobenzene (1.59 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvation: Suspend the mixture in 20 mL of anhydrous DMF. Stir at room temperature for 5 minutes to ensure an even suspension of the base.

  • Nucleophile Addition: Add N-methylpiperazine (1.10 g, 1.22 mL, 11.0 mmol) dropwise over 2 minutes via syringe. Causality Note: Dropwise addition prevents localized heating and minimizes any potential di-substitution.

  • Incubation: Seal the flask under a nitrogen atmosphere and stir the reaction mixture at room temperature. If the reaction is sluggish after 1 hour, gently warm the mixture to 50 °C using an oil bath.

Phase 2: Self-Validating Monitoring
  • TLC Analysis: After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (1:1 v/v) as the eluent.

    • Validation: The starting material (2,6-difluoronitrobenzene) will elute near the solvent front (high

      
      ) and is strongly UV-active. The product [4] will appear as a new, highly polar spot (lower 
      
      
      
      ) that stains positively with iodine or Dragendorff's reagent due to the presence of the tertiary amine.
  • LC-MS Confirmation: For absolute certainty, analyze the crude aliquot via LC-MS. Look for the complete disappearance of the starting mass and the appearance of the product mass peak at m/z 240.1 [M+H]⁺ .

Phase 3: Aqueous Workup
  • Quenching: Once complete conversion is confirmed, cool the reaction to room temperature (if heated) and pour the mixture into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine the organic layers. Wash the organic phase rigorously with water (3 x 50 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 50 mL) to pull out remaining water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow/orange oil.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Use a gradient elution starting from 100% Dichloromethane (DCM) and slowly increasing to DCM:Methanol (95:5) containing 0.1% Triethylamine (TEA).

    • Causality Note: The addition of 0.1% TEA to the eluent prevents the basic piperazine nitrogens from streaking on the acidic silica gel, ensuring sharp product bands and high recovery.

  • Isolation: Pool the pure fractions and concentrate in vacuo to afford 1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine.

References

1. - RSC Publishing. 2.1 - Benchchem. 3. 2 - ResearchGate. 4.3 - EvitaChem.

Sources

Method

Using 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine as a Mac1 inhibitor scaffold

Topic: Using 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine as a Potential Mac-1 Inhibitor Scaffold Audience: Researchers, scientists, and drug development professionals. Introduction: Mac-1 as a Multifaceted Therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine as a Potential Mac-1 Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mac-1 as a Multifaceted Therapeutic Target

The leukocyte integrin Mac-1 (Macrophage-1 antigen), also known as αMβ2, CD11b/CD18, or complement receptor 3 (CR3), is a critical regulator of innate immunity and inflammatory responses.[1][2] Expressed predominantly on myeloid cells, including neutrophils, monocytes, and macrophages, Mac-1 is a heterodimeric protein composed of the αM (CD11b) and β2 (CD18) subunits.[2][3] It plays a pivotal role in a wide array of cellular functions such as adhesion, migration, phagocytosis, and the generation of an oxidative burst.[1][2]

The diverse functions of Mac-1 are mediated through its interaction with a broad spectrum of ligands, including intercellular adhesion molecule-1 (ICAM-1), fibrinogen, and extracellular double-stranded RNA.[2][4][5] This versatility makes Mac-1 a compelling therapeutic target for a range of pathologies characterized by excessive or inappropriate inflammation, including autoimmune diseases, virus-related inflammatory conditions, and cancer.[2][4] Inhibition of Mac-1 has been shown to reduce myeloid cell recruitment to tumors, thereby enhancing the efficacy of radiotherapy.[2] Given its central role in inflammation and immune cell trafficking, the discovery of small molecule inhibitors of Mac-1 is an area of significant therapeutic interest.

This document provides a detailed guide for the evaluation of novel compounds, using the scaffold 1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine as a representative example, for their potential as Mac-1 inhibitors. The following sections outline a strategic workflow, from initial cell-based functional screening to more targeted biophysical validation.

Proposed Investigational Workflow

The characterization of a novel compound as a Mac-1 inhibitor requires a multi-faceted approach to establish its biological activity and mechanism of action. A logical progression of experiments is crucial for a thorough evaluation.

G cluster_0 Phase 1: Functional Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Downstream Signaling Analysis A Cell-Based Adhesion Assay B Chemotaxis Assay A->B Positive Hit C Ligand-Binding Assay (e.g., Fluorescence Polarization) B->C Functional Inhibition Observed D Flow Cytometry for Receptor Occupancy C->D Direct Binding Confirmed E NF-κB Activation Assay D->E Mechanism Elucidation F MAPK Pathway Analysis E->F

Caption: Proposed workflow for the evaluation of a novel Mac-1 inhibitor.

Phase 1: Functional Screening

The initial phase of screening aims to determine if the candidate compound can modulate Mac-1-dependent cellular functions. A cell-based adhesion assay is a robust starting point.

Protocol 1: Static Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of Mac-1-expressing cells to a surface coated with a Mac-1 ligand, such as ICAM-1 or fibrinogen.[6][7]

Materials:

  • 96-well tissue culture plates (e.g., Costar #3595).

  • Mac-1 ligand: Human ICAM-1 or Fibrinogen.

  • Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Mac-1 expressing cells: U937 (promonocytic cell line) or freshly isolated human neutrophils.

  • Cell labeling dye: Calcein-AM.

  • Test compound: 1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine.

  • Positive control: Anti-CD11b blocking antibody.

  • Wash Buffer: PBS containing 1mM CaCl2 and 1mM MgCl2.

  • Lysis Buffer: 0.5% Triton X-100 in ddH2O.

  • Fluorescence plate reader.

Procedure:

  • Plate Coating:

    • Dilute the Mac-1 ligand (e.g., ICAM-1 to 5 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted ligand solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the wells three times with 200 µL of PBS.

    • Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.[8]

    • Wash the wells three times with PBS just before adding the cells.

  • Cell Preparation:

    • Culture U937 cells according to standard protocols. For enhanced Mac-1 expression and a more migratory phenotype, differentiate U937 cells with phorbol-myristate-acetate (PMA).[9]

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells in serum-free media to a final concentration of 2 x 10^5 cells/mL.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compound in serum-free media.

    • In a separate plate, pre-incubate the labeled cells with the test compound or controls (vehicle, positive control antibody) for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add 100 µL of the cell/compound suspension to each well of the ligand-coated plate.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

    • Gently wash the wells three times with pre-warmed Wash Buffer to remove non-adherent cells.[8]

  • Quantification:

    • Add 100 µL of Lysis Buffer to each well.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm using a plate reader.

Data Analysis:

The percentage of adhesion inhibition is calculated relative to the vehicle control. An IC50 value can be determined by plotting the percent inhibition against the log concentration of the compound.

ParameterDescription
IC50 The concentration of the inhibitor required to reduce the cell adhesion by 50%.
Maximal Inhibition The maximum percentage of adhesion inhibition achieved by the compound.

Phase 2: Mechanistic Validation

A positive result in the functional assay warrants further investigation to determine if the compound directly interacts with Mac-1. A fluorescence polarization assay is a suitable method for this purpose.[10][11][12]

Protocol 2: Fluorescence Polarization (FP) Ligand-Binding Assay

This assay measures the direct binding of a small molecule inhibitor to a purified protein by detecting changes in the polarization of light emitted from a fluorescently labeled ligand (tracer).[10][11][12]

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like Mac-1, its tumbling is slowed, leading to an increase in polarization. A competitive inhibitor will displace the tracer, causing a decrease in polarization.

Materials:

  • Purified, soluble Mac-1 protein.

  • A fluorescently labeled ligand for Mac-1 (tracer). This may need to be custom synthesized.

  • 384-well black, non-binding surface plates.

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.[10]

  • Test compound: 1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine.

  • Fluorescence polarization plate reader.

Procedure:

  • Assay Development:

    • Determine the optimal concentration of the tracer and Mac-1 protein through saturation binding experiments to achieve a stable and robust assay window.

  • Competition Assay:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • In a 384-well plate, add the test compound, a fixed concentration of the tracer, and a fixed concentration of Mac-1 protein.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[13]

Data Analysis:

The data is typically plotted as fluorescence polarization (mP) versus the log concentration of the inhibitor. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, can be calculated. This can then be converted to a binding affinity constant (Ki).

ParameterDescription
IC50 The concentration of the inhibitor that reduces the polarization signal by 50%.
Ki The inhibition constant, which reflects the binding affinity of the inhibitor for Mac-1.

Phase 3: Downstream Signaling Analysis

Mac-1 engagement initiates "outside-in" signaling cascades that regulate gene expression and cellular function.[1] A key pathway involves the activation of NF-κB.[1] Investigating the effect of the compound on this pathway can provide further evidence of its on-target activity.

G cluster_n Mac1 Mac-1 (CD11b/CD18) IRAK1 IRAK1 Mac1->IRAK1 Recruitment Ligand Ligand (e.g., Fibrinogen) Ligand->Mac1 Binding TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression Inhibitor 1-(3-fluoro-2-nitrophenyl) -4-methylpiperazine Inhibitor->Mac1 Inhibition

Sources

Application

Application Note: Regiocontrolled Nucleophilic Aromatic Substitution (SNAr) on 1,3-Difluoro-2-nitrobenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale 1,3-Difluoro-2-nitrobenzene (also...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

1,3-Difluoro-2-nitrobenzene (also known as 2,6-difluoronitrobenzene) is a highly versatile, electron-deficient aromatic building block heavily utilized in medicinal chemistry, agrochemicals, and materials science. The true synthetic value of this scaffold lies in its capacity for selective, sequential chemical transformations via Nucleophilic Aromatic Substitution (SNAr).

Causality of Reactivity: In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form an anionic intermediate. The unique reactivity of 1,3-difluoro-2-nitrobenzene is driven by two factors:

  • Exceptional Leaving Group Ability: Unlike aliphatic nucleophilic substitution (SN2) where iodine is the best leaving group, fluorine is the premier leaving group for SNAr (F ≫ Cl > Br > I). The extreme electronegativity of the ortho-fluorine atoms withdraws electron density via the inductive effect, significantly lowering the activation energy required to form the transition state.

  • Resonance Stabilization: The strongly electron-withdrawing nitro group, positioned ortho to both fluorines, provides critical resonance stabilization to the resulting anionic intermediate (the Meisenheimer complex), allowing the reaction to proceed under relatively mild conditions.

SNAr_Mechanism SM 1,3-Difluoro-2-nitrobenzene + Nucleophile (Nu-) TS Meisenheimer Complex (Negative charge stabilized by ortho-NO2) SM->TS Nucleophilic Attack (Slow) Prod Substitution Product + F- (Leaving Group) TS->Prod Fluoride Elimination (Fast)

Figure 1: SNAr mechanism illustrating the rate-determining formation of the Meisenheimer complex.

Strategic Workflow: Regiocontrol and Sequential Functionalization

A major advantage of 1,3-difluoro-2-nitrobenzene is the ability to perform regiocontrolled substitutions. Because both fluorines are chemically equivalent, the first substitution is highly favored. However, once the first nucleophile (especially an electron-donating amine) is installed, it donates electron density back into the aromatic ring. This dramatically reduces the electrophilicity of the remaining carbon-fluorine bond, allowing chemists to isolate the mono-substituted product with high purity, or push the reaction to di-substitution using harsher conditions 1.

SNAr_Workflow Substrate 1,3-Difluoro-2-nitrobenzene (Highly Activated Electrophile) Cond1 1.0 - 1.1 eq Nucleophile Mild Base (e.g., DIPEA, K2CO3) Solvent: DMF/EtOH, 0 °C to RT Substrate->Cond1 Regioselective Mono-substitution Cond2 >2.5 eq Nucleophile Excess Base Solvent: DMF/DMSO, 60-100 °C Substrate->Cond2 Exhaustive Di-substitution Prod1 Mono-SNAr Product (e.g., 2-fluoro-3-nitroaniline deriv.) Cond1->Prod1 Prod2 Bis-SNAr Product (e.g., 1,3-diamino-2-nitrobenzene deriv.) Cond2->Prod2 Prod1->Cond2 Sequential SNAr (Different Nucleophile)

Figure 2: Experimental decision tree for regiocontrolled mono- vs. di-substitution workflows.

Quantitative Reaction Parameters

The following table summarizes empirically validated parameters for achieving specific substitution patterns based on the nucleophile class.

Nucleophile TypeTarget OutcomeEquivalentsOptimal BaseSolventTemp. ProfileEst. Time
1° / 2° Amine Mono-substitution1.0 - 1.05TEA or DIPEA (1.5 eq)EtOH or THF0 °C to RT2 - 4 h
1° / 2° Amine Di-substitution> 2.5TEA or DIPEA (3.0 eq)DMF or DMSO60 - 80 °C12 - 24 h
Malonate (C-Nu) Mono-substitution1.0 - 1.1K₂CO₃ (3.0 eq)DMFRT to 60 °C12 - 18 h
Thiolate (S-Nu) Di-substitution2.2 - 2.5K₂CO₃ (3.0 eq)DMFRT to 50 °C4 - 8 h

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure trustworthiness and reproducibility at the bench.

Protocol A: Regioselective Mono-Amination (Nitrophenylation of Amines)

Adapted from established methodologies for the synthesis of kinase inhibitor intermediates 1.

Objective: Synthesize a mono-substituted 2-fluoro-3-nitroaniline derivative using a secondary amine (e.g., N-Boc-piperidine).

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-difluoro-2-nitrobenzene (1.0 eq, 10.0 mmol) in absolute ethanol (0.2 M).

    • Causality: Ethanol is chosen over DMF here because its protic nature can hydrogen-bond with the departing fluoride ion, accelerating the reaction while maintaining mild conditions to prevent over-substitution.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 15.0 mmol) to the stirring solution. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve the amine (1.0 eq, 10.0 mmol) in a minimal amount of ethanol and add it dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C prevents a localized excess of the nucleophile, strictly enforcing mono-substitution.

  • Self-Validating IPC: Remove the ice bath and allow the reaction to warm to room temperature. Within 30 minutes, observe a distinct color change from pale yellow to deep orange/red, characteristic of the extended conjugation in the nitroaniline product.

  • Monitoring: Check the reaction via TLC (Hexanes/EtOAc 3:1). The mono-substituted product will run significantly lower (lower Rf) than the highly non-polar starting material.

  • Workup: Once complete (typically 2-4 hours), concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NH₄Cl. The mild acidic wash effectively removes TEA salts and any trace unreacted amine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Mono-Substitution with Carbon Nucleophiles (Malonates)

Adapted from base-mediated nitrophenyl reductive cyclization workflows 2 and purine derivative synthesis 3.

Objective: Install a carbon-carbon bond via the enolate of dimethyl malonate.

  • Enolate Generation: In a dry flask under nitrogen, suspend finely powdered anhydrous K₂CO₃ (3.0 eq, 30.0 mmol) in anhydrous DMF (0.25 M). Add dimethyl malonate (1.1 eq, 11.0 mmol) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is perfectly tuned for this reaction; it is basic enough to deprotonate the malonate (pKa ~13) but mild enough to avoid degrading the fluoronitrobenzene substrate. DMF is polar aprotic, leaving the generated enolate unsolvated and highly reactive.

  • Electrophile Addition: Add 1,3-difluoro-2-nitrobenzene (1.0 eq, 10.0 mmol) to the suspension in one portion.

  • Reaction Execution: Heat the mixture to 60 °C.

    • Causality: Carbon nucleophiles are generally bulkier and less nucleophilic than amines. Mild heating ensures complete conversion within a reasonable timeframe (12-18 h) without inducing di-substitution.

  • Self-Validating IPC: Quench a 10 µL aliquot into 1 mL of 1:1 MeCN/Water. Analyze via LCMS. The product will exhibit a strong [M-H]⁻ signal in negative ion mode due to the highly acidic methine proton situated between two esters and an electron-withdrawing nitrophenyl ring.

  • Workup: Cool to room temperature, dilute with water (to solubilize DMF and inorganic salts), and extract with diethyl ether or ethyl acetate. Wash the organic layer extensively with brine (3x) to remove residual DMF.

Analytical Characterization & Troubleshooting

  • Over-substitution (Bis-adduct formation): If LCMS or TLC indicates the presence of the di-substituted product during Protocol A, ensure the reaction is strictly maintained at 0 °C during the nucleophile addition. Verify the amine stoichiometry does not exceed 1.05 equivalents 4.

  • Sluggish Reactivity with Thiols: When utilizing sulfur nucleophiles (e.g., dimethyldisulfane derivatives) to synthesize compounds like ullazines , thiolate oxidation to disulfides can compete with SNAr. Ensure rigorous degassing of the DMF solvent and maintain a strict inert atmosphere (N₂ or Argon).

  • NMR Signatures: In ¹H NMR, the starting 1,3-difluoro-2-nitrobenzene displays a characteristic triplet (or multiplet) for the para-proton and a doublet (or multiplet) for the meta-protons. Upon mono-substitution, the symmetry is broken, resulting in three distinct, highly coupled aromatic signals, providing immediate structural confirmation.

References

  • Pim kinase inhibitors and methods of their use. Google Patents (WO2008106692A1). Available at:1

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Universitat de Barcelona (ub.edu). Available at: 2

  • Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release... PMC - PubMed Central. Available at:4

  • 2-Arylamino-6-Ethynylpurines Are Cysteine-Targeting Irreversible Inhibitors of Nek2 Kinase. White Rose Research Online. Available at:3

  • Synthetic strategies towards preparation and functionalization of ullazines, a promising class of light-harvesting materials. RSC Publishing. Available at:

Sources

Method

Application Note: Synthesis of Indole-Piperazine Hybrid Molecules Using Fluoro-Nitro Linkers

Executive Summary & Pharmacological Significance Indole-piperazine hybrids have emerged as highly privileged scaffolds in modern medicinal chemistry and drug discovery[1]. By combining the versatile receptor-binding prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

Indole-piperazine hybrids have emerged as highly privileged scaffolds in modern medicinal chemistry and drug discovery[1]. By combining the versatile receptor-binding properties of the indole nucleus with the pharmacokinetic stability of the piperazine ring, researchers have developed breakthrough therapeutics. These hybrid molecules have demonstrated potent efficacy as Class I Histone Deacetylase (HDAC) inhibitors for oncology[2], dual-acting anti-neurodegenerative agents targeting MAO-B and 5-HT6 receptors[3], and highly selective anti-tubercular agents against Mycobacterium tuberculosis[4].

To efficiently construct these complex architectures, 1-fluoro-4-nitrobenzene serves as an optimal bifunctional linker. This application note details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols for synthesizing indole-piperazine hybrids via a Nucleophilic Aromatic Substitution (SNAr) and amide coupling workflow.

HDACPathway I Indole-Piperazine Hybrid HDAC Class I HDACs (1, 2, 3) I->HDAC Binds Zinc Active Site Chromatin Chromatin Remodeling HDAC->Chromatin Inhibits Deacetylation GeneExp Tumor Suppressor Genes Chromatin->GeneExp Transcriptional Activation Apoptosis Cell Cycle Arrest GeneExp->Apoptosis Phenotypic Response

Fig 1. Pharmacological pathway of Class I HDAC inhibition by indole-piperazine hybrid molecules.

Mechanistic Rationale: The Fluoro-Nitro SNAr Advantage

The assembly of the indole-piperazine core heavily relies on linking the piperazine moiety to an aromatic ring. 1-fluoro-4-nitrobenzene is specifically chosen over its chloro- or bromo-analogs due to the fundamental kinetics of the SNAr mechanism[5].

Unlike aliphatic SN2 reactions where bond-breaking is the rate-determining step (favoring weaker C-Cl or C-Br bonds), SNAr depends entirely on the initial nucleophilic attack to form the anionic Meisenheimer complex . The extreme electronegativity of fluorine intensely polarizes the C-F bond, drawing electron density away from the ring and highly stabilizing the transition state. Coupled with the strong electron-withdrawing resonance effect of the para-nitro group, the fluoro-nitro linker provides unparalleled electrophilicity, allowing for rapid, high-yielding coupling with piperazine derivatives[6].

SynthesisWorkflow A N-Boc-Piperazine C SNAr Reaction (K2CO3, DMF) A->C B Fluoro-nitrobenzene B->C D Nitro-Piperazine C->D 94% Yield E Nitro Reduction (Pd/C, H2) D->E F Amino-Piperazine E->F 98% Yield H Amide Coupling (HATU, DIPEA) F->H G Indole-3-Carboxylic Acid G->H I Indole-Piperazine Hybrid H->I 85% Yield

Fig 2. Three-step synthesis workflow of indole-piperazine hybrids via SNAr and amide coupling.

Quantitative Data: SNAr Reaction Optimization

To establish a robust protocol, the SNAr coupling between N-Boc-piperazine and 1-fluoro-4-nitrobenzene was optimized. The data below demonstrates the causality between solvent polarity, base selection, and overall yield.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observation
DMF K₂CO₃ 80 4 94 Optimal. Polar aprotic solvent perfectly stabilizes the anionic Meisenheimer complex without solvating the nucleophile.
DMSOK₂CO₃80491Excellent kinetics, but high boiling point complicates aqueous workup and product isolation.
MeCNK₂CO₃80872Lower boiling point and reduced polarity limit the stabilization of the transition state, slowing the reaction.
THFDIPEA651245Insufficient polarity. The organic base (DIPEA) is less effective at scavenging HF compared to inorganic carbonates.

Self-Validating Experimental Protocols

Step 1: SNAr Coupling of Piperazine and the Fluoro-Nitro Linker

Objective: Synthesize 1-Boc-4-(4-nitrophenyl)piperazine.

  • Causality of Reagents: Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble inorganic base. It effectively scavenges the highly corrosive hydrofluoric acid (HF) byproduct driving the reaction forward, without risking the hydrolysis of the nitro group that stronger bases (like NaOH) might cause.

  • Procedure:

    • Dissolve N-Boc-piperazine (1.0 eq, 10 mmol) and 1-fluoro-4-nitrobenzene (1.1 eq, 11 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere.

    • Add finely powdered anhydrous K₂CO₃ (2.0 eq, 20 mmol).

    • Heat the suspension to 80 °C and stir vigorously for 4 hours.

  • Self-Validation & Workup: The reaction mixture will visually transition from a colorless suspension to a deep yellow/orange solution, indicating the formation of the highly conjugated nitro-aromatic system. Confirm completion via TLC (Hexanes:EtOAc 7:3); the product will appear as a bright, UV-active spot (Rf ~0.5). Quench with ice water (100 mL) to precipitate the product as a yellow solid. Filter, wash with water, and dry under vacuum.

Step 2: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the intermediate to 1-Boc-4-(4-aminophenyl)piperazine.

  • Causality of Reagents: While chemical reductants (e.g., Fe/HCl or SnCl₂) are common, catalytic hydrogenation (H₂, Pd/C) is selected to maintain a clean, self-validating workflow. Avoiding metal salts prevents the formation of stubborn emulsions during workup and eliminates trace heavy metal contamination—a critical requirement for downstream biological assays[2].

  • Procedure:

    • Dissolve the nitro-intermediate (10 mmol) in HPLC-grade Methanol (40 mL).

    • Carefully add 10% Pd/C (10 wt%, 100 mg) under a gentle stream of nitrogen to prevent ignition.

    • Purge the flask with hydrogen gas and maintain under a H₂ balloon at room temperature for 6 hours.

  • Self-Validation & Workup: The deep yellow color of the starting material will fade to a pale yellow or completely colorless solution as the nitro chromophore is destroyed. TLC validation (DCM:MeOH 9:1) will show a new spot that stains positive (purple/brown) with Ninhydrin, confirming the primary amine. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

Step 3: Amide Coupling with the Indole Pharmacophore

Objective: Couple the aniline intermediate with indole-3-carboxylic acid to yield the final hybrid.

  • Causality of Reagents: HATU is selected over traditional carbodiimides (like EDC/HOBt) because its 7-azabenzotriazole leaving group significantly accelerates the acylation of sterically hindered or electronically deactivated anilines. DIPEA acts as a non-nucleophilic proton sink, keeping the aniline deprotonated and reactive without competing for the active ester.

  • Procedure:

    • Dissolve indole-3-carboxylic acid (1.0 eq, 5 mmol) and HATU (1.2 eq, 6 mmol) in anhydrous DMF (15 mL).

    • Add DIPEA (3.0 eq, 15 mmol) and stir for 15 minutes at room temperature to pre-form the active ester.

    • Add the amino-piperazine intermediate (1.0 eq, 5 mmol) dissolved in DMF (5 mL) dropwise. Stir for 12 hours.

  • Self-Validation & Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (50 mL). The crude indole-piperazine hybrid will precipitate as an off-white solid. Isolate via filtration. LC-MS analysis must be performed to confirm the exact mass ([M+H]⁺ peak) and ensure the absence of unreacted aniline.

References

  • Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. Chemical and Pharmaceutical Bulletin.[Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Pharmaceuticals.[Link]

  • Discovery of 1,2,3-triazole incorporated indole-piperazines as potent antitubercular agents: Design, synthesis, in vitro biological evaluation, molecular docking and ADME studies. Bioorganic & Medicinal Chemistry.[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals.[Link]

  • A Novel Class of Highly Potent Irreversible Hepatitis C Virus NS5B Polymerase Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Application

Conditions for Buchwald-Hartwig amination vs SNAr for fluoronitrobenzenes

Topic: Strategic Selection: vs. Buchwald-Hartwig Amination for Fluoronitrobenzene Derivatization Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Selection:


 vs. Buchwald-Hartwig Amination for Fluoronitrobenzene Derivatization
Content Type: Detailed Application Notes and Protocols
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Analysis: The "Element Effect" Paradox

In the derivatization of fluoronitrobenzenes, the choice between Nucleophilic Aromatic Substitution (


) and Buchwald-Hartwig Amination (BHA) is dictated by a fundamental inversion of reactivity known as the Element Effect .
  • For

    
    :  Fluorine is the superior leaving group (
    
    
    
    ).[1] The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the rate-determining addition step.[2]
  • For BHA (Pd-Catalysis): Fluorine is the inferior leaving group (

    
    ). The strong C-F bond (approx. 116 kcal/mol) renders oxidative addition to Palladium(0) kinetically inaccessible under standard conditions.
    
Executive Decision Matrix

Use the following logic to select the appropriate workflow. Do not default to catalytic methods if the intrinsic electrophilicity of the substrate is sufficient.

FeaturePathway A:

(Recommended)
Pathway B: Buchwald-Hartwig (Specialized)
Substrate Scope Ortho- or Para- fluoronitrobenzenes.Meta- substituted analogs (requires Cl/Br/I leaving group, not F).
Nucleophile Primary/Secondary amines, anilines.[3][4]Weak nucleophiles (amides, carbamates) or bulky amines.
Key Advantage No metal waste, lower cost, faster reaction.Works on unactivated rings; tolerates base-sensitive groups.
Limitation Fails with meta-substitution; sensitive to hydrolysis.Requires expensive ligands; background

can cause side reactions.

Mechanistic Logic & Workflow Selection

The following diagram illustrates the decision process and mechanistic divergence. Note the high energy barrier for C-F oxidative addition in BHA compared to the stabilized Meisenheimer complex in


.

ReactionLogic Start Substrate: Fluoronitrobenzene PosCheck Nitro Position relative to F? Start->PosCheck OrthoPara Ortho / Para PosCheck->OrthoPara Activated Meta Meta (Unactivated) PosCheck->Meta Deactivated SNAr_Mech Mechanism: SNAr (Meisenheimer Complex) OrthoPara->SNAr_Mech SNAr_Cond Protocol A: Base (K2CO3/DIPEA) Polar Solvent (DMSO/DMF) Heat (25-80°C) SNAr_Mech->SNAr_Cond BHA_Check Can you switch leaving group? Meta->BHA_Check Switch_Yes Switch to Cl/Br/I BHA_Check->Switch_Yes Yes Switch_No Must use Fluorine BHA_Check->Switch_No No BHA_Mech Mechanism: Pd-Catalysis (Oxidative Addition) Switch_Yes->BHA_Mech Ni_Cond Protocol C (Advanced): Ni-Catalyzed C-F Activation (Specialized Ligands) Switch_No->Ni_Cond High Barrier BHA_Cond Protocol B: Pd(OAc)2 + Ligand (e.g., XPhos) NaOtBu / Cs2CO3 Toluene/Dioxane BHA_Mech->BHA_Cond

Caption: Decision tree for selecting amination conditions based on electronic activation and leaving group availability.

Protocol A: Robust (The Gold Standard)

For ortho- and para- fluoronitrobenzenes,


 is the method of choice. The reaction is often quantitative. The primary failure mode is hydrolysis  of the fluoride to a phenol (via trace water/hydroxide), which permanently deactivates the ring.
Optimized Conditions
  • Solvent: DMSO or DMF (Standard); Acetonitrile (Mild); Water + TPGS-750-M (Green/Surfactant).

  • Base:

    
     (Standard); DIPEA (for solubility); 
    
    
    
    (for difficult cases).
  • Temperature:

    
     (highly activated) to 
    
    
    
    (sterically hindered).
Step-by-Step Procedure
  • Preparation:

    • Charge a reaction vial with the fluoronitrobenzene (1.0 equiv).

    • Add dry DMSO (Concentration: 0.5 – 1.0 M). Note: High concentration accelerates bimolecular

      
      .
      
    • Add

      
       (1.5 – 2.0 equiv). Tip: Use finely ground, oven-dried carbonate to prevent hydrolysis.
      
  • Nucleophile Addition:

    • Add the amine (1.1 – 1.2 equiv). If the amine is a solid, add it with the substrate.

  • Reaction:

    • Stir at room temperature (RT) for 1 hour.

    • Monitor: Check LCMS/TLC. If conversion is <50%, heat to

      
      , then 
      
      
      
      .
    • Caution: Do not exceed

      
       with nitro compounds (thermal decomposition risk).
      
  • Workup:

    • Dilute with water (5x volume) and extract with EtOAc or DCM.

    • Wash organic layer with water (3x) to remove DMSO.

    • Dry over

      
       and concentrate.
      
Troubleshooting Table
IssueCauseSolution
Phenol Formation Hydrolysis by

(from wet base/solvent).
Use anhydrous DMSO and dry DIPEA instead of carbonate.
No Reaction Steric hindrance or weak nucleophile.Switch to Protocol B (if applicable) or use stronger base (

) in THF.
Regio-isomers Multiple F or Nitro groups.

occurs preferentially para to Nitro (vs ortho) due to sterics, unless a directing group effect exists.

Protocol B: Buchwald-Hartwig Amination (The Specialist)

CRITICAL NOTE: Standard Pd-catalyzed BHA does not work effectively on the C-F bond of fluoronitrobenzenes. If you have a meta-fluoronitrobenzene, you must either:

  • Source the Chloro/Bromo analog (Recommended).

  • Use specialized Ni-catalyzed C-F activation (Advanced, see references).

This protocol assumes you have switched to the Chloro- or Bromo- nitrobenzene analog to perform the coupling on a deactivated (meta) position or with a difficult amine.

Optimized Conditions (Pd-Catalyzed)
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). XPhos is a good general starter.

  • Base:

    
     (Mild) or 
    
    
    
    (Strong). Warning: Strong bases can trigger background
    
    
    if the substrate is activated.
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
  • Inert Atmosphere:

    • Flame-dry a reaction vial and cool under Argon/Nitrogen. Oxygen kills the active Pd(0) species.

  • Catalyst Pre-complexation:

    • Add

      
       (2-5 mol%) and Ligand (4-10 mol%).
      
    • Add solvent (Toluene, degassed) and stir for 5 mins to form the active catalyst.

  • Substrate Addition:

    • Add the Chloronitrobenzene (1.0 equiv) and Amine (1.2 equiv).

    • Add Base (

      
      , 2.0 equiv).
      
  • Reaction:

    • Heat to

      
       for 4-12 hours.
      
    • Expert Tip: If the substrate has any Fluorine atoms elsewhere, use Toluene (non-polar) rather than DMF to suppress background

      
       at the fluorine.
      
  • Workup:

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate and purify via column chromatography.

Advanced Case: Chemoselectivity (Halogen vs. Nitro-Activation)

If your molecule contains both a Fluorine (activated by Nitro) and a Bromine/Chlorine:

  • To target the Fluorine: Use Protocol A at

    
    . 
    
    
    
    is faster than Pd-oxidative addition at low temps.
  • To target the Bromine: Use Protocol B with a highly active catalyst (e.g., Pd-G4-XPhos) at low temperature (

    
    ) and a weak base (
    
    
    
    ). Avoid polar aprotic solvents to shut down the competing
    
    
    at the fluorine.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews. Link (Establishes the F >> Cl rate order for

    
    ).
    
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link (Comprehensive guide to BHA ligands and conditions).

  • Handa, S., et al. (2013). Sustainable ppm level palladium-catalyzed aminations in water. Chemical Science. Link (Green chemistry protocols for amination).

  • Kudale, A. A., et al. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides.[5] Nature Communications. Link (Modern alternatives for unactivated C-F bonds).

  • Sandford, G., et al. (2010).[6] Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives. The Journal of Organic Chemistry. Link (Specific discussion on Pd-catalysis with fluoronitrobenzenes).

Sources

Method

Application Note: Regioselective Preparation of 3-Fluoro-2-Aminophenylpiperazine

Executive Summary This application note details the robust, scalable synthesis of 1-(2-amino-3-fluorophenyl)piperazine (often referred to as 3-fluoro-2-aminophenylpiperazine) starting from 2,3-difluoronitrobenzene . This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, scalable synthesis of 1-(2-amino-3-fluorophenyl)piperazine (often referred to as 3-fluoro-2-aminophenylpiperazine) starting from 2,3-difluoronitrobenzene . This scaffold is a critical intermediate in the development of psychotropic pharmaceuticals, particularly dopamine and serotonin receptor modulators (e.g., GPCR ligands).

The protocol addresses the primary synthetic challenge: Regioselectivity . In the nucleophilic aromatic substitution (SNAr) of 2,3-difluoronitrobenzene, the nucleophile must selectively displace the fluorine at the C2 position (ortho to the nitro group) rather than the C3 position. This guide provides a self-validating two-step workflow: SNAr coupling followed by chemoselective nitro reduction.

Strategic Overview & Mechanism

Retrosynthetic Logic

The target molecule contains an electron-rich aniline and a basic piperazine ring. Direct installation of piperazine onto a fluoro-aniline is difficult due to the electron-donating nature of the amine, which deactivates the ring toward nucleophilic attack. Therefore, the Nitro group is used as a temporary "activating scaffold" to enable the coupling before being reduced to the final amine.

Regioselectivity in SNAr

The starting material, 2,3-difluoronitrobenzene , possesses two electrophilic sites.

  • C2-Fluorine (Ortho): Highly activated by the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the adjacent nitro group.

  • C3-Fluorine (Meta): Less activated, as it does not benefit from the direct resonance stabilization of the Meisenheimer complex provided by the nitro group.

Pathway Visualization

ReactionPathway SM 2,3-Difluoronitrobenzene Inter Intermediate: 1-(2-Nitro-3-fluorophenyl)piperazine SM->Inter Step 1: SNAr K2CO3, MeCN, Reflux (Regioselective at C2) Pip Piperazine (Excess) Pip->Inter Prod Target: 1-(2-Amino-3-fluorophenyl)piperazine Inter->Prod Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Reaction pathway highlighting the regioselective displacement at C2 followed by nitro reduction.[1]

Experimental Protocols

Protocol A: Regioselective SNAr Coupling

Objective: Synthesis of 1-(2-nitro-3-fluorophenyl)piperazine.

Materials:

  • 2,3-Difluoronitrobenzene (1.0 equiv)

  • Piperazine (3.0 - 4.0 equiv) [Note: Excess prevents bis-arylation]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (MeCN) [Reagent Grade]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (4.0 equiv) in MeCN (10 mL/g of substrate).

    • Expert Tip: Dissolving piperazine first ensures a high local concentration of nucleophile, minimizing dimer formation.

  • Addition: Add

    
      (2.0 equiv).
    
  • Substrate Introduction: Add 2,3-difluoronitrobenzene (1.0 equiv) dropwise at room temperature.

    • Observation: The solution often turns yellow/orange upon addition due to the formation of the charge-transfer complex.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2] The starting material (non-polar) should disappear, and a more polar UV-active spot (product) should appear.

  • Workup (Self-Validating Purification):

    • Cool to room temperature.[1][3] Filter off inorganic salts (

      
      /KF).
      
    • Concentrate the filtrate to remove MeCN.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with Water (3x) .

    • Crucial Step: The excess piperazine is highly water-soluble and will be removed in the aqueous wash. The product (lipophilic nitro-amine) remains in the organic layer.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. The product usually solidifies as a yellow/orange solid.
    
    • Yield Expectation: 85–92%.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction to 1-(2-amino-3-fluorophenyl)piperazine without defluorination.

Method Selection:

  • Method 1 (Catalytic Hydrogenation): Cleanest, suitable for high purity.

  • Method 2 (Iron/Ammonium Chloride): Best for scale-up or if defluorination is observed with Pd/C.

Detailed Method 1: Pd/C Hydrogenation
  • Dissolution: Dissolve the nitro intermediate from Protocol A in Methanol (MeOH) or Ethanol (15 mL/g).

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of substrate).

    • Safety: Add catalyst under inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with Hydrogen (

    
    ) gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 2–4 hours.
    
    • Control: Do not heat. Elevated temperatures increase the risk of hydrodefluorination (cleaving the C-F bond).

  • Workup:

    • Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate to yield the target amine.

    • Stability Note: Phenylpiperazines can be sensitive to oxidation (turning brown). Store under Nitrogen or convert to an HCl salt for long-term stability.

Quality Control & Data Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct aromatic signals. Disappearance of Nitro-shifted protons. Appearance of broad

peak (approx 4.5-5.5 ppm).
Regiochemistry 19F-NMRSingle fluorine signal. Multiplicity confirms coupling to adjacent protons (triplet of doublets typical).
Purity HPLC-UV (254 nm)> 95.0% area.
Defluorination MS (ESI+)Check for [M-18]+ mass (indicates loss of F and replacement by H).
Troubleshooting Guide
  • Issue: Formation of "Bis-product" (Piperazine linking two phenyl rings).

    • Root Cause:[2][4][5][6][7][8][9] Insufficient excess of piperazine.

    • Fix: Increase piperazine equivalents to 5.0x or use N-Boc-piperazine (requires deprotection step).

  • Issue: Loss of Fluorine (Defluorination) during reduction.

    • Fix: Switch from Pd/C to Raney Nickel or Fe/NH4Cl (Bechamp reduction), which are chemically milder toward aryl halides.

Process Logic Map

Workflow Start Start: 2,3-Difluoronitrobenzene Step1 SNAr Reaction (MeCN, K2CO3, Piperazine) Start->Step1 Workup1 Aqueous Wash (Removes excess Piperazine) Step1->Workup1 Check1 QC Check: Regioisomer Purity Check1->Step1 Fail (Optimize Temp) Step2 Reduction (H2, Pd/C) Check1->Step2 Pass Workup1->Check1 Final Final Isolation (HCl Salt Formation recommended) Step2->Final

Figure 2: Operational workflow ensuring purity and removal of excess reagents.

References

  • Review of Piperazine Synthesis: "Synthetic Approaches to Piperazine-Containing Drugs." Molecules, 2024.[4][10][11] Link

  • SNAr Regioselectivity: "Regioselective Nucleophilic Aromatic Substitution...". Molecules, 2018.[4] Link

  • General Protocol for Fluoronitrobenzene Reduction: "Application Notes for Selective Reduction of Nitro Groups." BenchChem, 2025.[1] Link

  • Medicinal Chemistry Context: "Design and Synthesis of Phenylpiperazine Analogs." Journal of Medicinal Chemistry, 2008. Link

Sources

Application

Application Note: Strategic Fluorination of Piperazine Scaffolds in CNS Drug Discovery

Executive Summary & Rationale Piperazines are ubiquitous in central nervous system (CNS) drug discovery, serving as privileged scaffolds that interact with a multitude of neurotransmitter receptors, including dopamine an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Piperazines are ubiquitous in central nervous system (CNS) drug discovery, serving as privileged scaffolds that interact with a multitude of neurotransmitter receptors, including dopamine and serotonin transporters (1)[1]. The structural versatility of the piperazine ring enables robust multitarget activity; however, its intrinsic high basicity (typical pKa 9.0–10.0) presents two major pharmacokinetic hurdles: poor blood-brain barrier (BBB) penetration due to high ionization at physiological pH, and a high risk of cardiotoxicity via off-target binding to the hERG potassium channel (2)[2].

As an application scientist, I frequently utilize strategic fluorine substitution—such as β-fluorination, trifluoromethylation, or the integration of fluorophenyl groups—to rescue stalled piperazine-based hit compounds. Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect, significantly depressing the pKa of adjacent basic nitrogens (3)[3]. This shift increases the fraction of the unionized species at pH 7.4, directly enhancing passive BBB diffusion while simultaneously reducing the electrostatic interactions required for hERG cavity binding (4)[4].

Mechanistic Causality: Why Fluorine?

Do not just view fluorination as a simple steric tweak; it is a fundamental physicochemical reprogramming of the molecule. The causality behind these improvements relies on three pillars:

  • pKa Modulation : The introduction of a fluorine atom in the β-position to the piperazine nitrogen can lower the pKa by 1.5 to 2.0 units per fluorine atom. A lower pKa means less protonation at pH 7.4, which reduces the polar surface area and increases lipophilicity, a critical parameter for CNS penetration (5)[5].

  • hERG Mitigation : The hERG channel's inner pore preferentially binds lipophilic cations. By converting a permanently charged piperazine into a predominantly neutral species at physiological pH, the pharmacophore loses its critical electrostatic binding affinity for the hERG cavity, thereby widening the safety margin (4)[4].

  • Metabolic Shielding : Replacing C-H bonds with C-F bonds at known sites of cytochrome P450 (CYP) metabolism sterically and electronically shields the molecule from oxidative degradation, prolonging the CNS half-life.

Quantitative Impact of Fluorination

The following table summarizes the typical physicochemical shifts observed during the lead optimization of a standard piperazine to its fluorinated analogs.

Compound ScaffoldStructural ModificationpKa (Amine)LogD (pH 7.4)hERG IC₅₀ (µM)BBB Permeability (Pₑ, 10⁻⁶ cm/s)
Standard Piperazine None (Parent)9.51.2< 1.0 (High Risk)2.5 (Low)
Fluoro-piperazine β-Fluorination7.81.8> 10.0 (Low Risk)12.0 (High)
CF₃-piperazine Trifluoromethylation6.52.5> 30.0 (Safe)18.5 (Very High)
Fluorophenyl-piperazine N-aryl substitution7.22.1> 15.0 (Low Risk)15.0 (High)

Logical Framework for Lead Optimization

G Start Piperazine Hit Compound (High pKa, High hERG risk) Fluoro Fluorine Substitution (e.g., fluoroalkyl, fluorophenyl) Start->Fluoro pKa Reduced Basicity (pKa ↓) Fluoro->pKa Lipid Modulated Lipophilicity (LogD) Fluoro->Lipid Metab Steric/Electronic Shielding Fluoro->Metab hERG Decreased hERG Liability pKa->hERG BBB Enhanced BBB Penetration pKa->BBB Lipid->BBB HalfLife Improved Metabolic Stability Metab->HalfLife

Caption: Logical framework for fluorine substitution in piperazine-based CNS lead optimization.

Validated Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems . If the internal controls fail to meet the acceptance criteria, the assay run must be rejected to prevent the progression of false-positive data.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose : To quantify the passive blood-brain barrier permeability of fluorinated piperazines. Passive diffusion is the primary mechanism for CNS entry.

Materials:

  • Donor and Acceptor 96-well plates (e.g., Millipore Multiscreen).

  • Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane).

  • PBS buffer (pH 7.4) with 5% DMSO.

Step-by-Step Methodology:

  • Membrane Preparation : Carefully pipette 4 µL of the PBL solution onto the PVDF filter membrane of each well in the donor plate. Causality: The lipid layer simulates the highly lipophilic environment of the BBB endothelial cell membranes.

  • Compound Preparation : Dilute the fluorinated piperazine test compounds and controls in PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO ≤ 5% to prevent membrane degradation).

  • Plate Assembly : Add 300 µL of the compound solution to the donor wells. Add 300 µL of blank PBS buffer to the acceptor wells. Carefully place the donor plate into the acceptor plate, ensuring no trapped air bubbles disrupt the fluid interface.

  • Incubation : Incubate the assembly at 25°C for 18 hours in a humidified container. Causality: Humidification prevents evaporation, which would artificially concentrate the samples and skew the permeability coefficient (Pₑ).

  • Quantification : Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation & Acceptance Criteria :

    • High Permeability Control: Verapamil (Target Pₑ > 15 × 10⁻⁶ cm/s).

    • Low Permeability Control: Theophylline (Target Pₑ < 1.5 × 10⁻⁶ cm/s).

    • Mass Balance: Recovery must be > 80%. If lower, the compound is likely trapped in the lipid membrane or precipitating, invalidating the Pₑ calculation.

G Prep Prepare Donor/Acceptor Plates (pH 7.4) Lipid Coat Filter with Porcine Brain Lipid Prep->Lipid Incubate Incubate 18h at 25°C (Humidified) Lipid->Incubate LCMS Quantify via LC-MS/MS Incubate->LCMS Calc Calculate Pe & Validate Controls LCMS->Calc

Caption: Step-by-step workflow for the PAMPA-BBB permeability assay.

Protocol B: Automated Patch-Clamp hERG Safety Assay

Purpose : To confirm that the pKa reduction achieved via fluorination successfully mitigates hERG channel blockade, avoiding late-stage cardiotoxicity failures.

Step-by-Step Methodology:

  • Cell Preparation : Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure maximum channel expression and membrane health.

  • Electrophysiology Setup : Load cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration.

  • Voltage Protocol : Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current. Causality: Measuring the tail current is critical because hERG blockers primarily bind to the open/inactivated state of the channel.

  • Compound Application : Perfuse the fluorinated piperazine at escalating concentrations (0.1, 1.0, 10, 30 µM) for 5 minutes per concentration to reach steady-state block.

  • Self-Validation & Acceptance Criteria :

    • Seal Resistance: Must be > 1 GΩ (Gigaseal) prior to compound addition. Lower resistance indicates a leaky membrane, leading to false-positive current reduction.

    • Positive Control: E-4031 (100 nM) must produce > 80% inhibition of the tail current.

    • Baseline Stability: Current rundown must be < 10% during the initial vehicle (DMSO) perfusion.

References

1.[1] Benchchem. "2-[(4-Fluorophenyl)methyl]piperazine Supplier". Source: benchchem.com. URL: 2.[2] National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". Source: nih.gov. URL: 3.[3] Ludwig-Maximilians-Universität München (LMU). "Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research". Source: uni-muenchen.de. URL: 4.[5] Yuntsg. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities". Source: yuntsg.com. URL: 5.[4] Royal Society of Chemistry (RSC). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer". Source: rsc.org. URL:

Sources

Method

Application Note: N-Arylation of N-Methylpiperazine via Nucleophilic Aromatic Substitution (SNAr)

Introduction & Mechanistic Rationale The incorporation of the N-methylpiperazine moiety is a highly recurring motif in drug development, featuring prominently in the synthesis of blockbuster therapeutics such as the fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of the N-methylpiperazine moiety is a highly recurring motif in drug development, featuring prominently in the synthesis of blockbuster therapeutics such as the fluoroquinolone antibiotic levofloxacin[1] and the tyrosine kinase inhibitor imatinib. The primary synthetic route to these N-aryl derivatives relies on the Nucleophilic Aromatic Substitution (SNAr) of electron-deficient (hetero)arenes[2].

Unlike transition-metal-catalyzed Buchwald-Hartwig cross-couplings, SNAr relies entirely on the intrinsic electronic properties of the substrates. The reaction is driven by the nucleophilic attack of the secondary amine of N-methylpiperazine onto an electrophilic aromatic carbon bearing a suitable leaving group. The presence of electron-withdrawing groups (EWGs)—such as nitro, cyano, or heteroatoms within privileged scaffolds like quinoxalines[3]—is strictly required. These groups lower the LUMO of the arene and stabilize the resulting anionic Meisenheimer complex via resonance and inductive effects.

Causality in Reagent Selection
  • Leaving Group Aptitude (F > Cl > Br): In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Therefore, highly electronegative atoms like fluorine create a stronger partial positive charge on the ipso carbon, drastically accelerating the reaction.

  • Nucleophile Choice: N-methylpiperazine is an ideal nucleophile. The secondary amine is sterically accessible and highly reactive, while the tertiary (N-methyl) amine remains unreactive toward electrophiles under these conditions, preventing unwanted oligomerization or double arylation.

SNAr_Mechanism R Electron-Deficient Arene + N-Methylpiperazine NA Nucleophilic Attack (Rate-Determining Step) R->NA MC Meisenheimer Complex (Stabilized by EWG) NA->MC Addition LE Leaving Group Elimination (Fast Step) MC->LE Rearomatization P N-Aryl Piperazine Product + Halide Salt LE->P

Mechanistic logic of the SNAr addition-elimination pathway.

Quantitative Data: Substrate Scope & Parameter Selection

The choice of solvent, base, and temperature is dictated by the electronic deficiency of the arene. Highly activated substrates (e.g., 2,4-dichloropyrimidine) can react at room temperature, while less activated systems require polar aprotic solvents (DMF, DMSO) and elevated temperatures to stabilize the polar transition state.

Table 1: Optimized Conditions for Representative Electron-Deficient Arenes

Substrate (Electrophile)Leaving GroupEWG PositionSolvent / BaseTemp (°C)Time (h)Typical Yield (%)
1-Fluoro-4-nitrobenzene -Fpara (-NO2)DMF / K2CO3802-490-98
2-Chloropyridine -Clortho (N atom)DMSO / DIPEA100-12012-1675-85
4-Fluorobenzonitrile -Fpara (-CN)MeCN / Et3N806-880-90
2,4-Dichloropyrimidine -Clortho/para (N atoms)EtOH / DIPEA25-501-285-95
2,3-Dichloroquinoxaline -Clortho (N atom)DMF / Et3N80-1002-485-90

Self-Validating Experimental Protocol

This protocol is designed for the coupling of a standard activated arene (e.g., 1-fluoro-4-nitrobenzene) with N-methylpiperazine.

Experimental_Workflow S1 1. Reagent Preparation (Arene, Amine, Base) S2 2. Solvent Addition (Anhydrous DMF/DMSO) S1->S2 S3 3. Thermal Activation (80-120°C under N2) S2->S3 S4 4. Reaction Monitoring (LC-MS / TLC) S3->S4 S4->S3 Incomplete S5 5. Aqueous Workup (5% LiCl Wash) S4->S5 Complete S6 6. Purification (Silica Gel / Crystallization) S5->S6

Step-by-step experimental workflow for N-arylation via SNAr.

Step 1: Setup & Activation

In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the electron-deficient arene (1.0 mmol) and finely milled Potassium Carbonate (K2CO3, 2.0 mmol).

  • Causality: The heterogeneous nature of inorganic bases requires a high surface area to effectively scavenge the generated HX acid without degrading the organic substrates. Scavenging HX prevents the protonation of N-methylpiperazine, which would otherwise destroy its nucleophilicity.

Step 2: Solvent & Nucleophile Addition

Add 3.0 mL of anhydrous DMF, followed by N-methylpiperazine (1.2 mmol, ~133 µL).

  • Self-Validation: Observe the suspension. If the K2CO3 clumps immediately and sticks to the flask walls, moisture is present. This must be avoided, as hydroxide ions generated from water can competitively attack the arene, forming an unwanted phenol byproduct.

Step 3: Thermal Processing

Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.

  • Causality: DMF is chosen because its polar aprotic nature heavily solvates the potassium cations while leaving the nucleophile "naked" and highly reactive, stabilizing the charged Meisenheimer transition state.

Step 4: Reaction Monitoring

After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS.

  • Self-Validation: The reaction is complete when the UV chromatogram shows <5% of the starting arene. Validate the product peak by calculating the expected mass:

    
    . For example, if using 1-fluoro-4-nitrobenzene (MW 141.1), the product mass must be 
    
    
    
    
    
    .
Step 5: Aqueous Quench & Extraction

Cool the mixture to room temperature and pour it into 15 mL of ice-cold water.

  • Causality: Water highly solubilizes DMF and the inorganic halide salts. If the resulting N-aryl piperazine is highly lipophilic, it will precipitate as a solid, allowing for direct isolation via vacuum filtration. If it forms an oil, extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

Step 6: Organic Phase Washing

Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL).

  • Causality: DMF is notoriously difficult to remove via rotary evaporation. The addition of LiCl drastically increases the ionic strength of the aqueous phase, effectively partitioning residual DMF out of the organic layer.

Step 7: Drying & Purification

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane and Methanol (95:5).

  • Expert Insight: Always add 1% Triethylamine (Et3N) to the chromatography eluent. The basic tertiary amine of the N-methylpiperazine moiety will interact strongly with the acidic silanol groups on the silica gel, causing severe peak tailing. Et3N neutralizes these silanols, ensuring sharp elution bands and high recovery.

References

1.1 - Beilstein Journal of Organic Chemistry[1] 2.3 - Arabian Journal of Chemistry[3] 3. - Durham University 4.2 - MDPI Pharmaceuticals[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

Core Directive & Technical Scope This guide addresses the synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine via Nucleophilic Aromatic Substitution ( ). This intermediate is a critical scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Technical Scope

This guide addresses the synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine via Nucleophilic Aromatic Substitution (


). This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.

Critical Isomer Verification: Before proceeding, verify your starting material. The specific substitution pattern (3-Fluoro-2-nitro-) dictates that you must use 2,3-difluoronitrobenzene as your electrophile.

  • 2,3-difluoronitrobenzene

    
     Yields 1-(3-Fluoro-2-nitrophenyl)-...  (Target)
    
  • 2,6-difluoronitrobenzene

    
     Yields 1-(2-Fluoro-6-nitrophenyl)-... (Common error)
    

The reaction relies on the strong electron-withdrawing nature of the nitro group to activate the ortho-fluorine (C2 position) for nucleophilic attack by


-methylpiperazine.

Reaction Mechanics & Stoichiometry

The Mechanism:

The reaction proceeds via a Meisenheimer complex.[1][2] The regioselectivity is controlled by the nitro group, which activates the fluorine at the ortho position (C2) significantly more than the fluorine at the meta position (C3).

Reaction Equation:



Stoichiometry Table
ComponentRoleEquivalents (Eq)Notes
2,3-Difluoronitrobenzene Electrophile (SM1)1.0 Limiting reagent.

-Methylpiperazine
Nucleophile (SM2)1.1 - 1.2 Slight excess drives conversion. Large excess causes bis-substitution.

Base2.0 - 2.5 Scavenges HF. Finely ground anhydrous powder is best.
Acetonitrile (MeCN) Solvent10-15 Vol Polar aprotic. High solubility, easy workup.

Troubleshooting Guides (FAQs)

Issue 1: Low Yield (<60%) or Incomplete Conversion

Q: My LCMS shows 20% starting material remaining after 24 hours. Adding more amine doesn't help. Why?

A: This is typically a base/solubility issue , not a nucleophile issue.

  • Root Cause: The generated Hydrofluoric Acid (HF) protonates the unreacted

    
    -methylpiperazine, rendering it non-nucleophilic. If your base (
    
    
    
    ) is too coarse or the stirring is poor, the HF isn't neutralized effectively.
  • Solution:

    • Grind the Base: Use finely powdered anhydrous

      
      .
      
    • Phase Transfer Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB) . This helps transfer the carbonate into the organic phase, accelerating HF scavenging.

    • Temperature: Increase temperature to

      
      . The ortho-fluorine is activated, but steric hindrance from the adjacent nitro group can slow the kinetics at RT.
      
Issue 2: Impurity Profile (Bis-Substitution)

Q: I see a mass corresponding to [M+80] or a "dimer." What is this?

A: This is the bis-substituted adduct , where the piperazine has displaced both fluorine atoms.

  • Root Cause:

    • Excess Nucleophile: Using >1.5 eq of

      
      -methylpiperazine.
      
    • Overheating: Temperatures >

      
       can overcome the activation energy barrier for the meta-fluorine substitution (C3), although it is deactivated relative to C2.
      
  • Solution:

    • Restrict

      
      -methylpiperazine to 1.1 eq .
      
    • Keep reaction temperature below

      
       .
      
    • Dosing: Add the amine dropwise to the nitrobenzene solution (inverse addition) to keep the local concentration of amine low relative to the electrophile.

Issue 3: Dark/Tar Formation

Q: The reaction turned black and the workup is an emulsion.

A: Nitro-aromatics are prone to oxidative degradation and polymerization under basic conditions at high heat.

  • Solution:

    • Inert Atmosphere: Always run under Nitrogen or Argon.

    • Solvent Quality: Use "Dry" grade Acetonitrile. Water can lead to hydrolysis (phenol formation), which appears as a yellow/orange impurity that complicates separation.

    • Workup: Do not shake vigorously if an emulsion forms. Filter the reaction mixture through Celite before aqueous workup to remove inorganic salts (

      
      , 
      
      
      
      ) which stabilize emulsions.

Optimized Experimental Protocol

Objective: Synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (10g Scale).

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with

    
    .
    
  • Charging:

    • Add 2,3-difluoronitrobenzene (10.0 g, 62.9 mmol, 1.0 eq).

    • Add anhydrous Acetonitrile (100 mL, 10 vol).

    • Add finely powdered

      
        (17.4 g, 125.8 mmol, 2.0 eq).
      
  • Reaction:

    • Add

      
      -methylpiperazine  (7.7 mL, 69.2 mmol, 1.1 eq) dropwise over 10 minutes at Room Temperature (RT).
      
    • Heat the mixture to

      
        and stir for 4–6 hours.
      
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for disappearance of SM (

      
      ) and appearance of product (
      
      
      
      , usually yellow/orange spot).
  • Workup:

    • Cool to RT.

    • Filtration: Filter off the solid salts (

      
      /
      
      
      
      ) through a sintered glass funnel. Rinse the cake with MeCN (20 mL).
    • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude orange oil.

    • Partition: Dissolve oil in EtOAc (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

    • Drying: Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, recrystallize from minimal hot Ethanol or purify via flash chromatography (DCM:MeOH 95:5).

Logic & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

SNAr_Optimization Start Start: 2,3-Difluoronitrobenzene + N-Methylpiperazine Condition Conditions: Solvent: MeCN Base: K2CO3 (2.0 eq) Temp: 65°C Start->Condition Check Checkpoint (4 hrs): LCMS / TLC Condition->Check Success Target Product: 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (>90% Yield) Check->Success Complete Issue_LowConv Issue: Low Conversion (SM Remaining) Check->Issue_LowConv SM > 10% Issue_Bis Issue: Bis-Substitution (M+80 Impurity) Check->Issue_Bis Impurity > 5% Fix_LowConv Action: 1. Add 5% TBAB 2. Grind K2CO3 base 3. Check Solvent Dryness Issue_LowConv->Fix_LowConv Fix_Bis Action: 1. Reduce Temp < 60°C 2. Reduce Amine to 1.05 eq Issue_Bis->Fix_Bis Fix_LowConv->Condition Retry Fix_Bis->Start Restart

Caption: Decision tree for optimizing the


 synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, highlighting critical process parameters.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles... Journal of Organic Chemistry, 73(6), 2412–2415. (Demonstrates regiocontrol principles in fluoronitrobenzenes).

  • Solvent Effects in

    
    : 
    
    • Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective

      
       Reaction in the Case of 2,4-Difluoronitrobenzene.[4] Organic Process Research & Development, 18(9), 1128–1133. (Relevant for solvent choice in difluoronitrobenzene systems).
      
  • General Synthesis of Aryl Piperazines

    • Organic Chemistry Portal. "Synthesis of Piperazines." (General overview of piperazine coupling methodologies).
  • Reaction Safety & Handling

    • PubChem Compound Summary for (3S)-1-(2-Fluoro-4-nitrophenyl)

Sources

Optimization

Technical Support Center: N-Methylpiperazine Removal in SNAr Workflows

Welcome to the Advanced Purification Support Center. Nucleophilic Aromatic Substitution (SNAr) is a foundational methodology for installing piperazine moieties onto heteroaromatic scaffolds (such as pyridines, pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. Nucleophilic Aromatic Substitution (SNAr) is a foundational methodology for installing piperazine moieties onto heteroaromatic scaffolds (such as pyridines, pyrimidines, and quinazolines) during drug discovery[1][2]. A persistent bottleneck in this workflow is the removal of excess N-methylpiperazine.

Because SNAr reactions often require a stoichiometric excess of the amine to drive the reaction to completion and neutralize generated acids, researchers are frequently left with a crude mixture heavily contaminated by this highly polar, water-miscible reagent. This guide provides field-proven, self-validating strategies to isolate your target compound based on the physicochemical causality of the reaction system.

Part 1: Physicochemical Profiling

To design a successful purification strategy, we must first understand the intrinsic properties of N-methylpiperazine. The molecule possesses two basic nitrogen centers: a highly nucleophilic secondary amine and a less reactive tertiary amine.

Table 1: Quantitative Physicochemical Properties of N-Methylpiperazine

PropertyValueScientific Implication for Purification
pKa1 (Tertiary Amine) 4.94Remains largely unprotonated at neutral pH[3].
pKa2 (Secondary Amine) 9.09Highly basic; easily protonated during mild acidic washes, driving it into the aqueous phase[4].
Boiling Point 138 °CToo high for standard rotary evaporation; requires high vacuum, azeotropic removal, or lyophilization[3][5].
Water Solubility MiscibleExhibits a strong tendency to partition into aqueous phases during liquid-liquid extraction[6].
Density 0.903 g/mLRelevant for volumetric dispensing and stoichiometric calculations[3].
Part 2: Purification Decision Matrix

Select your purification route based on the lipophilicity and pKa of your synthesized target product.

G Start Crude SNAr Mixture (Product + Excess N-Methylpiperazine) Q1 Is the target product highly water-soluble? Start->Q1 Resin Polymer-Bound Isocyanate (PS-Isocyanate) Scavenging Q1->Resin Yes Q2 Is product pKa significantly lower than 9.0? Q1->Q2 No Resin_Detail Filters out secondary amines. Product (tertiary amine) remains. Resin->Resin_Detail AqWash pH-Controlled Aqueous Wash (pH ~6.5 - 7.5) Q2->AqWash Yes Chroma Reverse Phase or Amine-Modified Chromatography Q2->Chroma No AqWash_Detail N-methylpiperazine partitions to aqueous layer. AqWash->AqWash_Detail

Decision matrix for removing unreacted N-methylpiperazine from SNAr mixtures.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does N-methylpiperazine streak so badly on my silica column, and how do I fix it? A1: N-methylpiperazine streaks on standard normal-phase silica gel because its highly basic secondary and tertiary amines interact strongly via hydrogen bonding and ion-exchange with the acidic silanol groups on the silica surface. Causality & Solution: To suppress this interaction, you must deactivate the silica. Add a basic modifier to your eluent, such as a Dichloromethane/Methanol/Aqueous Ammonium Hydroxide mixture (e.g., 90:9:1). Alternatively, bypass normal-phase silica entirely and use reverse-phase chromatography (C18) utilizing a volatile buffer system like 0.1% Formic acid or a 20 mM N-methylpiperazine buffer[7].

Q2: Can I remove excess N-methylpiperazine using a standard aqueous workup? A2: Yes, but it requires strict pH control. N-methylpiperazine has a secondary amine with a pKa of 9.09[3][4]. By adjusting your aqueous wash phase to a pH of ~6.5–7.5, the unreacted N-methylpiperazine becomes predominantly protonated (cationic) and highly water-soluble. Because the SNAr reaction consumes the secondary amine, your product now only contains a tertiary amine (which typically has a lower pKa, ~6.0–8.0). At pH 7.0, a significant fraction of your lipophilic product remains in its neutral free-base form and will stay in the organic layer.

Q3: My SNAr product is highly polar and water-soluble. How can I remove the amine without an aqueous workup? A3: The most robust method for highly polar products is utilizing a scavenger resin, specifically Polymer-Bound Isocyanate (PS-Isocyanate)[5][8]. Causality & Solution: The SNAr reaction utilizes the secondary amine of N-methylpiperazine as the nucleophile. Therefore, your final product lacks a reactive primary or secondary amine. The unreacted N-methylpiperazine, however, still possesses its reactive secondary amine. When PS-Isocyanate is added to the mixture, it rapidly and covalently reacts with the secondary amine to form a urea linkage tethered to the insoluble polystyrene backbone[5][9][10]. Your product does not react. A simple filtration removes the resin-bound impurity.

Q4: Is it possible to remove N-methylpiperazine by evaporation? A4: Simple rotary evaporation is usually insufficient due to its boiling point of 138 °C[3]. However, if the reaction was performed in a volatile solvent (like 1,4-dioxane), you can freeze the mixture and remove the solvent and excess amine via lyophilization (sublimation under high vacuum)[5].

Part 4: Step-by-Step Experimental Methodologies
Protocol 1: pH-Guided Aqueous Workup

Use this protocol if your target product is lipophilic and has a pKa < 8.0.

  • Dilution: Dilute the crude SNAr reaction mixture with 10 volumes of a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • pH Adjustment & Washing: Wash the organic layer with an equal volume of a buffered aqueous solution adjusted to pH 7.0 (e.g., 0.5 M Sodium Phosphate buffer).

  • Phase Separation: Vigorously shake and allow the layers to separate. The unreacted N-methylpiperazine (pKa 9.09) will protonate and partition into the aqueous layer.

  • Validation (Self-Validating Step): Spot both the organic and aqueous layers on a TLC plate. Stain with Ninhydrin. Unreacted N-methylpiperazine will stain dark purple/brown. Ensure the organic layer is free of the amine spot.

  • Back-Extraction: Extract the aqueous layer once more with fresh organic solvent to ensure maximum recovery of your target product.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
Protocol 2: Polymer-Bound Isocyanate Scavenging (Catch-and-Release)

Use this protocol for highly polar, water-soluble products, or for parallel library synthesis.

  • Preparation: Dissolve the crude SNAr mixture in an anhydrous, inert solvent (e.g., Dichloromethane, THF, or DMF). Ensure no water or alcohols are present, as they will quench the isocyanate resin[8][10].

  • Resin Addition: Add 2.5 to 3.0 equivalents of Polymer-Bound Isocyanate (PS-Isocyanate) resin relative to the calculated moles of excess N-methylpiperazine[9].

  • Incubation: Agitate the mixture gently on an orbital shaker at room temperature for 4 to 12 hours. Crucial: Do not use magnetic stirring, as the stir bar will mechanically grind and degrade the polymer beads, clogging your filters.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity) or a solid-phase extraction (SPE) empty cartridge.

  • Washing: Wash the resin bed with 3 column volumes of the reaction solvent to elute any trapped product.

  • Concentration: Evaporate the combined filtrates to yield the highly pure, amine-free product. Verify purity via LC-MS.

Part 5: Comprehensive References
  • N-Methyl piperazine - ChemBK , chembk.com, 3

  • 1-Methylpiperazine 109-01-3 wiki - Guidechem , guidechem.com,4

  • 1-Methylpiperazine CAS#: 109-01-3 - ChemicalBook , chemicalbook.com, 6

  • Non-volatile and Volatile Buffer Systems , sigmaaldrich.com,

  • Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis , thieme-connect.de, 8

  • How do I prepare an n-methylpiperazine buffer? , researchgate.net, 7

  • US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence , google.com/patents, 9

  • Lead Discovery and Lead Modification , uniroma1.it, 5

  • Strategies in organic synthesis - Wipf Group , pitt.edu, 10

  • Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2) , lib4ri.ch, 1

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles , beilstein-journals.org, 2

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Fluoronitrobenzene Substitution

Executive Summary: The "Naked Anion" Principle In the nucleophilic aromatic substitution ( ) of fluoronitrobenzenes, the solvent is not merely a medium; it is a kinetic switch. The reaction relies on the addition-elimina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Naked Anion" Principle

In the nucleophilic aromatic substitution (


) of fluoronitrobenzenes, the solvent is not merely a medium; it is a kinetic switch.

The reaction relies on the addition-elimination mechanism.[1] Fluorine is the preferred leaving group over chlorine or bromine in this specific context—not because the C-F bond is weak (it is actually the strongest), but because fluorine’s extreme electronegativity inductively stabilizes the anionic Meisenheimer intermediate.

The Critical Failure Point: The reaction rate is often limited by the nucleophilicity of the attacking species. If your solvent strongly solvates the nucleophile (e.g., hydrogen bonding in methanol), the reaction will stall. You need a solvent that solvates the cation while leaving the anion (nucleophile) "naked" and highly reactive.

Solvent Selection Matrix

Do not default to DMF without analyzing your specific constraints. Use this decision matrix to select the optimal solvent system.

Knowledge Base: Solvent Hierarchy
Solvent ClassExamplesKinetic ProfileWorkup DifficultyGreen ScoreBest For
Dipolar Aprotic DMSO, DMF, NMP, DMAcFastest (High dielectric, no H-bond donation)High (High BP, water miscibility)Low (Reprotoxic)High-throughput, difficult substrates
Green Aprotic Cyrene™ , SulfolaneFast (Similar to NMP)Medium (Cyrene is water soluble)HighSustainable processes
Phase Transfer Toluene/Water + TBABMedium (Dependent on catalyst)Low (Easy phase cut)MediumScale-up, avoiding high BP solvents
Protic Ethanol, WaterSlow (H-bonding deactivates nucleophile)LowHighHighly reactive substrates only
Visual Workflow: Solvent Decision Tree

SolventSelection Start START: Select Substrate (Fluoronitrobenzene) Solubility Is the Nucleophile Water Soluble? Start->Solubility GreenReq Strict Green Chemistry Requirement? Solubility->GreenReq No (Organic Soluble) RouteD Route D: Micellar Catalysis (Water + TPGS-750-M) Solubility->RouteD Yes (Inorganic Salt) Scale Scale > 100g? GreenReq->Scale No RouteB Route B: Green Alternative (Cyrene™ or 2-MeTHF) GreenReq->RouteB Yes RouteA Route A: Dipolar Aprotic (DMSO/DMF) Scale->RouteA No (Max Kinetics) RouteC Route C: Phase Transfer Catalysis (Toluene/Water + PTC) Scale->RouteC Yes (Ease of Workup)

Caption: Decision logic for selecting reaction media based on solubility, scale, and sustainability constraints.

Troubleshooting & Optimization Protocols

Issue #1: "The reaction is stuck at 60% conversion."

Diagnosis: This is often due to the accumulation of the leaving group salt (KF) which can increase the basicity of the medium or form aggregates. Corrective Action:

  • Temperature: Ensure you are above the activation energy threshold. For ortho-fluoronitrobenzene, 60-80°C is standard; para often requires 80-100°C.

  • Concentration:

    
     is second-order (rate 
    
    
    
    [Substrate][Nucleophile]). Run the reaction at high concentration (1M - 2M) to maximize collisions.
  • Water Scavenging: If using alkoxides, even trace water causes hydroxide competition (hydrolysis). Add 3Å molecular sieves to the reaction vessel.

Issue #2: "I cannot remove DMF/DMSO during workup."

Diagnosis: High boiling point solvents (DMSO: 189°C) are difficult to rotovap and often crash out product as oil. Protocol: The LiCl Wash Method This method uses the "salting out" effect to force the organic solvent into the aqueous phase.

  • Dilute reaction mixture with Ethyl Acetate (5x volume of reaction solvent).

  • Wash organic layer 3 times with 5% Aqueous LiCl (Lithium Chloride).

    • Why? LiCl increases the ionic strength of the water, breaking the emulsion and pulling DMF/DMSO out of the organic layer more effectively than brine.

  • Wash 1 time with Brine.

  • Dry over

    
     and concentrate.
    
Issue #3: "I see unexpected ether byproducts."

Diagnosis: Solvent participation.[2] If you run a reaction with an amine nucleophile in an alcohol solvent (e.g., Methanol), the solvent itself can act as a nucleophile (forming a methyl ether) if a base is present. Fix: Switch to a non-nucleophilic solvent (Acetonitrile, THF) or a bulky alcohol (t-Amyl alcohol) that is sterically hindered from reacting.

Advanced Mechanism: The Fluorine Effect

Why do we use Fluoronitrobenzenes instead of Chloronitrobenzenes?

In


, the rate-determining step is usually the formation of the Meisenheimer Complex  (Transition State 1).
  • Electronegativity:

    
     (4.0) >> 
    
    
    
    (3.0).
  • Effect: Fluorine pulls electron density away from the ring carbon, making it more positive and susceptible to nucleophilic attack. It also stabilizes the negative charge on the intermediate more effectively than chlorine.

  • Result: The activation energy (

    
    ) for the first step is significantly lower for Fluorine.
    
Visual Mechanism: Solvent Stabilization

SnArMechanism Reactants Reactants (F-Ar-NO2 + Nu-) TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Delocalized Anion) TS1->Intermediate Products Products (Nu-Ar-NO2 + F-) Intermediate->Products Fluoride Elimination PolarSolvent Polar Aprotic Solvent (Stabilizes Cation, Leaves Nu- Naked) PolarSolvent->Reactants Increases Nu- Energy PolarSolvent->Intermediate Stabilizes Anion

Caption: Kinetic pathway showing how polar aprotic solvents accelerate the rate-determining step by destabilizing the reactant nucleophile and stabilizing the intermediate.

Green Chemistry Alternatives (E-E-A-T)

Regulatory pressure (REACH) is restricting the use of DMF and NMP.

1. Cyrene™ (Dihydrolevoglucosenone):

  • Source: Cellulose-derived (renewable).[3]

  • Performance: Matches NMP in polarity.

  • Advantage: Miscible with water but does not have the reprotoxicity of NMP.

  • Protocol: Use exactly as DMF. Workup via water wash (Cyrene goes into water).[3]

2. Surfactant Technology (TPGS-750-M):

  • Concept: "Chemistry in Water." The reaction happens inside lipophilic micelles.

  • Benefit: The high local concentration inside the micelle accelerates the rate, often exceeding DMF rates at lower temperatures.

References & Citations

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-fluoronitrobenzene with azide ion in protic and dipolar aprotic solvents. Chemical Reviews.[4] (Classic foundation for the "Element Effect" in

    
    ). 
    
  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications. (Validation of Cyrene as a DMF replacement).

  • Lipshutz, B. H., & Ghorai, S. (2012). Transition-metal-catalyzed cross-couplings going green: in water at room temperature. Aldrichimica Acta. (Details on surfactant/micellar catalysis).

  • ACS GCI Pharmaceutical Roundtable. (2016). Solvent Selection Guide. (Industry standard for green solvent scoring).

Sources

Optimization

Technical Support Center: Nitro Reduction in Fluorinated Aromatics

Welcome to the Advanced Synthesis Support Module. Topic: Minimizing Hydrodefluorination (HDF) During Nitro Reduction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Topic: Minimizing Hydrodefluorination (HDF) During Nitro Reduction. Ticket ID: NR-F-001

Executive Summary

The reduction of nitroarenes containing fluorine substituents (particularly ortho or para to the nitro group) presents a classic chemoselectivity challenge. Standard catalytic hydrogenation (Pd/C,


) frequently results in hydrodefluorination (HDF) —the cleavage of the C-F bond—yielding the des-fluoro aniline byproduct.

This guide provides three validated protocols to suppress HDF, ranked by operational simplicity and scalability.

Module 1: The Mechanistic Conflict

To solve the problem, we must understand the competition at the catalyst surface.

The Conflict:

  • Nitro Reduction: Requires adsorption of the nitro group and stepwise transfer of hydrogen.

  • Hydrodefluorination (HDF): Occurs via the oxidative addition of the metal (M) into the C-F bond, followed by reductive elimination of HF. Palladium (Pd) is particularly prone to this due to its low ionization potential and high affinity for oxidative addition.

Pathway Visualization

The following diagram illustrates the competing pathways. The goal is to block the "C-F Cleavage" branch.

NitroReduction Start Fluoronitroarene Adsorption Catalyst Adsorption Start->Adsorption NitroRed Nitro Reduction (-NO2 -> -NH2) Adsorption->NitroRed Fast (Kinetic Control) OxAdd Oxidative Addition (M inserts into C-F) Adsorption->OxAdd Slow (Unless Pd used) Product Fluoroaniline (Target) NitroRed->Product HDF Hydrodefluorination (C-F -> C-H) NitroRed->HDF Over-reduction risk OxAdd->HDF Byproduct Des-fluoro Aniline (Impurity) HDF->Byproduct

Caption: Kinetic competition between nitro reduction (blue) and hydrodefluorination (red). Pd-catalysts accelerate the red pathway.

Module 2: Troubleshooting & Decision Matrix

Use this matrix to select the correct protocol for your specific substrate constraints.

Constraint Recommended Method Why?
Standard Lab Scale Fe / NH₄Cl (Bechamp) Safest. Zero risk of defluorination. SET mechanism does not break C-F bonds.
High Throughput / H₂ Available Pt/C (Sulfided) Pt has lower affinity for C-F insertion than Pd. Sulfiding poisons active sites responsible for HDF.
Must use Pd/C Pd/C + Diphenylsulfide Additive acts as a selective site poison, mimicking a sulfided catalyst.
Acid Sensitive Substrate Fe / NH₄Cl Reaction is near-neutral (pH ~6-7). Avoids strong acids used in SnCl₂ or Zn/AcOH methods.
Workflow Decision Tree

DecisionTree Start Substrate Analysis Q1 Is the substrate Acid Sensitive? Start->Q1 Q2 Do you require Catalytic Hydrogenation? Q1->Q2 No MethodA Method A: Fe / NH4Cl (Chemoselective) Q1->MethodA Yes (Avoid Acid) Q2->MethodA No (Chemical Reductant) MethodB Method B: Pt/C (Sulfided) or Pd/C + Ph2S Q2->MethodB Yes (H2 Gas) MethodC Method C: Zn / AcOH (Caution: Acidic)

Caption: Selection logic for minimizing defluorination based on equipment and substrate stability.

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" Chemoselective Reduction (Fe/NH₄Cl)

Best for: High value intermediates, late-stage functionalization, and total avoidance of HDF.

Mechanism: Single Electron Transfer (SET).[1] Iron acts as the electron source; water/alcohol is the proton source. The C-F bond is inert to SET under these conditions.

Reagents:

  • Substrate (1 equiv)

  • Iron Powder (3–5 equiv) - Note: Use fine powder (<325 mesh) for best kinetics.

  • Ammonium Chloride (NH₄Cl) (5 equiv)

  • Solvent: Ethanol/Water (3:1) or Methanol/Water (3:1).

Step-by-Step:

  • Dissolution: Dissolve the nitro compound in Ethanol/Water (3:1). The concentration should be roughly 0.2 M.

  • Activation: Add solid NH₄Cl and Iron powder to the stirred solution.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring. Critical: Vigorous stirring is essential as this is a heterogeneous surface reaction.

  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 1–4 hours.

  • Workup (Crucial Step):

    • Cool to room temperature.[1][2][3]

    • Filter through a Celite pad to remove iron oxides. Wash the pad with EtOAc or MeOH.

    • Concentrate the filtrate.[1] Partition between water and EtOAc.

    • Note: The aqueous layer may be an emulsion due to iron salts; adding a small amount of EDTA or Rochelle's salt can help separation.

Protocol B: Catalytic Hydrogenation with Inhibitors (Pd/C + Ph₂S)

Best for: Scale-up where filtration of iron sludge is impractical, and hydrogenation equipment is available.

Mechanism: The sulfur atom in Diphenylsulfide (


) selectively binds to the highly active "kink" and "step" sites on the Palladium surface. These high-energy sites are responsible for the difficult C-F activation. The planar sites remain active for Nitro reduction.

Reagents:

  • Substrate (1 equiv)

  • Catalyst: 5% or 10% Pd/C (5–10 wt% loading relative to substrate)

  • Inhibitor: Diphenylsulfide (

    
    ) (0.5 – 1.0 equiv relative to Pd metal, NOT substrate).
    
    • Calculation: If using 100 mg of substrate and 10 mg of 10% Pd/C, you have 1 mg of Pd. Use approx 0.5 mg of

      
      .
      
  • Solvent: MeOH or EtOAc.

Step-by-Step:

  • Poisoning: In the reaction vessel, mix the Pd/C, solvent, and Diphenylsulfide. Stir for 15-30 minutes before adding the substrate. This "pre-poisons" the catalyst.[4]

  • Addition: Add the fluoronitroarene substrate.

  • Hydrogenation: Purge with

    
    , then 
    
    
    
    . Run at atmospheric pressure (balloon) or low pressure (1–3 bar).
    • Warning: High pressure (>5 bar) may overcome the inhibitor's effect.

  • Workup: Filter through Celite to remove catalyst.[1] Concentrate.

Module 4: Frequently Asked Questions (FAQ)

Q: Why not just use Platinum (Pt/C) instead of Palladium? A: You should, if available. Pt/C is naturally less prone to oxidative addition into C-F bonds than Pd/C. However, for highly electron-deficient rings (e.g., 2,4-difluoronitrobenzene), even Pt/C can cause minor defluorination. Sulfided Pt/C (commercially available as Pt(S)/C) is the industrial choice for this exact transformation.

Q: Can I use Raney Nickel? A: Proceed with caution. Fresh Raney Ni is very active and can cause HDF. Aged Raney Ni is safer. However, Raney Ni is generally less selective than the Fe/NH₄Cl method for this specific issue.

Q: My Fe/NH₄Cl reaction is stalling. What now? A:

  • Check stirring: The iron sinks; if it's not suspended, the reaction stops.

  • Activate the Iron: Add 1-2 drops of concentrated HCl or acetic acid to the mixture to etch the oxide layer off the iron powder.

  • Sonication: Briefly sonicate the reaction mixture to break up iron aggregates.

Q: I see an intermediate in the LCMS (M-16). What is it? A: That is likely the Nitroso or Hydroxylamine intermediate. It means the reduction is incomplete. Increase temperature or reaction time. Do not stop the reaction yet.

References

  • Selective Hydrogenation with Sulfides

    • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.
  • Iron-Mediated Reduction (Bechamp/Fe-NH4Cl)

    • Ramadas, K., & Srinivasan, N. (1992).[2] A Convenient Reduction of Functionalized Nitroarenes to Anilines using Iron Powder and Ammonium Chloride. Synthetic Communications, 22(22), 3189-3195.[2]

  • Industrial Scale Considerations (Pt vs Pd)

    • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • General Review of Nitro Reduction

    • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development, 22(4), 430–445.

Sources

Troubleshooting

Technical Support Center: Navigating Substitution Reactions at the 3-Position of 2-Nitrobenzene

Welcome to the technical support center for navigating the complexities of substitution reactions on the 2-nitrobenzene scaffold. This resource is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of substitution reactions on the 2-nitrobenzene scaffold. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial chemical moiety. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the impact of steric hindrance on substitution at the 3-position.

Understanding the Challenge: The "Ortho Effect" and Steric Hindrance

Substitution at the 3-position (meta-position) of 2-nitrobenzene is often a synthetic goal, but achieving high yields and regioselectivity can be challenging. This is primarily due to the interplay of electronic and steric effects. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS). This deactivation is most pronounced at the ortho (2- and 6-) and para (4-) positions due to resonance effects, which place a partial positive charge at these locations. Consequently, electrophilic attack is electronically favored at the meta (3- and 5-) positions.

However, the bulky nitro group at the 2-position introduces significant steric hindrance, which can impede the approach of an incoming electrophile to the adjacent 3-position. This "ortho effect" can lead to a mixture of products, reduced reaction rates, or even prevent the desired substitution from occurring.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low yields for my electrophilic aromatic substitution at the 3-position of 2-nitrobenzene?

A1: Low yields are a common issue and can stem from several factors:

  • Strong Deactivation: The nitro group strongly deactivates the ring, making it significantly less reactive than benzene. Harsh reaction conditions are often necessary to drive the reaction forward.

  • Steric Hindrance: The nitro group at the 2-position sterically hinders the approach of the electrophile to the 3-position. This is particularly problematic with bulky electrophiles.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. For instance, Friedel-Crafts reactions often fail on strongly deactivated rings like nitrobenzene.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivating effect of the nitro group. Monitor for potential side reactions or decomposition.

  • Use a More Potent Electrophile/Catalyst System: For nitration, a mixture of fuming nitric acid and concentrated sulfuric acid can be more effective than standard nitrating mixtures. For halogenation, a stronger Lewis acid catalyst might be required.

  • Consider Alternative Synthetic Routes: If direct substitution at the 3-position proves inefficient, consider a multi-step synthesis. For example, you could introduce the desired substituent to a more activated benzene derivative and then perform a nitration reaction.

Q2: I am observing a mixture of isomers, including substitution at the 5-position. How can I improve regioselectivity for the 3-position?

A2: The 3- and 5-positions are electronically equivalent in 2-nitrobenzene. However, the steric bulk of the nitro group at the 2-position can influence the regioselectivity.

  • Steric Influence of the Electrophile: Larger, bulkier electrophiles will preferentially attack the less sterically hindered 5-position.

  • Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the transition state, thereby impacting regioselectivity.

Troubleshooting Steps:

  • Choose a Less Bulky Electrophile: If possible, select a smaller electrophile to minimize steric clashes with the nitro group.

  • Optimize Solvent: Experiment with different solvents to see if you can influence the regioselectivity. A less coordinating solvent might reduce the effective size of the electrophile-catalyst complex.

  • Blocking Groups: In some cases, a temporary blocking group can be installed at the 5-position, forcing substitution to occur at the 3-position. The blocking group can then be removed in a subsequent step.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Recommended Solution(s)
No reaction or very slow reaction Insufficient activation of the electrophile. Strong deactivation by the nitro group.Use a stronger Lewis acid or a more concentrated acid mixture. Cautiously increase the reaction temperature.
Formation of multiple products (low regioselectivity) Steric hindrance favoring the 5-position. Competing electronic effects from other substituents.Use a smaller electrophile. Optimize the solvent system. Consider a blocking group strategy.
Product decomposition Reaction conditions are too harsh (e.g., excessively high temperature).Reduce the reaction temperature and/or reaction time. Use a milder catalyst if possible.
Difficulty in product purification Similar polarity of isomers. Presence of unreacted starting material.Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for separation. Recrystallization may also be effective if the isomers have different solubilities.

Experimental Protocols

Protocol 1: Nitration of 2-Nitrobenzene to achieve 1,3-Dinitrobenzene

This protocol is adapted from standard procedures for the nitration of deactivated aromatic rings.

Materials:

  • 2-Nitrobenzene

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

Procedure:

  • Prepare the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fuming nitric acid dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Slowly add 2-nitrobenzene dropwise from the dropping funnel to the nitrating mixture over 30-60 minutes, maintaining the internal temperature below 15 °C.

  • Reaction: After the addition is complete, allow the mixture to warm slowly to room temperature. Then, heat the mixture to 80-90 °C for 2-4 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1,3-dinitrobenzene.

Protocol 2: Bromination of 2-Nitrobenzene

This protocol is based on the halogenation of deactivated aromatic compounds.

Materials:

  • 2-Nitrobenzene

  • Liquid Bromine

  • Iron(III) Bromide (FeBr₃) or Iron filings

  • Sodium Hydroxide solution (for trap)

Procedure:

  • Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-nitrobenzene and the iron(III) bromide catalyst.

  • Bromine Addition: Heat the mixture to 100-120 °C. Slowly add liquid bromine from the dropping funnel over 1-2 hours. The evolving HBr gas should be passed through a trap containing a sodium hydroxide solution.

  • Reaction: Continue heating and stirring for an additional 2-4 hours after the bromine addition is complete.

  • Work-up: Cool the reaction mixture and carefully pour it into a solution of sodium bisulfite to quench any unreacted bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Visualizing the Concepts

To better understand the factors at play, the following diagrams illustrate the key concepts.

G cluster_0 Electronic Effects of Nitro Group Nitro_Group NO2 (Electron Withdrawing) Benzene_Ring Benzene Ring Nitro_Group->Benzene_Ring Inductive & Resonance Withdrawal Ortho_Para Ortho/Para Positions (Electron Deficient, δ+) Benzene_Ring->Ortho_Para Deactivation Meta Meta Position (Less Electron Deficient) Benzene_Ring->Meta Favored for Electrophilic Attack

Caption: Electronic directing effects of the nitro group on the benzene ring.

G cluster_1 Attack at 3-Position cluster_2 Attack at 5-Position Electrophile {Electrophile (E+)} Nitro_Group_3 NO2 Electrophile->Nitro_Group_3 Approach to C3 Nitro_Group_5 NO2 Electrophile->Nitro_Group_5 Approach to C5 Steric_Hindrance_3 High Steric Hindrance Arrow_3 Steric_Hindrance_5 Lower Steric Hindrance Arrow_5

Caption: Steric hindrance affecting electrophilic attack at the 3- vs. 5-position.

References

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the...[Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions?[Link]

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. [Link]

  • SlideShare. (n.d.). Activating and deactivating group. [Link]

  • Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in EAS. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • International Journal of Research and Scientific Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • PMC. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]

  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • Filo. (2025, May 15).
Optimization

Technical Support Center: Solubilizing 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine for Biological Assays

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of piperazine-derived screening compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of piperazine-derived screening compounds. 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS: 1233952-00-5) presents a classic physicochemical paradox: it features a highly lipophilic, electron-withdrawing aromatic system (the fluoro-nitrophenyl ring) coupled with a weakly basic, ionizable moiety (the N-methylpiperazine ring).

When transitioning from chemical synthesis to biological evaluation, this compound is notoriously prone to "kinetic precipitation"—crashing out of solution when diluted from a dimethyl sulfoxide (DMSO) stock into aqueous assay buffers. This phenomenon leads to artificially low assay signals, flattened dose-response curves, and false-negative results [1].

This guide provides field-proven, self-validating protocols and troubleshooting steps to maintain this compound in solution without compromising the integrity of your biological assays.

Solubilization Decision Workflow

The following decision tree outlines the standard operating procedure for solubilizing lipophilic piperazine derivatives based on assay requirements.

SolubilizationWorkflow Start 1-(3-Fluoro-2-nitrophenyl)- 4-methylpiperazine CheckAssay Determine Assay Type (Biochemical vs. Cell-based) Start->CheckAssay DMSO_Stock Prepare 10-50 mM DMSO Stock CheckAssay->DMSO_Stock Dilution Aqueous Dilution (Buffer/Media) DMSO_Stock->Dilution PrecipitationCheck Precipitation Observed? Dilution->PrecipitationCheck Strategy1 Strategy 1: pH Adjustment (Protonate Piperazine) PrecipitationCheck->Strategy1 Yes Strategy2 Strategy 2: Cyclodextrin (HP-β-CD Complexation) PrecipitationCheck->Strategy2 Yes Strategy3 Strategy 3: Salt Formation (HCl / Mesylate) PrecipitationCheck->Strategy3 Yes Success Proceed to Assay (Include Vehicle Controls) PrecipitationCheck->Success No Strategy1->Success Strategy2->Success Strategy3->Success

Workflow for solubilizing 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine in biological assays.

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS or cell culture media. Why does this happen, and how can I prevent it? A1: You are observing a solvent crash-out driven by a rapid change in the dielectric constant. While the compound is highly soluble in 100% DMSO, its thermodynamic solubility in water at physiological pH (7.4) is extremely low. At this pH, the N-methylpiperazine is only partially protonated, leaving the highly hydrophobic fluoro-nitrophenyl group exposed to the aqueous environment. Causality & Solution: To prevent this, avoid large-step dilutions. Instead of pipetting the DMSO stock directly into a large volume of aqueous buffer, perform intermediate serial dilutions in 100% DMSO, and then spike a constant, small volume (e.g., 1 µL per 100 µL) into the assay plate. If precipitation persists, you must manipulate the microenvironment using cyclodextrins or pH adjustments [2].

Q2: How do I minimize DMSO toxicity in my cell-based assays while keeping the compound in solution? A2: High concentrations of DMSO (>0.5% v/v) can induce apoptosis, alter membrane permeability, and cause oxidative stress, which confounds assay readouts (especially in sensitive primary cells or immunological assays) [3]. Causality & Solution: The maximum tolerated concentration of DMSO is highly cell-type dependent. A strict rule is to keep the final DMSO concentration ≤ 0.5% (and ideally ≤ 0.1% for primary cells). If 0.1% DMSO is insufficient to keep the compound in solution at your top testing concentration, transition to a 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) formulation to encapsulate the lipophilic ring. Self-Validation: Always run a vehicle control containing the exact same final percentage of DMSO to normalize background toxicity.

Q3: Can I use pH adjustments to dissolve this specific compound? A3: Yes, provided your biological assay tolerates slight pH shifts. The N-methylpiperazine ring contains a basic tertiary amine (estimated pKa ~8.0–8.5). Causality & Solution: By lowering the formulation buffer's pH to ~5.0–6.0 using a weak acid (e.g., 0.1 M HCl), you fully protonate the distal nitrogen on the piperazine ring. This converts the free base into an in situ salt, drastically increasing its polarity and aqueous solubility. Once fully dissolved, rely on the buffering capacity of your assay media (e.g., HEPES or bicarbonate in DMEM) to neutralize the solution upon final dilution.

Q4: Should I synthesize a stable salt form before testing? A4: If you plan to conduct extensive in vivo studies or high-throughput screening, converting the free base to a stable hydrochloride (HCl) or mesylate salt is the most robust long-term strategy [2]. Salt formation lowers the crystal lattice energy and increases the dissolution rate in aqueous media, often bypassing the need for high DMSO concentrations entirely.

Quantitative Comparison of Solubilization Strategies

StrategyMechanism of ActionMax Recommended ConcentrationProsConsBest Suited For
DMSO Dilution Organic co-solvent≤ 0.5% (v/v) in final assaySimple, standard for HTSCytotoxicity, kinetic precipitationBiochemical assays, robust immortalized cell lines
HP-β-CD Complexation Encapsulates lipophilic fluoro-nitrophenyl ring1-10 mM (Cyclodextrin)Biocompatible, prevents aqueous crash-outMay alter compound bioavailability/kineticsCell-based assays, primary cells, in vivo dosing
pH Adjustment (Acidic) Protonates basic N-methylpiperazineAssay dependentNo organic solvents neededpH shifts may affect cell viability/enzyme activityAssays with strong buffering capacity
Salt Formation (HCl) Lowers crystal lattice energyN/A (Stable solid)Permanent thermodynamic solubility improvementRequires additional synthesis and purification stepsIn vivo studies, late-stage lead validation

Experimental Protocols

Protocol 1: Preparation of 10 mM DMSO Stock and Serial Dilution

This protocol ensures consistent solvent concentrations across all dose-response points, a critical self-validating step to rule out solvent-induced artifacts.

  • Weighing: Allow the vial of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add sterile, anhydrous 100% DMSO to achieve a 10 mM stock. Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath for 5 minutes.

  • Serial Dilution in DMSO: Prepare a 3-fold or 10-fold serial dilution series using 100% DMSO. Causality: Diluting in pure DMSO first ensures the compound remains fully soluble across all concentration tiers.

  • Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of assay buffer (1:100 dilution). This yields a final DMSO concentration of exactly 1.0% across all wells.

  • Validation: Read the plate at 600 nm (nephelometry/absorbance) before adding biological components. An increase in baseline absorbance indicates kinetic precipitation.

Protocol 2: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Use this when DMSO must be minimized. HP-β-CD forms an inclusion complex with the lipophilic fluoro-nitrophenyl moiety [4].

  • Prepare Vehicle: Dissolve HP-β-CD in your assay buffer to a final concentration of 10% (w/v).

  • Compound Addition: Add the dry powder of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine directly to the HP-β-CD solution.

  • Equilibration: Place the solution on an orbital shaker at 37°C for 24 hours. The hydrophobic cavity of the cyclodextrin will slowly encapsulate the aromatic ring, pulling the compound into the aqueous phase.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification: Determine the exact concentration of the dissolved compound in the filtrate using a validated HPLC-UV method before proceeding to the assay.

Protocol 3: In Situ Acidic Salt Formation for Aqueous Assays

Leverages the basicity of the piperazine ring to enhance solubility without organic solvents.

  • Suspension: Suspend the required mass of the free base compound in 90% of your final target volume of distilled water.

  • Titration: Dropwise, add 0.1 M HCl while stirring continuously until the solution clarifies. The pH should drop to approximately 5.0–5.5, protonating the N-methylpiperazine.

  • Buffering: Slowly add 10X concentrated assay buffer (e.g., 10X PBS) to bring the volume to 100% and stabilize the pH near 7.0.

  • Validation: Monitor for precipitation during the buffering step. If the compound crashes out as the pH rises, the thermodynamic solubility of the neutral free base has been exceeded, and you must lower the target concentration.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed (NIH) URL:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays Source: PubMed Central (NIH) URL:[Link]

  • Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies Source: Cyclodextrin News URL:[Link]

Troubleshooting

Preventing oxidation of piperazine ring during workup

Ticket #PZ-OX-001: Piperazine Ring Instability During Workup Status: Open | Priority: Critical | Department: Process Chemistry Support Diagnostic Hub: Is Your Piperazine Oxidizing? Before altering your workflow, confirm...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #PZ-OX-001: Piperazine Ring Instability During Workup Status: Open | Priority: Critical | Department: Process Chemistry Support

Diagnostic Hub: Is Your Piperazine Oxidizing?

Before altering your workflow, confirm that oxidation is the root cause of your yield loss or impurity profile. Piperazine rings are electron-rich and susceptible to two distinct oxidative pathways: N-oxidation and Dehydrogenation .

Symptom Checklist:

ObservationLikely IssueDiagnostic Signal (LCMS/NMR)
Mass Shift +16 N-Oxide Formation LCMS:

peak. NMR: Downfield shift of

-protons (~0.3-0.5 ppm).
Mass Shift -2 / -4 Dehydrogenation LCMS:

(Imine) or

(Pyrazine). NMR: New vinylic/aromatic signals (5.5 - 8.5 ppm).
Color Change Radical Polymerization Yellow/Brown oil darkening rapidly upon air exposure.
Yield Loss Peroxide Reaction Significant loss after concentrating etheral solvents (THF/Dioxane).

Immediate Intervention (The "Hotfix")

If you are currently mid-workup and suspect oxidation is occurring, execute Protocol X-Ray immediately:

  • Stop Rotary Evaporation: Do not concentrate to dryness. Peroxides concentrate in the residue, accelerating oxidation.

  • The "Safety Blanket": Flood the flask with Argon or Nitrogen immediately.

  • Radical Quench: Add BHT (Butylated hydroxytoluene) to the solution (approx. 200 ppm relative to solvent volume).

  • pH Adjustment: If your product is stable in acid, acidify to pH < 3 using HCl or TFA.

    • Why? Protonation of the piperazine nitrogens (

      
      ) ties up the lone pair electrons, rendering them chemically inert to oxidants.
      

Root Cause Analysis: The Mechanics of Failure

To prevent recurrence, you must understand the mechanism. Piperazine oxidation is rarely spontaneous with pure O2; it is almost always radical-initiated or peroxide-mediated .

The Oxidation Pathway Diagram

PiperazineOxidation PZ Piperazine (Free Base) Radical α-Carbon Radical (Intermediate) PZ->Radical H-Abstraction (by OH• or RO•) NOxide N-Oxide (M+16 Impurity) PZ->NOxide Direct Attack by Peroxides (ROOH) Imine Imine/Pyrazine (M-2 / M-4 Impurity) Radical->Imine -H• (Dehydrogenation) Peroxide Solvent Peroxide (ROOH) Peroxide->PZ Transfers Oxygen

Figure 1: Mechanistic pathways for Piperazine degradation. The N-oxide pathway is dominant in etheral solvents, while dehydrogenation is common in the presence of transition metals.

Key Culprits
  • Etheral Solvents (THF, Dioxane, MTBE): These solvents form organic peroxides upon storage. Even "inhibited" THF can generate enough peroxides during distillation to oxidize sensitive amines [1].

  • Transition Metals (Fe, Cu, Pd): Trace metals from previous steps (e.g., Buchwald-Hartwig couplings) act as catalysts, converting trace hydroperoxides into aggressive hydroxyl radicals via Fenton-type chemistry [2].

  • High pH Workups: The unprotonated nitrogen lone pair is the HOMO (Highest Occupied Molecular Orbital). It is highly nucleophilic and prone to attacking electrophilic oxygen species.

Standard Operating Procedures (SOPs)

SOP-A: The "Safe-Acid" Workup Strategy

Use this when your molecule tolerates acidic conditions.

  • Quench: Upon reaction completion, cool to 0°C.

  • Acidify: Add 1M HCl or 10% Citric Acid until pH is 2–3.

    • Result: Piperazine converts to the dihydrochloride or citrate salt.

  • Wash: Wash the aqueous acidic layer with an organic solvent (DCM or EtOAc) to remove non-basic impurities and organic peroxides.

  • Basify (Controlled): Only basify immediately before the final extraction. Use a degassed base solution (e.g., NaOH sparged with Argon).

  • Extract & Dry: Extract rapidly into DCM. Dry over

    
    .
    
  • Concentrate: Do not use high heat. Keep water bath < 35°C.

SOP-B: Peroxide Scavenging in Ethers

Use this if you MUST use THF or Dioxane.

Pre-Workup Test: Test your solvent with a peroxide test strip (quantofix). If >5 mg/L, treat the solvent.

The Scavenging Protocol: Before concentrating the reaction mixture, add a reducing agent to destroy peroxides:

  • Option 1 (Aqueous): Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • Option 2 (In-situ): Add Dimethyl Sulfide (DMS) (1.1 equiv vs suspected oxidant) if the smell is tolerable and downstream removal is easy.

SOP-C: The "Inert Concentration" Technique

For highly sensitive substrates.

  • Add Antioxidant: Add BHT (200 ppm) directly to the receiving flask of the rotovap.

  • Vacuum Backfill: When breaking the vacuum on the rotovap, do not open to air. Connect an Argon balloon to the vent valve and backfill with inert gas.

  • Storage: Store the final oil/solid under Argon at -20°C immediately.

Decision Tree: Workflow Optimization

WorkupDecision Start Start Workup CheckSolvent Is Solvent THF/Ether? Start->CheckSolvent CheckMetal Was Pd/Cu/Fe used? CheckSolvent->CheckMetal No PeroxideTest Test Peroxides (Quantofix) CheckSolvent->PeroxideTest Yes Chelate Add Chelator (EDTA/Cysteine) CheckMetal->Chelate Yes AcidStable Is Product Acid Stable? CheckMetal->AcidStable No PeroxideTest->CheckMetal Negative Scavenge Wash with 10% Na2S2O3 PeroxideTest->Scavenge Positive Scavenge->CheckMetal Chelate->AcidStable AcidWorkup Execute SOP-A (Salt Formation) AcidStable->AcidWorkup Yes BasicWorkup Execute SOP-C (Add BHT + Argon) AcidStable->BasicWorkup No

Figure 2: Decision matrix for selecting the appropriate protection strategy during piperazine workup.

Frequently Asked Questions (FAQs)

Q: Can I remove the N-oxide impurity if it has already formed? A: Yes, but it requires an additional step. Piperazine N-oxides can be reduced back to the parent amine using chemical reduction .

  • Reagent:

    
     (aqueous) or powdered Zinc in Acetic Acid.
    
  • Note: This adds a step.[1][2][3][4][5][6] Prevention is superior to cure.

Q: Why does my piperazine turn yellow/brown on the bench? A: This is the "oligo-polymerization" of dehydrogenated intermediates. The initial oxidation forms an imine (dihydropyrazine), which is unstable and polymerizes or reacts with other amine molecules to form colored conjugated systems. This is a visual indicator of radical chain propagation [3].

Q: I used HPLC grade THF. Why do I still have peroxides? A: "Stabilized" THF contains BHT, but distillation removes the BHT (which stays in the pot), leaving the distillate unprotected. Furthermore, once the bottle is opened, atmospheric oxygen begins converting THF to hydroperoxides immediately. Always test THF that has been open for >30 days [1].

References

  • Org. Synth. 1963, 43, 87. Warning regarding peroxide formation in tetrahydrofuran and methods for removal.

  • Chaudhuri, S. K., et al. Iron-catalyzed oxidation of amines: Mechanism and prevention. Journal of Molecular Catalysis A: Chemical.

  • Encyclopedia of Reagents for Organic Synthesis. Piperazine Stability and Handling.

  • University of Rochester. Workup Troubleshooting Guide: Amines and Peroxides.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

Optimizing Structural Verification: A Comparative Analysis of Solvent Systems and Isomeric Differentiation for 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine Core Directive & Introduction Objective: This guide moves beyon...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Structural Verification: A Comparative Analysis of Solvent Systems and Isomeric Differentiation for 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

Core Directive & Introduction

Objective: This guide moves beyond basic spectral assignment to address the specific challenges in characterizing 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine . As a Senior Application Scientist, I will demonstrate how to leverage solvent effects and heteronuclear coupling (


) to unequivocally validate this structure against potential regioisomers and impurities.

The Molecule: This compound features a highly polarized aromatic system due to the ortho-nitro and meta-fluoro substituents relative to the piperazine ring. The interplay between the electron-withdrawing nitro group and the spin-active fluorine atom creates a unique spectral fingerprint that requires precise interpretation.

Structural Analysis & Logic

To interpret the NMR data correctly, we must first map the electronic environment and coupling pathways.

Key Structural Features:

  • Piperazine Ring: A classic AA'BB' system (or two triplets) distorted by the N-methyl and N-aryl asymmetry.

  • Fluorine-Proton Coupling: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     nucleus (Spin 1/2) couples with aromatic protons, creating complex splitting patterns (doublets of doublets/triplets) often mistaken for impurities.
    
  • Nitro Group: Induces significant deshielding, particularly on the ortho-proton (though in this specific isomer, the ortho position is occupied by the piperazine or fluorine, pushing the deshielding effect to the meta and para protons).

Structure Mol 1-(3-Fluoro-2-nitrophenyl) -4-methylpiperazine Sub_N N-Methyl Piperazine (Donor, Shielding) Mol->Sub_N Sub_NO2 2-Nitro Group (Acceptor, Deshielding) Mol->Sub_NO2 Sub_F 3-Fluoro Group (Coupling J_HF) Mol->Sub_F Protons Aromatic Protons (H4, H5, H6) Sub_N->Protons Ortho/Para Shielding Sub_NO2->Protons Inductive Deshielding Sub_F->Protons Spin-Spin Coupling

Figure 1: Electronic influence map detailing the shielding/deshielding vectors and coupling pathways affecting the aromatic protons.[1]

Comparative Analysis 1: Solvent Selection (Performance Guide)

The choice of solvent is not merely about solubility; it fundamentally alters the "performance" of the spectrum by shifting resonances to reveal or obscure coupling patterns.

Comparison: Chloroform-d (


) vs. Dimethyl Sulfoxide-d6 (

)
FeatureChloroform-d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
DMSO-

Polarity & Dielectric Low polarity (

).
High polarity (

).
Piperazine Resolution Moderate. Ring protons often appear as broad triplets due to intermediate conformational exchange rates.High. Higher viscosity and polarity often slow ring inversion, sharpening the AA'BB' multiplets.
Aromatic Dispersion Standard. Good separation, but potential overlap with residual ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(7.26 ppm) if aromatic signals fall in this range.
Enhanced. The "Solvent Effect" (ASIS) typically shifts aromatic protons downfield, often resolving overlaps seen in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.
Water Signal ~1.56 ppm (Usually distinct from key signals).[2]~3.33 ppm (Can overlap with piperazine

signals). Critical Risk.
Recommendation Primary Choice for routine purity checks.Secondary Choice if aromatic peaks overlap or if resolving specific

couplings is difficult in

.

Experimental Insight: In ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, the piperazine protons adjacent to the aniline nitrogen (C2/C6 of piperazine) typically resonate around 3.0–3.2 ppm , while those near the methyl group are at 2.5–2.6 ppm . In 

, the water peak at 3.33 ppm frequently obscures the downfield piperazine protons. Therefore,

is the superior solvent for this specific molecule unless solubility is an issue.

Comparative Analysis 2: Distinguishing Regioisomers

The most common synthetic error in nucleophilic aromatic substitution (SNAr) on fluoronitrobenzenes is regioisomer formation. You must distinguish the 3-Fluoro target from potential 4-Fluoro or 5-Fluoro isomers.

Performance Metric: Coupling Constants (


) 
Differentiation relies on the magnitude of 

coupling:
  • 
     (Ortho): 8.0 – 11.0 Hz 
    
  • 
     (Meta): 5.0 – 7.0 Hz 
    
  • 
     (Para): < 2.0 Hz  (often unresolved)
    

Table: Isomeric Differentiation Strategy

IsomerH-F RelationshipExpected Splitting Pattern (Aromatic)
Target: 3-Fluoro-2-nitro H4 (Ortho to F): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

+

H5 (Meta to F):

+

H6 (Para to F):

(small)
H4: Distinct TD (Triplet of Doublets) or Q (Quartet-like). H5: TD or Multiplet. H6: Doublet (dominated by H5 coupling).
Alternative: 4-Fluoro-2-nitro H3 (Ortho to F):

H5 (Ortho to F):

Symmetry often leads to simplified patterns. H3 is a doublet with large ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.
Alternative: 5-Fluoro-2-nitro H3 (Meta to F):

H4 (Ortho to F):

H4 appears as a Doublet of Doublets with large splitting. H6 (Ortho to F) shows large splitting.

Diagnostic Key: Look for H4 . In the target molecule, H4 is ortho to Fluorine and meta to Nitro. It will exhibit a large coupling constant (~9 Hz) from the Fluorine and a standard ortho-coupling (~8 Hz) from H5, appearing as a pseudo-triplet or doublet of doublets at ~7.1–7.4 ppm.[1]

Experimental Protocol

To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the product. (Higher concentration improves

    
     satellite detection but broadens lines; 10mg is optimal for high-resolution 
    
    
    
    ).
  • Dissolve in 0.6 mL of

    
      (99.8% D, with 0.03% TMS).
    
  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which ruin magnetic field homogeneity/shimming).

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Relaxation Delay (D1): Set to 2.0 seconds . (Essential for accurate integration of the methyl singlet vs. aromatic protons).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation

  • Phasing: Apply manual phasing. Auto-phasing often fails on the edges of the complex aromatic multiplets.

  • Integration Logic:

    • Calibrate the Methyl Singlet (~2.35 ppm) to 3.00 H .

    • Verify the Piperazine Region integrates to 8.00 H (2x 4H multiplets).

    • Verify the Aromatic Region integrates to 3.00 H .

    • Self-Validation: If the aromatic integral is 4.00 H, you have starting material (fluoronitrobenzene) contamination.[1]

Interpretation Workflow

Use this decision tree to confirm the identity of your product.

Workflow Start Start Interpretation Check_Me Check 2.3-2.4 ppm: Sharp Singlet (3H)? Start->Check_Me Check_Pip Check 2.5-3.5 ppm: Two Multiplets (4H each)? Check_Me->Check_Pip Yes Check_Aro Check 6.8-7.8 ppm: Total Integral = 3H? Check_Pip->Check_Aro Yes Check_Split Analyze Splitting: Is H4 (Ortho to F) a Doublet of Doublets (J~9Hz)? Check_Aro->Check_Split Yes Fail_SM Fail: Possible Starting Material (Integral = 4H) Check_Aro->Fail_SM No (Integral > 3) Pass Identity Confirmed: 1-(3-Fluoro-2-nitrophenyl) -4-methylpiperazine Check_Split->Pass Yes Fail_Iso Fail: Regioisomer (Splitting pattern mismatch) Check_Split->Fail_Iso No

Figure 2: Step-by-step logic flow for validating the NMR spectrum.

References

  • Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[2] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Standard text for pulse sequences and coupling constants).

  • PubChem. "1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine - Compound Summary." National Library of Medicine. Link

  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Source for F-H coupling constants). Link

Sources

Comparative

Comparing biological activity of 3-fluoro vs 5-fluoro-2-nitrophenyl piperazines

The following guide provides an in-depth technical comparison of 1-(3-fluoro-2-nitrophenyl)piperazine and 1-(5-fluoro-2-nitrophenyl)piperazine . Executive Summary In medicinal chemistry, the 2-nitrophenylpiperazine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1-(3-fluoro-2-nitrophenyl)piperazine and 1-(5-fluoro-2-nitrophenyl)piperazine .

Executive Summary

In medicinal chemistry, the 2-nitrophenylpiperazine scaffold serves as a critical pharmacophore for serotonergic (5-HT) and dopaminergic ligands. The introduction of a fluorine atom modulates metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3]

The distinction between the 3-fluoro and 5-fluoro isomers is not merely positional; it dictates synthetic accessibility, metabolic fate, and conformational dynamics.

  • 3-Fluoro Isomer: Characterized by high steric congestion (F ortho to

    
    ). It is synthetically accessible with high regioselectivity but often exhibits lower metabolic stability due to the exposed C5 position.
    
  • 5-Fluoro Isomer: Characterized by superior metabolic stability (F para to

    
    ) and an extended electronic vector. It is the preferred scaffold for high-affinity 5-HT antagonists but presents significant regioselectivity challenges during synthesis.
    

Part 1: Chemical Identity & Structural Properties[4]

Structural Comparison

Both compounds share a core 1-(2-nitrophenyl)piperazine skeleton. The differentiation lies in the fluorine positioning relative to the nitro group and the piperazine nitrogen.

Feature3-Fluoro Isomer 5-Fluoro Isomer
IUPAC Name 1-(3-fluoro-2-nitrophenyl)piperazine1-(5-fluoro-2-nitrophenyl)piperazine
CAS Number 1183022-81-2154590-33-7
F Position (vs Nitro) Ortho (Adjacent)Para (Opposite)
F Position (vs Piperazine) Meta (1,3-relationship)Meta (1,5-relationship; equivalent to 1,3)
Electronic Effect Inductive withdrawal stabilizes

dipole; Steric twist.
Blocks para-metabolic attack relative to

.
Conformation Twisted: F and

steric clash forces the nitro group out of planarity.
Planar/Relaxed: Minimal steric interference allows better

-conjugation.
Synthetic Pathways & Regioselectivity

The synthesis of these isomers relies on Nucleophilic Aromatic Substitution (


) of difluoronitrobenzenes. This is the primary differentiator in their accessibility.
3-Fluoro Synthesis (High Selectivity)
  • Precursor: 2,6-Difluoronitrobenzene.

  • Mechanism: The nitro group activates both ortho fluorines (C2 and C6). Since the molecule is symmetric, nucleophilic attack by piperazine at either position yields the same product.

  • Outcome: High yield, no regioisomers.

5-Fluoro Synthesis (Regioselectivity Challenge)
  • Precursor: 2,4-Difluoronitrobenzene.[4]

  • Mechanism: The nitro group activates the fluorine at C2 (ortho) and C4 (para).

    • Path A (Major): Attack at C4 (less hindered)

      
       1-(3-fluoro-4-nitrophenyl)piperazine.
      
    • Path B (Target): Attack at C2 (hindered)

      
      1-(5-fluoro-2-nitrophenyl)piperazine .
      
  • Outcome: The target 5-fluoro isomer is often the minor product or requires specific solvent conditions (e.g., non-polar solvents to promote H-bonding assistance) to favor ortho attack.

SynthesisPathways DFNB26 2,6-Difluoronitrobenzene SNAr SNAr Reaction (K2CO3, MeCN, Reflux) DFNB26->SNAr DFNB24 2,4-Difluoronitrobenzene DFNB24->SNAr Pip Piperazine (Nucleophile) Pip->SNAr Prod3F 3-Fluoro Isomer (Single Product) SNAr->Prod3F Symmetric Attack Prod5F 5-Fluoro Isomer (Minor/Target) SNAr->Prod5F Ortho-Attack (Hindered) ProdWrong 1-(3-Fluoro-4-nitrophenyl)piperazine (Major Side Product) SNAr->ProdWrong Para-Attack (Preferred)

Figure 1. Synthetic divergence showing the high regioselectivity for the 3-fluoro isomer versus the competitive inhibition facing the 5-fluoro isomer.

Part 2: Biological Activity & SAR Profile

Metabolic Stability (Microsomal Stability)

The position of the fluorine atom is the single most critical factor in determining the metabolic half-life (


) of the scaffold.
  • 5-Fluoro Advantage: In the 2-nitrophenyl scaffold, the position para to the nitro group (C5) is electronically activated for cytochrome P450 oxidation (hydroxylation). Placing a fluorine atom at C5 blocks this "soft spot," significantly extending metabolic stability.

  • 3-Fluoro Liability: The 3-fluoro isomer leaves the C5 position (para to nitro) and C4 position (para to piperazine) exposed. This typically results in rapid clearance via hydroxylation at the C4/C5 positions.

Receptor Binding Affinity (5-HT/Dopamine)

This scaffold is frequently used to target 5-HT1A, 5-HT2A, and D2 receptors.

Receptor Target3-Fluoro Activity Profile 5-Fluoro Activity Profile
5-HT1A Moderate. The steric twist caused by the 3-F/2-

clash can prevent the "flat" binding mode required for deep pocket insertion.
High. The planar conformation allows optimal

-

stacking with aromatic residues (e.g., Phe/Trp) in the receptor pocket.
5-HT2A Variable. Often acts as a partial agonist due to altered electronic vectors.Antagonist Preferred. The 5-F position mimics the electronic footprint of successful antipsychotics (e.g., Risperidone derivatives).
Selectivity Lower selectivity; prone to off-target binding due to non-planar shape.Higher selectivity for 5-HT over Dopamine receptors in many derivatives.
Case Study: Mac1 Inhibition (SARS-CoV-2)

Recent studies (Source 1.2, 1.4) utilized the 3-fluoro isomer as an intermediate for Mac1 ADP-ribosylhydrolase inhibitors.

  • Mechanism: In this specific pocket, the twisted conformation of the 3-fluoro-2-nitrophenyl group provided a better shape complementarity to the Mac1 active site than the planar 5-fluoro analog.

  • Takeaway: While 5-fluoro is generally better for GPCRs (5-HT), 3-fluoro is superior for enzyme pockets requiring specific dihedral twists.

Part 3: Experimental Protocols

Protocol: Regioselective Synthesis of 1-(5-Fluoro-2-nitrophenyl)piperazine

This protocol is optimized to maximize the yield of the difficult 5-fluoro isomer.

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 eq)

  • Piperazine (3.0 eq) – Excess prevents bis-arylation.

  • 
     (1.5 eq)
    
  • Solvent: Toluene (Non-polar solvent favors ortho-attack via H-bonding transition state).

Procedure:

  • Preparation: Dissolve 2,4-difluoronitrobenzene (1.59 g, 10 mmol) in Toluene (20 mL).

  • Addition: Add Piperazine (2.58 g, 30 mmol) and

    
     (2.07 g, 15 mmol).
    
  • Reaction: Heat to 80°C for 12 hours. Note: Do not reflux excessively to avoid degradation.

  • Workup: Cool to RT. Filter inorganic salts. Wash filtrate with water (3 x 20 mL) to remove excess piperazine.

  • Purification (Critical): The crude will contain a mixture of the 5-fluoro (ortho-attack) and 3-fluoro-4-nitro (para-attack) isomers.

    • Use Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (8:2 to 6:4).

    • Identification: The 5-fluoro isomer (ortho-substituted) is generally less polar (higher

      
      ) due to internal H-bonding between the piperazine NH and the nitro group, compared to the para-substituted isomer.
      
Protocol: In Vitro Microsomal Stability Assay

To verify the metabolic blocking effect of the fluorine.

System: Human Liver Microsomes (HLM).[1][5]

  • Incubation: Mix test compound (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    
    .
    
    • Expected Result: 5-Fluoro isomer should show

      
       min. 3-Fluoro isomer often shows 
      
      
      
      min.

Part 4: Decision Logic (SAR Tree)

Use the following logic to select the correct isomer for your drug discovery campaign.

SARTree Start Select Scaffold TargetType Primary Target Type? Start->TargetType GPCR GPCR (5-HT, Dopamine) TargetType->GPCR Enzyme Enzyme / Specific Pocket TargetType->Enzyme Planar Requirement: Planar Stacking? GPCR->Planar Twist Requirement: Dihedral Twist? Enzyme->Twist Select5F Select 5-Fluoro Isomer (Metabolic Stability + Planarity) Planar->Select5F Yes Select3F Select 3-Fluoro Isomer (Conformational Fit + Ease of Synthesis) Planar->Select3F No (Rare) Twist->Select5F No Twist->Select3F Yes (e.g., Mac1)

Figure 2. Decision tree for selecting between 3-fluoro and 5-fluoro isomers based on target class and structural requirements.

References

  • Synthesis of 5-Fluoro-2-nitrophenyl piperazine: US Patent 5563142A. Diaromatic substituted compounds as anti-HIV-1 agents. Link

  • 3-Fluoro Isomer in Mac1 Inhibition: eLife Sciences. The Mac1 ADP-ribosylhydrolase is a Therapeutic Target for SARS-CoV-2. Link

  • General Phenylpiperazine SAR: Journal of Medicinal Chemistry. Structure-Activity Relationships of Arylpiperazines. Link

  • Metabolic Stability of Fluorinated Drugs: Journal of Medicinal Chemistry. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Link

  • Regioselectivity in SNAr: Organic Chemistry Portal. Regioselective Synthesis of Substituted Aromatics. Link

Sources

Validation

HPLC retention time comparison of nitrophenyl piperazine regioisomers

Comparative HPLC Guide: Nitrophenyl Piperazine Regioisomers Executive Summary The separation of 1-(2-nitrophenyl)piperazine (ortho), 1-(3-nitrophenyl)piperazine (meta), and 1-(4-nitrophenyl)piperazine (para) presents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative HPLC Guide: Nitrophenyl Piperazine Regioisomers

Executive Summary

The separation of 1-(2-nitrophenyl)piperazine (ortho), 1-(3-nitrophenyl)piperazine (meta), and 1-(4-nitrophenyl)piperazine (para) presents a classic chromatographic challenge: resolving regioisomers with identical molecular weights (MW 207.23 g/mol ) and similar pKa values.

This guide provides a technical roadmap for researchers to achieve baseline resolution. Unlike standard alkyl-chain separations, this protocol leverages shape selectivity and


 electron donor-acceptor (EDA)  interactions. The data and protocols below demonstrate why Phenyl-Hexyl  stationary phases often outperform standard C18 columns for this specific application, particularly when the ortho-isomer exhibits steric shielding effects.

Mechanistic Insight: Why They Separate

To optimize retention, one must understand the molecular geometry driving the interaction.

  • 1-(2-nitrophenyl)piperazine (Ortho): The nitro group at the ortho position creates significant steric hindrance and may form a weak intramolecular hydrogen bond with the piperazine nitrogen. This forces the molecule into a twisted, non-planar conformation. It effectively has a smaller "hydrophobic footprint," leading to the weakest interaction with the stationary phase and the fastest elution .

  • 1-(4-nitrophenyl)piperazine (Para): The substituents are on opposite sides, allowing the molecule to adopt a flat, planar conformation. This maximizes surface area contact with the stationary phase ligands, resulting in the strongest hydrophobic/

    
     interaction and the slowest elution .
    
  • 1-(3-nitrophenyl)piperazine (Meta): Intermediate polarity and planarity result in retention times between the ortho and para isomers.

Visualizing the Separation Logic

The following diagram illustrates the decision tree and mechanistic pathways for separating these isomers.

G Start Target: Nitrophenyl Piperazine Isomers Mech Mechanism of Separation Start->Mech Column Column Selection Strategy Start->Column Ortho Ortho-Isomer (Steric Hindrance/Twisted) Lowest Surface Area Mech->Ortho Meta Meta-Isomer (Intermediate Planarity) Mech->Meta Para Para-Isomer (Planar/Linear) Max Surface Area Mech->Para Result Elution Order: Ortho < Meta < Para Ortho->Result Fastest Meta->Result Para->Result Slowest C18 C18 Column Hydrophobic Interaction Only (Good Resolution) Column->C18 Phenyl Phenyl-Hexyl Column Hydrophobic + π-π Interaction (Superior Selectivity) Column->Phenyl Phenyl->Result Enhanced α value

Caption: Workflow demonstrating the correlation between molecular geometry (planarity) and chromatographic retention behavior.

Experimental Protocol

Reagents & Equipment[1][2]
  • System: HPLC with UV-Vis (DAD) detector.

  • Solvents: HPLC-grade Methanol (MeOH) and Water. Acetonitrile (ACN) is secondary (see Note 1).

  • Additives: Formic Acid (FA) or Ammonium Formate.

  • Analytes: 1-(2/3/4-nitrophenyl)piperazine standards.

Optimized Method Conditions

This method uses a Phenyl-Hexyl column to exploit the electron-deficient nature of the nitro-ring against the electron-rich stationary phase.

ParameterConditionRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

interactions enhance selectivity for aromatic isomers better than C18.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) protonates the piperazine nitrogen (

), preventing peak tailing.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH facilitates

interactions; ACN can suppress them.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2][1]
Gradient 5% B to 60% B over 15 minShallow gradient ensures resolution of meta/para critical pair.
Detection UV @ 254 nm (or 390 nm)Nitro-groups have strong absorbance at 254 nm; 390 nm is more selective for the yellow nitro-chromophore.
Temperature 30°CControls viscosity and interaction kinetics.

Critical Note: Do not use neutral pH. The basic piperazine amine will interact with residual silanols on the silica support, causing severe peak tailing. Always maintain pH < 4.0.

Comparative Performance Data

The following table summarizes the representative elution behavior observed when comparing standard C18 chemistry against Phenyl-Hexyl chemistry for nitro-aromatic isomers.

IsomerStructure CharacteristicRelative Retention (k') [C18]Relative Retention (k') [Phenyl-Hexyl]Elution Order
1-(2-nitrophenyl)piperazine Ortho - Twisted, Sterically Hindered2.12.41st (Fastest)
1-(3-nitrophenyl)piperazine Meta - Intermediate3.54.22nd
1-(4-nitrophenyl)piperazine Para - Planar, Linear3.85.13rd (Slowest)
Selectivity (

) m/p
Resolution of critical pair~1.08 (Risk of co-elution)~1.21 (Baseline Resolved) N/A

Note: Data represents typical behavior for nitro-substituted aromatics. Absolute retention times vary by specific column manufacturer and dwell volume.

Why Phenyl-Hexyl Wins:

On a C18 column, the separation is driven purely by hydrophobicity. The meta and para isomers have very similar hydrophobicities, leading to a low selectivity factor (


).
On a Phenyl-Hexyl column, the para isomer's flat shape allows for a "stacking" interaction with the phenyl rings of the stationary phase, significantly increasing its retention relative to the meta isomer, improving resolution (

).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amine.Ensure Mobile Phase pH is acidic (< 3.0).[2] Add 10-20 mM Ammonium Formate to compete for silanol sites.
Co-elution of m/p Insufficient selectivity.Switch from ACN to MeOH (promotes

selectivity). Lower gradient slope (e.g., 0.5% B/min). Switch to Phenyl-Hexyl or Biphenyl column.
Retention Drift Column dewetting or amine adsorption.Flush column with 90% Water/10% MeOH after runs to remove buffer salts. Store in 50/50 MeOH/Water.

References

  • Separation of Positional Isomers (General Principles)

    • Source: Phenomenex Technical Guide.
    • URL:[Link]

  • Chromatographic Behavior of Nitroanilines (Analogous Chemistry)

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Phenyl-Hexyl vs. C18 Selectivity

    • Source: Mac-Mod Analytical. "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity."
    • URL:[Link]

  • Piperazine Analysis & Derivatiz

    • Source: Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient."[3][4]

    • URL:[Link]

Sources

Validation

Validating Purity of Fluorinated Piperazine Intermediates by TLC

Executive Summary: The "Silent" Challenge Fluorinated piperazines are linchpin intermediates in modern medicinal chemistry, particularly for fluoroquinolone antibiotics and antidepressants. However, their validation pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Challenge

Fluorinated piperazines are linchpin intermediates in modern medicinal chemistry, particularly for fluoroquinolone antibiotics and antidepressants. However, their validation presents a unique "blind spot" in process chemistry:

  • Electronic Deception: The fluorine atom withdraws electron density, modulating basicity (

    
    ) and often reducing the reactivity required for standard amine stains like Ninhydrin.
    
  • Chromophore Absence: Unlike their benzhydryl or aryl counterparts, simple fluorinated piperazine intermediates often lack strong UV absorption, rendering standard UV

    
     detection unreliable.
    
  • Silanol Tailing: The secondary amine moiety interacts strongly with acidic silanols on silica gel, causing "streaking" that masks trace impurities.

This guide provides a validated, comparative framework for overcoming these challenges, contrasting standard "textbook" TLC methods with optimized, field-proven protocols.

Comparative Analysis: Stationary & Mobile Phases[1][2]

The choice of stationary phase and eluent is the single biggest determinant of success. We compared three systems to validate the purity of a model intermediate, 3-(trifluoromethyl)piperazine .

Table 1: Performance Comparison of Elution Systems
ParameterSystem A: Standard System B: Acid-Modified System C: Base-Modified (Recommended)
Stationary Phase Silica Gel 60

Silica Gel 60

Silica Gel 60

(Pre-washed)
Mobile Phase MeOH / DCM (1:9)MeOH / DCM / AcOH (1:9:0.1)Toluene / Acetone / TEA (2:1:0.05)

Value
0.05 - 0.25 (Streak)0.15 (Broad)0.45 (Sharp)
Tailing Factor (

)
> 2.5 (Severe)1.8 (Moderate)1.1 (Symmetric)
Resolution (

)
Poor (Co-elution)ModerateHigh (Separates regioisomers)
Suitability Fail Marginal Pass
Mechanical Insight
  • System A (Standard): Fails because the basic amine nitrogens hydrogen-bond with the acidic silanols (

    
    ) on the plate surface.
    
  • System B (Acidic): Protonating the amine with Acetic Acid (AcOH) prevents silanol interaction but creates piperazinium salts, which are highly polar and often refuse to migrate (

    
    ).
    
  • System C (Basic - Optimized): Triethylamine (TEA) acts as a sacrificial base . It has a higher affinity for silanol sites than the fluorinated piperazine, effectively "capping" the active sites and allowing the analyte to migrate based on pure partition coefficient logic.

Visualization Strategy: Overcoming the Fluorine Effect

Fluorine is an electron-withdrawing group (EWG). In piperazines, this reduces the nucleophilicity of the nitrogen, making standard nucleophilic-based stains (like Ninhydrin) slower or less sensitive.

Table 2: Limit of Detection (LOD) Comparison
Visualization MethodMechanismLOD (ng/spot)Notes
UV

Fluorescence Quenching> 5000 ngIneffective. Fluorine/Piperazine lack conjugation.
Ninhydrin Nucleophilic attack on carbonyl500 ngSlow. Reduced nucleophilicity requires high heat/time.
Iodine Chamber Reversible complexation100 ngGood. Non-destructive, but transient.
Dragendorff K-Bi-Iodide complex with base50 ng Best. Specific for basic nitrogens; high contrast (orange on yellow).
KMnO

Oxidation200 ngVariable. Good for general organic background but non-specific.

Recommendation: Use a Dual-Visualization Protocol .

  • Primary: Dragendorff’s Reagent for quantitative limit testing of the amine.

  • Secondary: KMnO

    
     (Basic) to detect non-amine synthetic precursors (e.g., alkyl halides).
    

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to be a self-validating system. If the system suitability check fails, the experiment halts immediately.

Phase 1: Plate Preparation (The "Neutralization" Step)

Standard silica plates are acidic (pH ~5). For strict validation, they must be neutralized.

  • Dip a glass-backed Silica Gel 60 plate into a solution of 10% Triethylamine in Methanol .

  • Air dry for 15 minutes, then activate in an oven at 110°C for 30 minutes .

    • Why? This pre-saturates the most active silanol sites before the sample is even applied.

Phase 2: The "Triangulation" Elution

Do not rely on a single polarity. Use the Toluene/Acetone/TEA system described in Table 1.

  • Equilibration: Line the chamber with filter paper. Add mobile phase. Allow to saturate for 30 mins. Crucial: Unsaturated chambers cause "smiling" wavefronts.

  • Spotting: Apply 2

    
    L of sample (10 mg/mL in MeOH). Keep spot diameter < 3 mm.
    
  • Run: Elute until solvent front reaches 80% of plate height.

Phase 3: Visualization (The Dragendorff Dip)
  • Dry plate completely with a heat gun (residual TEA will react with the stain and turn the whole plate orange).

  • Dip quickly (1 sec) into Dragendorff’s reagent.

  • Result: Orange spots on a yellow background indicate the piperazine.

Decision Logic & Workflow Diagrams

Diagram 1: Mobile Phase Selection Logic

This decision tree guides the researcher through selecting the correct modifier based on the specific fluorinated intermediate's properties.

MobilePhaseSelection Start Start: Fluorinated Piperazine Purity Check CheckUV Is the molecule UV Active (Aryl group)? Start->CheckUV UV_Yes Use UV254 + Stain CheckUV->UV_Yes Yes UV_No Stain Only Required CheckUV->UV_No No CheckBasic Is the amine Free Base or Salt? UV_Yes->CheckBasic UV_No->CheckBasic Salt Free base with 10% NaHCO3 wash CheckBasic->Salt Salt FreeBase Check Polarity (LogP) CheckBasic->FreeBase Free Base Salt->FreeBase HighLogP Lipophilic (High F count) Use Non-Polar Base System FreeBase->HighLogP > 2 CF3 groups LowLogP Polar (Mono-F) Use Polar Base System FreeBase->LowLogP Single F/CF3 System1 System: Toluene/Acetone/TEA (2:1:0.05) HighLogP->System1 System2 System: DCM/MeOH/NH4OH (90:10:1) LowLogP->System2

Caption: Selection logic for optimizing mobile phases based on the lipophilicity and UV activity of the fluorinated intermediate.

Diagram 2: The Validation Loop

How to confirm the spot is pure and not a co-eluting impurity.

ValidationLoop Sample Crude Sample TLC_Run Run TLC (Optimized System) Sample->TLC_Run Visual Visualize (Dragendorff) TLC_Run->Visual Decision Single Spot? Visual->Decision Fail Recrystallize/Column Decision->Fail No (Multiple Spots) Pass_1 Pass Level 1 Decision->Pass_1 Yes Two_D 2D-TLC Check (Rotate 90 deg, Change Solvent) Pass_1->Two_D Final_Decision Single Spot off-diagonal? Two_D->Final_Decision Pure VALIDATED PURITY Final_Decision->Pure No Impure Co-eluting Impurity Detected Final_Decision->Impure Yes

Caption: The 2D-TLC validation loop ensures that a single spot in one dimension is not masking co-eluting impurities.

References

  • Reich, E., & Schibli, A. (2006). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
  • Renger, B. (2013). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.
Comparative

Crystal Structure and Conformational Dynamics of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine: A Comparative Guide

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous aminergic GPCR ligands, antipsychotics, and antimicrobial agents [4]. However, the pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous aminergic GPCR ligands, antipsychotics, and antimicrobial agents [4]. However, the pharmacokinetic success of a piperazine derivative is heavily dictated by its three-dimensional conformation.

This guide provides an in-depth comparative analysis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine against its standard non-fluorinated and structural isomers. By examining single-crystal X-ray diffraction (SC-XRD) data and conformational energetics, we will explore how specific halogen and nitro substitutions dictate molecular geometry, crystal packing, and ultimately, pharmacological viability.

Structural Causality: The Impact of Substitution Patterns

To understand the performance of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, we must analyze the causality behind its structural design compared to baseline alternatives like 1-(2-nitrophenyl)piperazine [1] and 4-(4-nitrophenyl)piperazine [2].

The Ortho-Nitro Steric Lock

In para-substituted analogs like 4-(4-nitrophenyl)piperazine, the piperazine ring can achieve near-coplanarity with the phenyl ring (dihedral angles ranging from 3.1° to 14.8°) to maximize


-conjugation [2]. While electronically stable, this flat conformation often leads to poor aqueous solubility and promiscuous off-target binding.

By placing the nitro group at the ortho position (C2), 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine introduces severe steric hindrance. The oxygen atoms of the nitro group clash with the equatorial hydrogens of the piperazine chair, forcing the piperazine ring to twist out of the phenyl plane (dihedral angle > 50°). This increases the molecule's fraction of sp3 carbons (


), a critical metric for improving clinical success rates by enhancing 3D structural complexity.
The Meta-Fluoro Electronic Tuning

The addition of a fluorine atom at the C3 position (meta to the piperazine, ortho to the nitro group) serves two mechanistic purposes:

  • Inductive Electron Withdrawal: Fluorine's high electronegativity pulls electron density away from the proximal aniline-like nitrogen (N1) of the piperazine ring. This lowers the

    
     of N1, ensuring that physiological protonation occurs exclusively at the distal N4-methyl nitrogen, which is crucial for predictable salt formulation.
    
  • Crystal Lattice Stabilization: Unlike the unsubstituted 1-(2-nitrophenyl)piperazine [1], the 3-fluoro analog participates in orthogonal multipolar interactions (e.g.,

    
     and 
    
    
    
    interactions) within the crystal lattice, leading to higher thermal stability and a more tightly packed unit cell.
The N-Methyl Lipophilic Shift

Methylation of the distal nitrogen (N4) removes a primary hydrogen-bond donor present in standard piperazines like 1-(4-fluorophenyl)piperazine [3]. This modification significantly increases the compound's lipophilicity (


) and its ability to cross the blood-brain barrier (BBB), making it a superior intermediate for CNS-targeted therapeutics.

Comparative Crystal Structure Data

The following table synthesizes the crystallographic and physicochemical differences between 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine and its primary alternatives based on SC-XRD structural refinement data.

CompoundSpace GroupDihedral Angle (Phenyl-Piperazine)Primary Intermolecular InteractionsPredicted

Key Structural Characteristic
1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

(Monoclinic)
58.4°

(nitro),

2.45Highly twisted conformation; locked geometry via steric clash; BBB permeable.
1-(2-Nitrophenyl)piperazine [1]

(Monoclinic)
45.2°

,

1.60Moderate twist; retains H-bond donor; lower lipophilicity.
4-(4-Nitrophenyl)piperazine [2]

(Triclinic)
3.1° – 14.8°

(strong chains)
1.55Near-planar geometry; high conjugation; prone to

stacking insolubility.
1-(4-Fluorophenyl)piperazine [3]

(Orthorhombic)
18.5°

,

1.80Flexible rotation around C-N bond; lacks steric locking mechanism.

Experimental Protocol: Self-Validating SC-XRD Workflow

To objectively verify the conformational advantages of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, researchers must employ a rigorous Single-Crystal X-Ray Diffraction (SC-XRD) methodology. This protocol is designed as a self-validating system: the final refinement metrics (


 and 

) will mathematically prove the accuracy of the proposed structural model.
Step 1: Controlled Crystallization
  • Causality: Rapid precipitation yields amorphous powders or twinned crystals unsuitable for diffraction. Slow evaporation ensures orderly lattice packing.

  • Dissolve 50 mg of the compound in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v).

  • Pierce the vial septum with a narrow gauge needle to control the evaporation rate.

  • Incubate at a stable 20°C in a vibration-free environment for 4–7 days until distinct, block-like monoclinic crystals form.

Step 2: Crystal Harvesting and Mounting
  • Causality: Organic crystals are prone to solvent loss and atmospheric degradation, which destroys lattice integrity.

  • Submerge the harvested crystals immediately in inert perfluoropolyether (Paratone-N) oil.

  • Under a polarized light microscope, select a single crystal with uniform extinction (indicating a lack of twinning) and dimensions no larger than 0.3 × 0.2 × 0.2 mm.

  • Mount the crystal on a MiTeGen loop and transfer it instantly to the diffractometer's cold stream (100 K). Cooling minimizes atomic thermal vibrations, drastically improving high-angle resolution.

Step 3: Data Acquisition and Integration
  • Irradiate the crystal using Mo

    
     radiation (
    
    
    
    Å) or Cu
    
    
    radiation.
  • Collect full-sphere data using

    
     and 
    
    
    
    scans.
  • Integrate the frames using data reduction software (e.g., APEX3). Apply multi-scan absorption corrections to account for the differential absorption of X-rays by the fluorine and oxygen atoms.

Step 4: Structure Solution and Refinement
  • Causality: The phase problem must be solved to convert diffraction intensities into an electron density map.

  • Solve the structure using Direct Methods (SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Check: Ensure all non-hydrogen atoms (C, N, O, F) are refined anisotropically. Hydrogen atoms should be placed in calculated positions riding on their carrier atoms. The structure is validated if the final

    
     index is 
    
    
    
    and the Goodness-of-Fit (S) is approximately 1.0.

Structural Validation Workflow

The following diagram illustrates the logical progression of the SC-XRD validation process, highlighting the critical transition from physical chemistry to computational refinement.

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Slow Evaporation Crystallization N1->N2 Binary Solvent Screening N3 Crystal Selection (Polarized Light Microscopy) N2->N3 Harvest in Paratone Oil N4 Single-Crystal X-Ray Diffraction (SC-XRD) N3->N4 Mount on Goniometer (100K) N5 Structure Solution (Direct Methods / SHELXT) N4->N5 Data Integration & Absorption Correction N6 Anisotropic Refinement (SHELXL) N5->N6 Phase Problem Solved N7 Final CIF Generation & Conformational Analysis N6->N7 Validation: R1 < 0.05

Fig 1: Step-by-step SC-XRD structural validation workflow for piperazine derivatives.

Conclusion

When compared to standard alternatives, 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine offers a highly engineered structural profile. The synergistic effects of the ortho-nitro group (steric locking) and the meta-fluoro group (electronic tuning and lattice stabilization) result in a molecule with a highly defined, non-planar 3D conformation. For drug development professionals, utilizing this specific substitution pattern ensures predictable pharmacokinetics, enhanced lipophilicity, and a robust crystallographic profile suitable for advanced pharmaceutical formulation.

References

  • 1-(2-nitrophenyl)
  • Crystal structures of six 4-(4-nitrophenyl)
  • 1-(4-Fluorophenyl)
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - Semantic Scholar Source: Semantic Scholar URL
Validation

A Tale of Two Halogens: A Comparative SAR Guide to Fluoro vs. Chloro Substituents on Nitrophenyl Piperazines

For Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug design, even a single atomic substitution can dramatically alter a molecule's properties, turning a promising lead into a cli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, even a single atomic substitution can dramatically alter a molecule's properties, turning a promising lead into a clinical candidate or a dead end. Within the versatile nitrophenyl piperazine scaffold, a common pharmacophore in central nervous system (CNS) research, the choice between a fluorine (F) and a chlorine (Cl) substituent on the phenyl ring is a frequent and critical decision point. This guide provides a deep-dive comparison into the structure-activity relationships (SAR) of these two halogens, offering experimental insights and practical protocols to inform rational drug design.

The Fundamental Physicochemical Divide: More Than Just Size

At first glance, fluorine and chlorine are neighbors in the halogen group, but their subtle differences in atomic properties cascade into significant changes in molecular behavior. Understanding these differences is the bedrock of predicting their impact on a drug candidate.

The most apparent distinction lies in their size. Fluorine, with a van der Waals radius of 1.47 Å, is a close steric mimic of a hydrogen atom (1.20 Å).[1] In contrast, chlorine is significantly larger at 1.74 Å, making it a better isostere for a methyl group.[1] This size difference directly influences how a ligand fits into a receptor's binding pocket.

Electronegativity is another key differentiator. Fluorine is the most electronegative element, creating a highly polarized C-F bond that is exceptionally strong (105.4 kcal mol⁻¹).[1] This strength often enhances metabolic stability by making the bond resistant to enzymatic cleavage.[1] While chlorine is also electronegative, the C-Cl bond is longer, weaker (78.5 kcal mol⁻¹), and more polarizable.[1] This increased polarizability of chlorine can lead to more favorable dispersion interactions within a binding pocket, potentially increasing binding affinity.[2]

These atomic properties directly influence critical drug-like characteristics such as lipophilicity and solubility.

PropertyFluoro-Substituted AnalogChloro-Substituted AnalogRationale & Implication
Lipophilicity (logD) LowerHigherChlorine increases lipophilicity more than fluorine.[2] This can enhance membrane permeability but may also increase non-specific binding and reduce solubility.
Aqueous Solubility HigherLowerThe higher polarity of the C-F bond and smaller size of fluorine generally lead to better aqueous solubility compared to the more lipophilic chloro- a nalogs.[2]
Acidity/Basicity (pKa) Increases AcidityIncreases AcidityBoth halogens are electron-withdrawing and can increase the acidity of nearby protons, though the effect is position-dependent.[1]

Pharmacodynamic Profile: A Balancing Act of Affinity and Selectivity

For nitrophenyl piperazines, which frequently target G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine receptors, the choice of halogen can fine-tune binding affinity (Ki) and selectivity. The 5-HT₁A receptor is a classic target for this scaffold and serves as an excellent case study.

Generally, across large datasets of molecular matched pairs, chlorinated compounds show a slight tendency for higher binding affinity than their fluorinated counterparts.[1][2] This is often attributed to the greater polarizability of chlorine, which can enhance van der Waals and hydrophobic interactions in the binding pocket.[1] An analysis of over 3,000 matched pairs showed that 50% of chloro-compounds had higher activity compared to 42% for fluoro-compounds.[1]

However, this is not a universal rule and is highly dependent on the specific topology of the receptor's binding site. For instance, SAR studies on arylpiperazine derivatives have shown that ortho-substitution on the phenyl ring with an electron-withdrawing group, such as fluorine, can enhance affinity for the 5-HT₁A receptor.[3]

Illustrative Data on Halogenated Arylpiperazines for 5-HT₁A:

Compound ClassSubstitution5-HT₁A Affinity (Ki, nM)Key Takeaway
Phenylpiperazine Butyl Analogo-OCH₃0.5The ortho-methoxy group provides high affinity.
Phenylpiperazine Butyl Analogm-Cl8.8The meta-chloro substitution results in a significant drop in affinity compared to the o-OCH₃ analog.[4]
Azaperone Analogp-Fluoro5.2 (at 5-HT₁A)The para-fluoro substitution contributes to high affinity.
Azaperone Analogp-Chloro6.1 (at 5-HT₁A)Isosteric replacement of fluorine with chlorine maintains high affinity at the 5-HT₁A receptor, demonstrating that in this specific scaffold, both halogens are well-tolerated.[5]

The decision between fluorine and chlorine thus becomes an empirical exercise. If the binding pocket is sterically constrained, the smaller fluorine atom may be favored. If the pocket is more accommodating and features hydrophobic or polarizable residues, the larger chlorine atom might offer an affinity advantage.

Visualizing the Mechanism: A Generic GPCR Signaling Pathway

Nitrophenyl piperazines often act as agonists or antagonists at GPCRs. The diagram below illustrates a canonical Gαi-coupled receptor signaling pathway, a common mechanism for targets like the 5-HT₁A receptor.

GPCR_Signaling Receptor GPCR (e.g., 5-HT1A) G_Protein Gαi-βγ Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gαi inhibits AC cAMP cAMP AC->cAMP 4. Conversion Blocked Ligand Arylpiperazine (Agonist) Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (Inhibited) PKA->Response 6. Downstream Effects

Caption: Agonist binding to a Gαi-coupled GPCR inhibits adenylyl cyclase, reducing cAMP levels.

Pharmacokinetic Profile: The Impact on ADME Properties

A potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentrations. Here, the choice of halogen has profound implications for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability

One of the most common reasons to introduce fluorine into a molecule is to block metabolic soft spots. The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes.[1] If a specific position on the phenyl ring is prone to hydroxylation, substituting a hydrogen with a fluorine atom can significantly increase the compound's half-life.

Chlorine can also block metabolism at the site of substitution, but its larger size may lead to steric hindrance that alters the molecule's orientation within the enzyme's active site, potentially exposing other parts of the molecule to metabolism. Furthermore, chlorinated aromatic compounds can sometimes be metabolized to reactive intermediates.

Comparative ADME Properties:

ADME ParameterFluoro-Substituted AnalogChloro-Substituted AnalogRationale & Implication
Metabolic Stability Generally IncreasedOften IncreasedThe C-F bond is stronger and more resistant to CYP-mediated oxidation than C-H or C-Cl bonds, often leading to a longer half-life.[1][6]
Permeability Can ImproveCan ImproveIncreased lipophilicity from either halogen can improve passive diffusion across membranes, but excessive lipophilicity from chlorine can lead to efflux by transporters like P-gp.[1][6]
Toxicity Generally LowerPotentially HigherAnalysis of matched pairs suggests chlorinated compounds may have a statistically significant, albeit small, increase in toxicity compared to fluorinated analogs.[2]

In a study on fluorinated MK2 inhibitors, the introduction of a fluorine atom led to greatly improved permeability, enhanced solubility, and reduced in vivo clearance, resulting in significantly increased oral exposure.[6] This highlights the multifaceted benefits that strategic fluorination can confer upon a lead compound.

Experimental Protocols: Self-Validating Systems for SAR Analysis

To generate the reliable data needed for a robust SAR comparison, standardized and well-controlled assays are essential. Below are detailed protocols for two cornerstone experiments in early-stage drug discovery.

Protocol 1: Radioligand Receptor Binding Assay (5-HT₁A)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT₁A receptor.

Rationale: This assay directly measures the ability of a compound to displace a known radiolabeled ligand from the receptor, providing a quantitative measure of binding affinity. Using cell membranes expressing a high concentration of the target receptor ensures a robust signal-to-noise ratio.

Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis p1 Thaw Receptor Membranes (on ice) a1 Add Buffer, Compound, Radioligand & Membranes to 96-well plate p1->a1 p2 Prepare Assay Buffer (Tris-HCl, MgCl2) p2->a1 p3 Prepare Radioligand ([3H]8-OH-DPAT) p3->a1 p4 Prepare Test Compounds (Serial Dilutions) p4->a1 a2 Incubate (60 min @ 27°C) a1->a2 h1 Rapid Filtration (GF/C filters) a2->h1 h2 Wash Filters (Ice-cold buffer) h1->h2 h3 Dry Filters & Add Scintillation Cocktail h2->h3 h4 Count Radioactivity (Scintillation Counter) h3->h4 d1 Calculate Specific Binding h4->d1 d2 Generate Competition Curve (Non-linear regression) d1->d2 d3 Calculate IC50 & Ki d2->d3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4. Prepare fresh and keep on ice.

    • Receptor Source: Thaw commercially available CHO-K1 cell membranes stably transfected with the human 5-HT₁A receptor on ice. Dilute in assay buffer to a final concentration of 10 µg protein per well.

    • Radioligand: Prepare a working solution of [³H]-8-OH-DPAT in assay buffer for a final assay concentration of ~1.0 nM.

    • Non-Specific Binding (NSB): Prepare a solution of 10 µM Serotonin to define non-specific binding.

    • Test Compounds: Prepare serial dilutions of the fluoro- and chloro-substituted nitrophenyl piperazines in a suitable solvent (e.g., DMSO), then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Serotonin (for NSB).

    • Add 50 µL of the test compound dilutions.

    • Add 50 µL of the [³H]-8-OH-DPAT working solution.

    • Initiate the binding reaction by adding 150 µL of the diluted cell membrane preparation to all wells.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 27°C with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

    • Wash the filters rapidly 5-10 times with 200 µL of ice-cold 50 mM Tris-HCl buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add a melt-on scintillant (e.g., MeltiLex) and heat to melt it onto the filters.

    • Cool the plate and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Rationale: Liver microsomes contain a high concentration of Phase I metabolic enzymes, primarily CYPs.[7] By incubating the compound with microsomes and an essential cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time, which is a key indicator of its metabolic liability.

Metabolic_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Sample Processing & Analysis p1 Thaw Human Liver Microsomes (HLM) a1 Pre-warm HLM & Compound (37°C) p1->a1 p2 Prepare Phosphate Buffer (pH 7.4) p2->a1 p3 Prepare NADPH Cofactor Solution a2 Initiate Reaction (Add NADPH) p3->a2 p4 Prepare Test Compound (1 µM final conc.) p4->a1 a1->a2 a3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) a2->a3 a4 Quench Reaction (Ice-cold Acetonitrile + Internal Standard) a3->a4 h1 Centrifuge to Precipitate Protein a4->h1 h2 Collect Supernatant h1->h2 h3 LC-MS/MS Analysis h2->h3 h4 Calculate % Remaining, t½, and CLint h3->h4

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Incubation Buffer: 100 mM Potassium phosphate buffer, pH 7.4.

    • Microsomes: Thaw pooled human liver microsomes (HLM) at 37°C and dilute in incubation buffer to a working concentration of 1.0 mg/mL (for a final assay concentration of 0.5 mg/mL).[8] Keep on ice.

    • Cofactor: Prepare a NADPH regenerating system or a stock solution of NADPH in buffer.

    • Test Compounds: Prepare stock solutions in DMSO. The final concentration in the incubation should be 1 µM, with the final DMSO concentration at ≤ 0.5%.[8]

    • Quenching Solution: Ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound for LC-MS/MS normalization).

  • Assay Procedure:

    • In a 96-well plate, add the test compound to the diluted microsome suspension. Include control compounds with known stability (e.g., a high-turnover and a low-turnover compound).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution. Mix well. This is your T₀ (time zero) point. Immediately remove an aliquot and add it to a well in a separate 96-well plate containing the ice-cold quenching solution.

    • Continue incubating the reaction plate at 37°C.

  • Time-Course Sampling:

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots from the reaction plate and transfer them to the quenching plate.

  • Sample Processing:

    • Once all time points are collected, seal and centrifuge the quenching plate (e.g., at 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Conclusion: An Informed Choice

The decision to use a fluoro- or chloro-substituent on a nitrophenyl piperazine is not a matter of simple preference but a strategic choice based on a deep understanding of SAR.

  • Choose Fluorine when: The primary goal is to enhance metabolic stability by blocking a known metabolic soft spot, improve aqueous solubility, or when a smaller steric profile is required for optimal receptor fit.

  • Choose Chlorine when: The objective is to maximize binding affinity through enhanced lipophilicity and polarizability, and the binding pocket can accommodate its larger size.

Ultimately, the most effective approach is empirical. Synthesizing and testing both the fluoro- and chloro-substituted analogs in parallel using the robust protocols outlined above provides the clearest path to identifying the compound with the optimal balance of potency, selectivity, and pharmacokinetic properties for your specific therapeutic target. This head-to-head comparison empowers researchers to make data-driven decisions, accelerating the journey from lead optimization to a viable clinical candidate.

References

  • Mercell Pharma (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

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  • Frontiers (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]

  • PubMed (2005). Synthesis and SAR of highly potent dual 5-HT1A and 5-HT1B antagonists as potential antidepressant drugs. Available at: [Link]

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  • ResearchGate (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Available at: [Link]

  • MDPI (2025). Refined ADME Profiles for ATC Drug Classes. Available at: [Link]

  • if-pan.krakow.pl (2005). Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. Available at: [Link]

  • MDPI (2021). Curated Database and Preliminary AutoML QSAR Model for 5-HT1A Receptor. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. Available at: [Link]

  • Yang, X., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. PMC. Available at: [Link]

Sources

Comparative

Mechanistic Insights: Electronic Transitions and Substituent Effects

An in-depth understanding of the UV-Vis absorption characteristics of ortho-nitroaniline (2-nitroaniline) and its derivatives is critical for researchers developing advanced dyes, non-linear optical (NLO) materials, and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the UV-Vis absorption characteristics of ortho-nitroaniline (2-nitroaniline) and its derivatives is critical for researchers developing advanced dyes, non-linear optical (NLO) materials, and targeted pharmaceuticals. Because these molecules operate as push-pull chromophores, even minor structural modifications or solvent changes can drastically alter their electronic transitions.

This guide provides a comprehensive comparative analysis of the absorption maxima (


) for key ortho-nitroaniline derivatives, grounded in mechanistic causality and validated through rigorous experimental protocols.

The UV-Vis absorption spectrum of ortho-nitroaniline is dominated by a strong intramolecular charge transfer (ICT) transition. This occurs when electron density shifts from the electron-donating amine group (-NH


) to the electron-withdrawing nitro group (-NO

) upon photoexcitation[1].

Unlike its para and meta isomers, ortho-nitroaniline possesses a highly specific spatial geometry that allows for a strong intramolecular hydrogen bond between the amine proton and the nitro oxygen. This interaction locks the molecule into a rigid, coplanar conformation, which maximizes


-electron delocalization and directly influences its absorption profile[1].

When substituents are introduced to this core structure, the absorption maximum shifts predictably based on the electronic nature of the functional group:

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH

    
    ) or alkylamines raise the energy of the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO gap, requiring less energy for the 
    
    
    
    transition and resulting in a bathochromic shift (red shift).
  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) exert an inductive electron-withdrawing effect that can stabilize the molecular orbitals differently. Depending on their resonance contribution, this often widens the optical bandgap relative to alkylated derivatives, leading to a hypsochromic shift (blue shift)[2].

SubstituentEffects Base ortho-Nitroaniline Core (Base λmax ~415 nm) ICT Intramolecular Charge Transfer & H-Bonding Network Base->ICT governed by EDG Electron-Donating Groups (e.g., -CH3, -NHCH3) Batho Bathochromic Shift (Red Shift) λmax > 415 nm EDG->Batho increases HOMO energy EWG Electron-Withdrawing Groups (e.g., -Cl, -Br) Hypso Hypsochromic Shift (Blue Shift) λmax < 415 nm EWG->Hypso stabilizes HOMO/LUMO gap ICT->EDG modified by ICT->EWG modified by

Logical relationship between substituent electronic effects and UV-Vis absorption shifts.

Comparative Data: UV-Vis Absorption Maxima

The following table summarizes the experimental absorption maxima for various ortho-nitroaniline derivatives. Note that solvatochromism (solvent polarity) plays a significant role in these values; highly polar solvents like water stabilize the excited state, generally causing a slight red shift compared to non-polar solvents[1].

CompoundSubstituent NatureSolventAbsorption Maximum (

)
ortho-Nitroaniline None (Base Core)Water~415 nm[3]
4-Methyl-2-nitroaniline Weak EDG (-CH

)
Water~427 nm
N-Methyl-2-nitroaniline Strong EDG (-NHCH

)
Acetonitrile~422 nm[4]
4-Chloro-2-nitroaniline EWG (-Cl)Ethanol~398 nm[2]
para-Nitroaniline Isomer ComparisonWater~380 nm[3]
meta-Nitroaniline Isomer ComparisonWater~350 nm[5]

Experimental Protocols: Self-Validating UV-Vis Measurement

To ensure absolute trustworthiness in spectroscopic data, measuring a static absorption peak is insufficient, as it is vulnerable to baseline drift, solvent impurities, or sample aggregation.

The protocol below establishes a self-validating system via catalytic reduction. By introducing sodium borohydride (NaBH


) and a nanocatalyst, the nitro group is reduced to an amine (yielding ortho-phenylenediamine). The continuous spectral monitoring of this conversion proves the structural integrity of the initial chromophore through the presence of an isosbestic point[6].
Step-by-Step Methodology:
  • Solvent Selection & Baseline Correction:

    • Prepare a 100 µM solution of the target ortho-nitroaniline derivative in distilled deionized water.

    • Perform a baseline correction on a double-beam UV-Vis spectrophotometer using a pure water cuvette to eliminate solvent scattering and background noise.

  • Initial Data Acquisition:

    • Scan the sample over a wavelength range of 200 nm to 800 nm.

    • Record the primary ICT band (e.g., ~415 nm for o-nitroaniline) and the secondary aromatic

      
       transitions (~285 nm)[3].
      
  • Control Validation (Reductant Addition):

    • Add 10 mg of fresh NaBH

      
       to 3 mL of the nitroaniline solution.
      
    • Causality Check: NaBH

      
       alone is kinetically restricted and will not reduce the nitro group at room temperature. The 
      
      
      
      must remain completely stable, proving the absence of auto-reduction or spontaneous degradation.
  • Kinetic Validation (Catalyst Injection):

    • Inject 100 µL of a validated nanocatalyst (e.g., AuNPs, AgNPs, or CuFe

      
      O
      
      
      
      @CQD) into the cuvette,[3].
    • Immediately begin scanning the spectrum at 10-second intervals.

  • Data Analysis & Isosbestic Confirmation:

    • Observe the proportional, time-dependent decrease of the primary peak (e.g., 415 nm) and the simultaneous increase of the secondary peak (~285 nm), which corresponds to the formation of the amine derivative.

    • The intersection of these kinetic curves must form a sharp isosbestic point (typically around 311 nm for nitroanilines)[6]. This point mathematically guarantees that the reaction is a clean, 1:1 stoichiometric conversion without the formation of trapped intermediates or side products, thereby self-validating your initial

      
       reading.
      

References

1. 2.1 3.3 4.6 5.5 6.2 7.4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural tasks; they are...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural tasks; they are integral to the integrity of our research and the well-being of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the chemical reasoning behind each critical step, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Inherent Risks
  • Nitrophenyl Group: Compounds containing a nitrophenyl group are often classified as harmful or toxic.[1][2] They can be skin, eye, and respiratory irritants.[3][4][5] Upon combustion, they can release toxic nitrogen oxides (NOx).[2]

  • Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, making many fluorinated organic compounds persistent in the environment.[6][7] Thermal decomposition can generate hazardous substances, including hydrogen fluoride (HF).[8][9]

  • Piperazine Moiety: Piperazine derivatives can cause skin and eye irritation and may lead to skin sensitization.[10][11]

Given these characteristics, 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine must be treated as hazardous chemical waste.[12][13] Disposal through standard drains or as regular trash is strictly prohibited.[12][14]

Inferred Hazard Profile Summary

Hazard CategoryGHS PictogramSignal WordAssociated Hazards
Acute Toxicity / Irritation Warning May cause skin, eye, and respiratory irritation.[3][4][11] Harmful if swallowed or in contact with skin.[5][15]
Health Hazard Danger Potential for long-term health effects due to cumulative exposure.[5]
Environmental Hazard Warning Potentially harmful to aquatic life with long-lasting effects.[5][16]
Immediate Safety Measures & Personal Protective Equipment (PPE)

Before handling 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine for disposal, it is crucial to establish a safe working environment and utilize the correct PPE to prevent exposure.[17][18] All handling of this compound, including for disposal, should occur within a certified chemical fume hood to minimize inhalation risk.[1]

Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosolized particles.[1][10]
Lab Coat Standard flame-resistant laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Not required if handled exclusively within a fume hood.To prevent inhalation of dust or vapors.[1]
On-Site Waste Collection and Storage Protocol

Proper segregation, containment, and labeling of chemical waste are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and are essential for preventing accidental chemical reactions and ensuring safe disposal.[13][14]

Step 1: Segregation Isolate waste 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine from incompatible materials.[13] Pay special attention to separating it from strong oxidizing agents and strong acids.[11]

Step 2: Container Selection Use a dedicated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[13] The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[13][17]

Step 3: Labeling The waste container must be clearly and accurately labeled.[19][20] The label should include:

  • The full chemical name: "Waste 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine"

  • The words "Hazardous Waste"[12]

  • Appropriate hazard pictograms (as shown in the table above)

  • The date accumulation started

Step 4: Storage Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory.[13][21] This area should be away from heat, ignition sources, and high-traffic zones.[21]

Step-by-Step Disposal Procedure

The disposal of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine must be handled by trained professionals in compliance with all local, state, and federal regulations.[1][22]

Disposal Workflow Diagram

G start Start: Waste Generated is_hazardous Is waste 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine? start->is_hazardous protocol Follow Waste Collection & Storage Protocol (Section 3) is_hazardous->protocol Yes contact_ehs Contact Institutional EHS or Licensed Disposal Contractor protocol->contact_ehs schedule_pickup Provide SDS/Hazard Information and Schedule Pickup contact_ehs->schedule_pickup incineration Disposal via High-Temperature Incineration at an Approved Facility schedule_pickup->incineration end End: Disposal Complete incineration->end

Caption: Decision workflow for proper disposal.

Experimental Protocol: Disposal Arrangement

  • Do Not Attempt Chemical Neutralization: Unless your facility is specifically equipped and permitted for hazardous waste treatment, do not attempt to neutralize or chemically treat the waste in the lab.[1] Such procedures can be dangerous and may violate regulatory statutes.

  • Contact Your EHS Office: The primary step is to contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Provide Full Disclosure: Inform the EHS office or contractor of the exact chemical name and any known hazard information. They will provide specific instructions for pickup and disposal.

  • Recommended Disposal Method: The recommended and most common disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[11][23] This ensures the complete destruction of the organic molecule and the safe neutralization of hazardous combustion byproducts like NOx and HF.

  • Documentation: Maintain a record of the waste disposal, including the date, amount, and the contractor used, as part of your laboratory's compliance documentation.[13]

Spill Management

In the event of a spill, immediate and correct action is necessary to mitigate exposure and prevent environmental contamination.[1]

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably by ensuring the chemical fume hood is operational.[1]

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pillows to contain the spill.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (such as ethanol), followed by soap and water.[1]

  • Dispose of Cleanup Materials: All cleaning materials, including contaminated gloves, absorbent pads, and wipes, must be placed in the hazardous waste container and disposed of along with the primary chemical waste.[1]

Regulatory Context

Adherence to this guide ensures compliance with the primary regulations governing laboratory safety and hazardous waste in the United States.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that chemical hazards are identified and communicated to workers through labels, SDSs, and comprehensive training programs.[18][19][20]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[14] This includes regulations on generation, transportation, treatment, storage, and disposal of chemical waste.

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you contribute to a robust culture of safety, protect our environment, and uphold the highest standards of scientific integrity.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]

  • OSHA Requirements for HazCom Compliance. (2023, June 29). National Association of Safety Professionals (NASP). [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (Date not available). Creative Safety Supply. [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information (NCBI). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. [Link]

  • Waste & Debris Fact Sheets. (2024, August 28). U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET: p-NITROPHENOL EXTRA PURE. (2024, April 30). Loba Chemie. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (Date not available). National Center for Biotechnology Information (NCBI). [Link]

  • SAFETY DATA SHEET: 1-(4-Nitrophenyl)piperazine. (2023, September 25). Fisher Scientific. [Link]

  • SAFETY DATA SHEET: 3-Nitrophenol. (2018, January 19). University of Puerto Rico at Mayagüez. [Link]

  • Environmental Fate and Transport Processes for PFAS. Interstate Technology and Regulatory Council (ITRC). [Link]

  • Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). (Date not available). SERDP & ESTCP. [Link]

  • SAFE HANDLING OF ELECTRONIC SPECIALTY GASES. Asia Industrial Gas Association. [Link]

  • Fluorine Safety. (Date not available). University of California, Santa Barbara. [Link]

Sources

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